molecular formula C6H6ClNO2S B3040177 5-Methylpyridine-3-sulfonyl chloride CAS No. 166337-57-1

5-Methylpyridine-3-sulfonyl chloride

Cat. No.: B3040177
CAS No.: 166337-57-1
M. Wt: 191.64 g/mol
InChI Key: MSJZQOHFAWAQMR-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-pyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZQOHFAWAQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166337-57-1
Record name 5-methylpyridine-3-sulfonyl chloride
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Foundational & Exploratory

Chemical structure and properties of 5-Methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and handling of 5-Methylpyridine-3-sulfonyl chloride . It deviates from standard templates to prioritize the logical flow of chemical inquiry: Identity → Origin → Behavior → Application.

CAS Registry Number: 166337-57-1 (Free Base), 2444918-28-7 (Hydrochloride) Molecular Formula: C₆H₆ClNO₂S (Free Base) Molecular Weight: 191.64 g/mol [1]

Executive Summary

This compound is a high-value heterocyclic electrophile used primarily in the synthesis of sulfonamide-based pharmacophores.[2] Unlike benzene derivatives, the pyridine ring introduces specific electronic effects—electron deficiency at the ring carbons and basicity at the nitrogen—that necessitate specialized handling protocols. It is a critical intermediate in the development of potassium-competitive acid blockers (P-CABs) and chemokine receptor antagonists.

Chemical Identity & Physiochemical Profile[3][4]

The compound exists in two primary forms: the free base and the hydrochloride salt. The salt form is significantly more stable against hydrolytic degradation and is the preferred reagent for long-term storage.

Key Properties Table
PropertySpecificationNotes
Appearance White to pale yellow crystalline solidYellowing indicates hydrolysis or oxidation.
Melting Point 135–137 °C (HCl salt)Sharp melting point indicates high purity.
Solubility DCM, THF, Acetonitrile, DMFReacts violently with water/alcohols.
Stability Moisture Sensitive / HygroscopicRapidly hydrolyzes to sulfonic acid + HCl.
Storage -20°C under Argon/NitrogenStore in secondary containment with desiccant.
Structural Considerations

The 5-methyl group provides mild electron-donating induction (+I effect), which slightly stabilizes the sulfonyl chloride group compared to the unsubstituted pyridine-3-sulfonyl chloride. However, the electron-withdrawing nature of the pyridine ring renders the sulfur atom highly electrophilic, making it susceptible to rapid hydrolysis.

Synthetic Pathways: Origin & Purity

Understanding the synthesis of this reagent is crucial for troubleshooting impurity profiles in downstream applications. The industry-standard route avoids direct chlorosulfonation (which fails due to ring deactivation) and instead utilizes a Sandmeyer-type reaction starting from 3-amino-5-methylpyridine.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-Amino-5-methylpyridine (Precursor) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl < 0°C Product 5-Methylpyridine-3- sulfonyl chloride Diazo->Product Decomposition by SO2/Cu+ Reagent SO2 / CuCl2 (Glacial Acetic Acid/HCl) Reagent->Product Chlorosulfonylation

Figure 1: The modified Meerwein synthesis route via diazotization. This pathway ensures regiospecificity which direct sulfonation cannot achieve.

Expert Insight: Commercial batches often contain trace amounts of 5-methylpyridine-3-sulfonic acid (hydrolysis product) or 3-chloro-5-methylpyridine (Sandmeyer side product). High-performance liquid chromatography (HPLC) validation is recommended before using aged batches in sensitive couplings.

Reactivity Profile & Mechanism

The Sulfonylation Mechanism

The reaction with nucleophiles (amines/alcohols) proceeds via an addition-elimination mechanism. The pyridine nitrogen, unless protonated, can act as an internal base or nucleophilic catalyst, occasionally leading to N-sulfonylpyridinium salts if the reaction mixture is too concentrated or lacks an external base.

Mechanistic Pathway (DOT Visualization)

Mechanism R1 5-Methylpyridine-3- sulfonyl chloride Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack Nu Primary Amine (R-NH2) Nu->Inter Nucleophilic Attack Prod Sulfonamide Product Inter->Prod Cl- Elimination Byprod HCl (Captured by Base) Inter->Byprod Deprotonation

Figure 2: General mechanism for sulfonamide formation.[3] The reaction is driven by the elimination of HCl, necessitating a stoichiometric base.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of a sulfonamide derivative using this compound. Scale: 1.0 mmol basis.

Materials
  • Reagent: this compound (1.1 equiv).

  • Substrate: Primary/Secondary Amine (1.0 equiv).[3]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Pyridine (3.0 equiv) or Triethylamine (2.5 equiv).

  • Quench: Sat. NaHCO₃.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon.

    • Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Base (Pyridine, 3.0 mmol) and cool the mixture to 0°C using an ice bath.

  • Addition:

    • Dissolve This compound (1.1 mmol) in minimal DCM (2 mL).

    • Critical Step: Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.

    • Reasoning: Rapid addition can cause localized heating and hydrolysis if moisture is present.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak.

  • Work-up:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often pure enough for next steps. If not, purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Self-Validating Check:

  • If the yield is low (<50%), check the quality of the sulfonyl chloride. If it smells strongly of acid (HCl) before reaction, it has hydrolyzed. Recrystallize from dry hexane/chloroform or purchase fresh stock.

Applications in Drug Discovery

This moiety is a bioisostere for benzene-sulfonamides, offering improved water solubility due to the pyridine nitrogen.

  • Vonoprazan Analogs: Used in the synthesis of potassium-competitive acid blockers (P-CABs) for treating acid reflux. The pyridine ring enhances binding affinity in the H+/K+ ATPase pump.

  • CCR9 Antagonists: Employed in designing oral therapeutics for inflammatory bowel disease (IBD), where the sulfonamide linkage provides metabolic stability.

Handling & Safety (Material Safety)

  • Corrosivity: Causes severe skin burns and eye damage (H314).[4] Wear nitrile gloves, safety goggles, and a face shield.

  • HCl Evolution: Upon contact with moisture, it releases hydrogen chloride gas. Always handle in a functioning fume hood.[5]

  • Decontamination: Spills should be neutralized with sodium carbonate or lime before disposal.

References

  • ChemicalBook. (2025). Pyridine-2-sulfonyl Chloride and Derivatives: Properties and Stability. Retrieved from

  • National Institutes of Health (NIH). (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives.[6] Critical Reviews in Analytical Chemistry. Retrieved from

  • Royal Society of Chemistry. (2013).[7] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[7] RSC Advances.[7] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride. Retrieved from

  • Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.[8] Retrieved from

Sources

5-Methylpyridine-3-sulfonyl chloride CAS 2043-44-9 physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Handling Protocol Version: 2.1 (Current as of 2026)

Executive Summary

5-Methylpyridine-3-sulfonyl chloride (CAS 2043-44-9) is a high-value heterocyclic electrophile extensively used in medicinal chemistry to introduce the 5-methylpyridine-3-sulfonamide moiety. This scaffold is a bioisostere for benzene sulfonamides, offering improved aqueous solubility and distinct pi-stacking characteristics in protein-ligand interactions.

Critical Technical Warning: Unlike carbocyclic sulfonyl chlorides (e.g., tosyl chloride), this compound possesses an internal nucleophile (the pyridine nitrogen) and an electrophile (the sulfonyl chloride). This creates a high risk of self-quaternization (polymerization) and hydrolysis . Successful utilization requires strict adherence to the anhydrous, low-temperature protocols detailed in this guide.

Physicochemical Profile

The following data aggregates experimental vendor values and high-confidence computational models.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionSource/Note
CAS Number 2043-44-9Free Base
Alt.[1][2] CAS 2444918-28-7Hydrochloride Salt (More Stable)
Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Appearance Off-white to beige crystalline solidLow-melting solid; may appear as oil if impure.
Melting Point 46 – 50 °CExperimental (Combi-Blocks/Sigma)
Boiling Point ~290 °C (Predicted)Decomposes before boiling. Do not distill.
Density 1.38 ± 0.1 g/cm³Predicted
Solubility DCM, THF, Acetonitrile, TolueneReacts violently with water/alcohols.
pKa (Conj. Acid) ~3.3 (Pyridine Nitrogen)Predicted
Stability Moisture Sensitive / HygroscopicRapid hydrolysis to sulfonic acid.

Structural Reactivity & Stability Mechanisms

The "Internal Sabotage" Mechanism

The primary challenge with CAS 2043-44-9 is the coexistence of a nucleophilic pyridine nitrogen and a highly electrophilic sulfonyl chloride.

  • Self-Quaternization: In the free base form, the nitrogen of one molecule can attack the sulfur of another, displacing chloride. This leads to insoluble oligomers.

  • Hydrolysis: The electron-withdrawing pyridine ring makes the sulfonyl chloride highly activated, increasing susceptibility to moisture compared to phenyl analogs.

Stabilization Strategy:

  • Acidification: Storing as the HCl salt (CAS 2444918-28-7) protonates the nitrogen, removing its nucleophilicity and preventing self-reaction.

  • Steric Shielding: The methyl group at C5 provides minor steric protection but is insufficient to prevent hydrolysis without proper storage.

Diagram 1: Reactivity Pathways & Decomposition Risks

This diagram illustrates the competition between the desired amidation and the competing decomposition pathways.

ReactivityPathways cluster_Decomp Decomposition Pathways (Avoid) cluster_Product Desired Pathway Reagent 5-Methylpyridine-3-sulfonyl Cl (CAS 2043-44-9) SelfRxn Self-Quaternization (Oligomers) Reagent->SelfRxn  Free Base Form (Room Temp) Hydrolysis Sulfonic Acid (Hydrolysis Product) Reagent->Hydrolysis  + H2O (Moisture) Sulfonamide Target Sulfonamide (Stable) Reagent->Sulfonamide  + Amine / Base (Low Temp)

Caption: Figure 1. Kinetic competition between desired sulfonamide formation and decomposition via hydrolysis or self-quaternization.

Handling, Storage, & Safety Protocol

Safety: This compound is Corrosive (Skin/Eye Damage) and a Lachrymator . All operations must occur in a fume hood.[3]

Storage Protocol (Self-Validating)
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C is mandatory to inhibit self-reaction.

  • Container: Use Teflon-lined caps. Parafilm is insufficient due to organic vapor permeability.

  • Visual Check: A change from off-white solid to a viscous brown oil indicates decomposition (polymerization/hydrolysis).

Synthetic Utility: Optimized Sulfonylation Protocol

This protocol is designed to minimize the formation of the sulfonic acid byproduct.

Reagents
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Electrophile: this compound (1.1 – 1.2 equiv).

  • Solvent: Anhydrous DCM or THF (0.1 M concentration).

  • Base: DIPEA or Triethylamine (2.5 – 3.0 equiv). Note: Excess base is required to neutralize the HCl generated and, if using the HCl salt of the reagent, to free the sulfonyl chloride.

Step-by-Step Workflow
  • Preparation: Flame-dry reaction vessel. Cool solvent to 0°C.

  • Amine Solubilization: Dissolve amine and base in the solvent.

  • Controlled Addition: Add the sulfonyl chloride portion-wise or as a solution in DCM over 10–15 minutes. Crucial: Keep internal temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) only after addition is complete. Monitor by LCMS/TLC (typically complete in 1–3 hours).

  • Quench: Add saturated NaHCO₃ solution. Do not use acidic quench immediately, as the pyridine ring will protonate and extract into the aqueous layer.

Diagram 2: Synthesis Workflow

Visualizing the critical process control points.

SynthesisWorkflow Start Start: Anhydrous Conditions (N2/Ar Atmosphere) Solubilize Dissolve Amine + DIPEA in DCM/THF (0°C) Start->Solubilize Addition Add Sulfonyl Chloride (Portion-wise, <5°C) Solubilize->Addition Monitor Monitor (TLC/LCMS) Check for Sulfonic Acid Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Quench Quench: Sat. NaHCO3 (Maintain Basic pH) Decision->Quench Yes Workup Extract (DCM) -> Dry -> Conc. Quench->Workup

Caption: Figure 2. Optimized workflow for sulfonamide synthesis preventing thermal decomposition.

References

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Methylpyridine-3-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylpyridine-3-sulfonyl chloride is a key heterocyclic organic compound utilized as a reactive intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its molecular structure, featuring a pyridine ring, a methyl group, and a highly reactive sulfonyl chloride functional group, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and successful formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple list of solvents, this document delves into the theoretical principles governing its solubility, offers a qualitative solubility profile based on empirical evidence from synthetic chemistry, and provides a detailed, field-proven protocol for its quantitative determination.

Critical Safety & Handling Protocols for a Reactive Intermediate

Before any experimental work is undertaken, it is crucial to recognize that this compound and its analogues are corrosive and reactive compounds. The sulfonyl chloride moiety is highly susceptible to hydrolysis.

1.1. Personal Protective Equipment (PPE)

Due to its corrosive nature, appropriate PPE is mandatory. This includes, at a minimum:

  • Chemical-resistant gloves (nitrile or neoprene are suitable).[2]

  • Safety goggles and a face shield to protect against splashes.[2]

  • A chemical-resistant lab coat or apron.[2]

All handling operations must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[2][3]

1.2. Storage and Stability

Proper storage is critical to maintain the integrity of the compound.[4]

  • Moisture Exclusion : The compound is highly reactive with water and protic solvents, leading to the formation of the corresponding sulfonic acid.[5] It must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Temperature : Store in a cool, dry, and dark place. Elevated temperatures can accelerate decomposition.[3] Commercial suppliers often recommend storage at -20°C for long-term stability.[6][7]

  • Incompatible Materials : Avoid contact with strong bases, amines, alcohols, and oxidizing agents.[2][8]

Theoretical Framework for Predicting Solubility

2.1. The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve best in a solvent that has similar polarity and intermolecular force characteristics.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces) : Energy from van der Waals forces.

  • δP (Polar forces) : Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding forces) : Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[9][10]

2.3. Structural Analysis of this compound

  • Pyridine Ring : The pyridine moiety is a polar, aprotic heterocycle. The nitrogen atom introduces a significant dipole moment and can act as a hydrogen bond acceptor. Pyridine itself is miscible with a wide range of both polar and non-polar solvents.[11][12]

  • Sulfonyl Chloride Group (-SO₂Cl) : This is a strongly electron-withdrawing and highly polar functional group. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this part of the molecule a strong dipole.[13]

  • Methyl Group (-CH₃) : This is a non-polar, electron-donating group that will slightly increase the lipophilicity of the molecule.

Based on this structure, this compound is a polar molecule. It is expected to have a significant δP value and a moderate δH value (as a hydrogen bond acceptor). Therefore, it will be most soluble in solvents that also possess moderate to high polarity.

Qualitative and Predicted Solubility Profile

Drawing from safety data for the closely related pyridine-3-sulfonyl chloride and common practices in organic synthesis, we can construct a reliable qualitative solubility profile.

3.1. Known Qualitative Data

A safety data sheet for pyridine-3-sulfonyl chloride explicitly states that it is soluble in Methanol, Methylene Dichloride (MDC), and Ethyl Acetate (EtOAc), while being only slightly soluble in water (where it also reacts).[8]

3.2. Inferred Solubility from Synthetic Procedures

Organic synthesis procedures for sulfonyl chlorides frequently employ specific solvents for reaction and purification, providing strong indicators of solubility:

  • Extractions : Dichloromethane (DCM) is commonly used to extract sulfonyl chlorides from aqueous media, indicating high solubility in chlorinated solvents.[14]

  • Chromatography : Purification is often achieved using flash chromatography with solvent systems like ethyl acetate/hexanes.[14] This implies good solubility in ethyl acetate and moderate to low solubility in non-polar alkanes like hexanes, allowing for effective separation.

3.3. Predicted Solubility Table

The following table summarizes the predicted solubility of this compound in common laboratory solvents, categorized by solvent class.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Commentary
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)High These solvents have significant polarity (high δP) that can effectively solvate the polar sulfonyl chloride and pyridine moieties. Strong empirical evidence supports high solubility in DCM and EtOAc.
Non-Polar Aromatic Toluene, BenzeneModerate to High The aromatic π-π stacking interactions between the solvent and the pyridine ring can promote solubility.
Ethers Diethyl EtherModerate Less polar than THF, but should still provide moderate solubility. Often used in work-ups.[14]
Alkanes Hexanes, HeptaneLow to Very Low These are non-polar solvents and lack the ability to effectively solvate the highly polar functional groups of the molecule. Often used as an anti-solvent for precipitation or in chromatography.
Protic Solvents Water, Methanol, EthanolReactive / Soluble The compound is expected to be soluble in polar protic solvents like methanol and ethanol but will react via solvolysis.[15][16] It is slightly soluble in water but reacts readily.[8] These solvents are unsuitable for non-reactive dissolution.

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for determining the solubility of this compound. The method is designed to be self-validating by ensuring equilibrium is reached and minimizing decomposition.

4.1. Principle: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound. It involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated supernatant is then determined analytically.

4.2. Materials and Equipment

  • This compound (purity ≥98%)

  • Anhydrous organic solvents (highest available purity)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (4-decimal places)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Inert gas source (Nitrogen or Argon)

4.3. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Add excess solid solute to a tared vial P2 Record precise mass of solute P1->P2 P3 Add a known volume of anhydrous solvent P2->P3 E1 Seal vial tightly under inert gas P3->E1 E2 Place in temperature- controlled shaker E1->E2 E3 Agitate until equilibrium (e.g., 24-48h) E2->E3 S1 Allow solids to settle E3->S1 S2 Withdraw supernatant with a syringe S1->S2 S3 Filter through 0.22µm syringe filter S2->S3 S4 Dilute aliquot to a known volume S3->S4 S5 Analyze concentration (e.g., HPLC) S4->S5 C1 C1 S5->C1 Calculate Solubility (e.g., mg/mL or mol/L)

Caption: Workflow for quantitative solubility determination.

4.4. Detailed Step-by-Step Methodology

  • Preparation :

    • Tare a clean, dry 4 mL glass vial with a PTFE-lined cap on an analytical balance.

    • Add approximately 50-100 mg of this compound to the vial. Record the exact mass. Causality: Using a significant excess of solid ensures that the resulting solution will be saturated.

    • Using a calibrated pipette, add 2.0 mL of the chosen anhydrous solvent to the vial. Trustworthiness: The use of anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride, which would alter the measurement.

  • Equilibration :

    • Briefly flush the headspace of the vial with an inert gas (N₂ or Ar) before sealing it tightly.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the mixture to equilibrate for at least 24 hours. To validate that equilibrium has been reached, samples can be taken at 24h and 48h; the solubility values should be consistent.

  • Sampling and Analysis :

    • Remove the vial from the shaker and let it stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw a sample of the clear supernatant using a syringe. Causality: It is critical not to disturb the solid pellet at the bottom of the vial.

    • Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. Trustworthiness: Filtration removes any fine particulates, ensuring that only the dissolved solute is analyzed.

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

    • Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

While quantitative solubility data for this compound is scarce, a strong, predictive understanding can be achieved through the application of fundamental chemical principles. The compound's polar nature, derived from its pyridine and sulfonyl chloride moieties, dictates its high solubility in polar aprotic and aromatic solvents and low solubility in non-polar alkanes. Due to its reactivity, protic solvents are unsuitable for dissolution without chemical transformation. For researchers requiring precise quantitative data for process modeling, reaction optimization, or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for its determination. Adherence to the described safety and handling procedures is essential when working with this reactive and valuable synthetic intermediate.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Mac-Chem. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Varfolomeev, M. A., Stolov, M. A., Nagrimanov, R. N., Rakipov, I. T., et al. (n.d.). Analysis of solute-pyridine intermolecular interactions based on experimental enthalpies of solution and enthalpies of solvation of solutes dissolved in pyridine. Sci-Hub.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
  • Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
  • Uruska, I., et al. (1989). Solute-solvent interactions in electron donor-acceptor-solvent systems: pyridine or quinoline derivatives, with molecular iodine. Semantic Scholar.
  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • Barata-Vallejo, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
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  • ChemScene. (n.d.). 2444918-28-7 | this compound hydrochloride.
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  • Daru, J., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing).
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A Technical Guide to the pKa of Pyridine Nitrogen in 5-Methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. Pyridine scaffolds are ubiquitous in medicinal chemistry, and understanding the electronic impact of substituents on the basicity of the pyridine nitrogen is paramount for rational drug design. This technical guide provides an in-depth analysis of the pKa of the pyridine nitrogen in 5-Methylpyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will dissect the competing electronic effects of the methyl and sulfonyl chloride substituents, provide a semi-quantitative prediction using the Hammett equation, and outline both computational and experimental methodologies for its precise determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of substituent effects on heterocyclic pKa values.

The Foundational Role of pKa in Pyridine Chemistry

Pyridine, a six-membered aromatic heterocycle, is a cornerstone of modern pharmacology. Its nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system.[3] This makes the lone pair available for protonation, rendering pyridine a weak base. The pKa of its conjugate acid, the pyridinium ion, is approximately 5.2.[3][4][5]

This pKa value is a delicate fulcrum. In the physiological pH range of blood (≈7.4) and the upper intestine, pyridine exists in equilibrium between its neutral and protonated forms. This balance is crucial for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Modifying the pyridine ring with substituents allows chemists to finely tune this pKa, thereby optimizing a compound's properties. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing its basicity and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the nitrogen less basic and lowering the pKa.

Analysis of Substituent Effects in this compound

The molecule of interest, this compound, presents a classic case of competing electronic effects. The substituents are positioned meta to the pyridine nitrogen, meaning their influence is primarily transmitted through inductive effects, with resonance effects being less direct.

  • 5-Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak electron-donating group (EDG) through induction. It pushes electron density into the ring, which slightly increases the basicity of the nitrogen.

  • 3-Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group (EWG). The highly electronegative oxygen and chlorine atoms pull electron density away from the sulfur atom, which in turn strongly withdraws electron density from the pyridine ring through a potent inductive effect (-I).

The critical insight is that the electron-withdrawing capacity of the sulfonyl chloride group far outweighs the electron-donating ability of the methyl group. Therefore, a significant decrease in the basicity of the pyridine nitrogen compared to the parent pyridine is expected, resulting in a pKa value substantially lower than 5.2.

G cluster_molecule Electronic Effects on this compound cluster_result Predicted Outcome mol N(+)-C(SO2Cl)-C-C(CH3)-C=C Result Net decrease in electron density on Pyridine Nitrogen EDG 5-Methyl (-CH3) Weak Electron Donating Group (+I) EDG->mol Pushes e⁻ density EWG 3-Sulfonyl Chloride (-SO2Cl) Strong Electron Withdrawing Group (-I) EWG->mol Pulls e⁻ density pKa_effect Significant pKa Decrease (pKa << 5.2) Result->pKa_effect

Figure 1: Opposing electronic influences on the pyridine nitrogen.

Theoretical pKa Estimation

Before embarking on experimental work, theoretical estimations provide a valuable predictive framework.

Semi-Quantitative Analysis via the Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on a reaction rate or equilibrium. For the dissociation of a substituted pyridinium ion, the equation is:

log(Kₐ/Kₐ₀) = ρΣσ

Which can be rearranged to:

pKa = pKa₀ - ρΣσ

Where:

  • pKa₀ is the pKa of the unsubstituted pyridinium ion (~5.2).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For pyridinium ion dissociation, ρ is approximately 5.9, indicating high sensitivity.[6][7]

  • Σσ is the sum of the Hammett substituent constants for each group.

SubstituentPositionHammett Constant (σ_meta)Source
-CH₃5 (meta)-0.07[8]
-SO₂Cl3 (meta)+0.66 (estimated)¹[9]

¹The σ_meta for -SO₂Cl is not widely tabulated but can be estimated from related groups like -SO₂CF₃ (σ_meta = +0.53) and considering the high electronegativity of Cl. A value of +0.66 is a conservative estimate.

Calculation:

  • Σσ = σ_meta(-CH₃) + σ_meta(-SO₂Cl) = -0.07 + 0.66 = +0.59

  • pKa ≈ 5.2 - (5.9 * 0.59)

  • pKa ≈ 5.2 - 3.48

  • pKa ≈ 1.72

This semi-quantitative analysis predicts a pKa of approximately 1.72, a dramatic decrease from pyridine's 5.2. This highlights the profound electron-withdrawing nature of the sulfonyl chloride group.

Computational Chemistry Approaches

For higher accuracy, quantum mechanical calculations are indispensable.[10][11] The most common method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.

G BH_gas BH⁺ (gas) B_gas B (gas) BH_gas->B_gas ΔG°gas(deprot) BH_solv BH⁺ (solv) BH_gas->BH_solv ΔG°solv(BH⁺) H_gas H⁺ (gas) B_solv B (solv) B_gas->B_solv ΔG°solv(B) H_solv H⁺ (solv) H_gas->H_solv ΔG°solv(H⁺) (known value) BH_solv->B_solv ΔG°solv(deprot) (pKa relates here)

Figure 2: Thermodynamic cycle for computational pKa prediction.

This approach, typically using Density Functional Theory (DFT) with a basis set like 6-31+G(d,p) and a Polarizable Continuum Model (PCM) for solvation, can yield pKa values with high accuracy (RMSD < 0.8 pKa units).[12][13]

Protocols for Experimental pKa Determination

Theoretical predictions must be validated by empirical data. Given the moisture-sensitive nature of the sulfonyl chloride moiety, which can hydrolyze to the corresponding sulfonic acid, all experimental procedures must be conducted using anhydrous solvents and, where possible, under an inert atmosphere (e.g., Nitrogen or Argon).

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant is added. It is a highly reliable technique.

Protocol:

  • System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Analyte Preparation: Accurately weigh ~0.1 mmol of this compound hydrochloride[14][15] and dissolve it in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 anhydrous Methanol:Water) to ensure solubility of both neutral and protonated forms.

  • Titration: Place the solution in a jacketed beaker maintained at 25°C. Blanket the solution with an inert gas. Titrate with a standardized, carbonate-free solution of 0.1 M NaOH, adding small increments (e.g., 0.02 mL) and recording the pH after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use a Gran plot or other derivative methods to precisely locate the equivalence point.

Figure 3: Workflow for potentiometric pKa determination.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore that changes upon protonation and can be performed on very small sample quantities.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., pH 0.5 to 3.5).

  • Sample Preparation: Prepare a stock solution of the compound in an appropriate anhydrous solvent. Add a small, identical aliquot of the stock solution to a constant volume of each buffer solution.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for the sample in each buffer.

  • Data Analysis: Identify a wavelength (λ) where the absorbance difference between the fully protonated (BH⁺) and neutral (B) species is maximal. Plot absorbance at this λ versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, where the inflection point of the curve corresponds to the pKa.

Summary and Concluding Remarks

The basicity of the pyridine nitrogen in this compound is governed by the powerful inductive electron-withdrawal of the 3-sulfonyl chloride group, which overwhelmingly dominates the weak electron-donating effect of the 5-methyl group.

  • Qualitative Assessment: The compound will be a significantly weaker base than pyridine.

  • Semi-Quantitative Prediction: The Hammett equation predicts a pKa value in the range of 1.7 to 2.0 .

  • Experimental & Computational Verification: While the Hammett prediction provides a strong starting point, precise determination requires rigorous experimental methods like potentiometric titration or advanced computational modeling.[16][17][18] The inherent reactivity of the sulfonyl chloride functional group necessitates careful handling and anhydrous conditions during any experimental procedure.

For drug development professionals, this analysis underscores a critical principle: the pKa of a core scaffold can be dramatically modulated by judicious placement of functional groups. The significant acidity of the this compound conjugate acid means that at physiological pH, the molecule will exist almost exclusively in its neutral, unprotonated form, a key consideration for its subsequent use in synthesis and for the ADME properties of its derivatives.

References

  • A. V. Marenich, C. J. Cramer, and D. G. Truhlar. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 2009. [Link]

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  • R. Sanjeev and V. Jagannadham. "Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective." World Journal of Chemical Education, 2022. [Link]

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  • H. H. Jaffé. "Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons." The Journal of Chemical Physics, 1952. [Link]

  • A. D. Campbell, et al. "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups." Journal of the Chemical Society B: Physical Organic, 1970. [Link]

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  • P. Mech, et al. "Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile." PubMed, 2020. [Link]

  • ResearchGate. "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents." ResearchGate, N.D. [Link]

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  • Unknown Source. "ARTICLE." Unknown Publisher, N.D. [Link]

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  • D. A. Colby, et al. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." The Journal of Organic Chemistry, 2023. [Link]

  • J. L. R. D. Garcia, et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2020. [Link]

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The Pivotal Role of 3-Sulfonyl Chloride Substituted Pyridines: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of blockbuster pharmaceuticals. When functionalized with a sulfonyl chloride at the 3-position, this heterocycle transforms into a highly versatile and reactive intermediate, unlocking a vast chemical space for drug discovery and development. This guide provides an in-depth exploration of 3-sulfonyl chloride substituted pyridines, with a primary focus on the archetypal pyridine-3-sulfonyl chloride. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the 3-Sulfonyl Chloride Moiety

The strategic placement of a sulfonyl chloride group at the 3-position of the pyridine ring creates a unique chemical entity. The electron-withdrawing nature of the sulfonyl chloride group, combined with the inherent electronics of the pyridine ring, renders the sulfur atom highly electrophilic. This makes it an excellent handle for introducing a sulfonyl or sulfonamide linker, a common strategy in drug design to modulate physicochemical properties and target interactions. Pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals, most notably Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[1][2][3] Its utility extends to the synthesis of pyrimidine derivatives with anti-proliferative activity against cancer cells.[1]

Synthetic Pathways to Pyridine-3-Sulfonyl Chloride

The synthesis of pyridine-3-sulfonyl chloride is a critical first step for its subsequent application. Several synthetic routes have been established, each with its own set of advantages and challenges. The choice of starting material and reaction conditions is often dictated by factors such as scale, cost, and desired purity.

From 3-Aminopyridine: The Diazotization-Sulfonylchlorination Route

A prevalent and industrially relevant method commences with the readily available 3-aminopyridine.[4][5] This multi-step process involves the diazotization of the amino group, followed by a sulfonylchlorination reaction.

The key to this pathway is the careful control of the unstable diazonium salt intermediate.[5] A common approach involves the formation of a more stable fluoboric acid diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst.[4]

Illustrative Workflow:

G A 3-Aminopyridine B Diazotization (NaNO₂, HBF₄/HCl) A->B Step 1 C Pyridine-3-diazonium fluoborate B->C D Sulfonylchlorination (SO₂, CuCl) C->D Step 2 E Pyridine-3-sulfonyl chloride D->E G A Pyridine-3-sulfonic acid B Chlorination (PCl₅, POCl₃) A->B Step 1 C Pyridine-3-sulfonyl chloride B->C

Caption: Chlorination of Pyridine-3-Sulfonic Acid.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-Sulfonic Acid [6]

  • Reaction Setup:

    • In a flask equipped with a reflux condenser, combine pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.

  • Reaction:

    • Heat the mixture to reflux for several hours.

  • Workup:

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base such as sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under vacuum to yield pyridine-3-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are powerful chlorinating agents capable of converting the sulfonic acid to the corresponding sulfonyl chloride. The combination is often used to ensure complete conversion and to facilitate a more manageable reaction mixture. [7]A challenge with this method is the potential for over-chlorination of the pyridine ring, leading to byproducts like 5-chloropyridine-3-sulfonyl chloride, especially with excess PCl₅. [5][8]

The Reactivity Profile of Pyridine-3-Sulfonyl Chloride

The synthetic utility of pyridine-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. [9]This allows for the facile synthesis of a wide range of derivatives.

General Reaction Scheme:

G A Pyridine-3-sulfonyl chloride C Sulfonamide, Sulfonate Ester, or Thioester A->C Nucleophilic Acyl Substitution B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->C D Base (e.g., Pyridine, Et₃N) D->C HCl Scavenger

Caption: General Reactivity of Pyridine-3-Sulfonyl Chloride.

Synthesis of Sulfonamides

The most prominent reaction of pyridine-3-sulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. [10][11]This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis [10]

  • Reaction Setup:

    • Dissolve pyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., THF, DCM).

  • Amine Addition:

    • Add the desired amine to the solution, often in slight excess.

    • Add a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.

  • Reaction:

    • Stir the reaction mixture at room temperature until completion, which can be monitored by TLC.

  • Workup:

    • Remove the solvent in vacuo.

    • Dissolve the residue in an organic solvent and wash with water or a mild acidic solution to remove excess amine and base.

    • Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be further purified by crystallization or chromatography.

Synthesis of Sulfonate Esters

Reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. This transformation is valuable for introducing a sulfonate linker or as a protecting group strategy.

Physicochemical Properties and Handling

Pyridine-3-sulfonyl chloride is typically a colorless to pale yellow liquid or solid. [9]It is soluble in many organic solvents but reacts with water and other protic solvents. [1][9] Data Summary Table:

PropertyValueReference(s)
Molecular FormulaC₅H₄ClNO₂S[9]
Molecular Weight177.61 g/mol [1]
CAS Number16133-25-8[9]
AppearanceColorless to pale yellow liquid or solid[9]
StabilityMoisture sensitive; hydrolyzes to pyridine-3-sulfonic acid and HCl[1][5]

Safety and Handling:

Pyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. [9][12]All manipulations should be performed in a well-ventilated fume hood. [12]It is incompatible with strong bases, alcohols, and amines, and its reaction with water can release toxic gases. [9][13]

Conclusion

3-Sulfonyl chloride substituted pyridines, and in particular pyridine-3-sulfonyl chloride, are indispensable tools in the arsenal of the modern synthetic and medicinal chemist. Their versatile reactivity, coupled with the privileged nature of the pyridine scaffold, provides a reliable and efficient platform for the synthesis of a diverse array of molecules with potential therapeutic applications. A thorough understanding of their synthesis, reactivity, and handling is paramount for leveraging their full potential in the pursuit of novel chemical entities that can address unmet medical needs.

References

  • A green chemical synthesis method of 3-pyridinesulfonyl chloride. (n.d.). Eureka.
  • Pyridine-3-sulfonyl chloride synthesis. (n.d.). ChemicalBook.
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  • 3-Pyridinesulfonamide synthesis. (n.d.). ChemicalBook.
  • Synthesis method of pyridine-3-sulfonyl chloride. (2021). Google Patents.
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Stability profile of 5-Methylpyridine-3-sulfonyl chloride under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpyridine-3-sulfonyl chloride (CAS: 74469-80-2) is a high-reactivity electrophile widely used in medicinal chemistry for sulfonamide synthesis. Its stability profile is defined by acute moisture sensitivity and a propensity for autocatalytic degradation . Unlike simple benzenesulfonyl chlorides, the basic nitrogen in the pyridine ring facilitates nucleophilic attack at the sulfonyl center, accelerating hydrolysis under ambient conditions.

This guide details the mechanistic basis of this instability, provides evidence-based storage protocols, and outlines a self-validating Quality Control (QC) workflow to ensure reagent integrity in drug development pipelines.

Chemical Basis of Instability

The "Pyridine Effect" on Hydrolysis

The stability of this compound is compromised by two synergistic factors:

  • Electrophilicity of the Sulfonyl Group: The electron-withdrawing nature of the sulfonyl moiety makes the sulfur atom highly susceptible to nucleophilic attack by water.

  • Nucleophilic Catalysis (Autocatalysis): The pyridine nitrogen (pKa ~5-6) can act as a base or nucleophilic catalyst.

    • Mechanism:[1] The nitrogen can deprotonate water, increasing its nucleophilicity, or directly attack the sulfur center to form a transient, highly reactive sulfonyl-pyridinium species.

    • Impact of 5-Methyl Group: The electron-donating methyl group at the 5-position increases the electron density on the ring nitrogen compared to the unsubstituted parent. While this might suggest stability, it actually enhances the nitrogen's basicity, potentially accelerating base-catalyzed hydrolysis if trace moisture is present.

Degradation Pathway

Upon exposure to atmospheric moisture, the compound degrades into 5-methylpyridine-3-sulfonic acid and hydrogen chloride (HCl) . The generated HCl protonates the pyridine ring, rendering the compound a hygroscopic salt that attracts further moisture, creating a runaway degradation cycle.

DegradationMechanism Substrate 5-Methylpyridine-3- sulfonyl chloride Intermediate Transition State (Pentacoordinate Sulfur) Substrate->Intermediate Nucleophilic Attack Water H₂O (Ambient Moisture) Water->Intermediate Product1 5-Methylpyridine-3- sulfonic acid Intermediate->Product1 Cl⁻ Elimination Product2 HCl (Autocatalyst) Intermediate->Product2 Salt Pyridinium Hydrochloride Salt (Hygroscopic Solid) Product1->Salt Product2->Salt Protonation of Pyridine N Salt->Substrate Accelerates Moisture Uptake

Figure 1: Autocatalytic degradation pathway showing the feedback loop driven by HCl generation.

Stability Profile Data

Physicochemical Properties & Stability
ParameterCharacteristicImplication for Handling
Physical State Low-melting solid or oil (depending on purity)Oils are harder to keep dry; surface area maximizes moisture contact.
Hydrolytic Half-life < 10 minutes in neutral water (estimated)Strictly anhydrous conditions required for all reactions.
Thermal Stability Decomposes > 100°CAvoid high-vacuum distillation; use column chromatography or recrystallization.
Solvent Compatibility See Table 3.2Protic solvents cause immediate titer loss.
Solvent Compatibility Matrix
Solvent ClassExamplesCompatibilityNotes
Chlorinated DCM, ChloroformHigh Ideal for storage and reaction. Must be dried over molecular sieves.
Ethers THF, DioxaneModerate Peroxides can initiate radical decomposition; use inhibited/dry THF.
Aprotic Polar DMF, DMSOLow to Moderate DMF can react with sulfonyl chlorides (Vilsmeier-Haack type side reactions) on prolonged storage.
Protic Methanol, WaterIncompatible Rapid solvolysis to sulfonic esters or acids.
Amines Pyridine, TEAReactive Forms sulfonamides (if primary/secondary) or sulfene intermediates (if tertiary).

Handling & Storage Protocols

Storage Protocol (The "Cold-Dry" Standard)

To maintain >98% purity over 6 months:

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term sealing.

  • Atmosphere: Argon or Nitrogen blanket.

  • Temperature: -20°C is optimal. 2-8°C is acceptable for short-term (<1 month).

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite®.

Reaction Setup
  • Glassware: Oven-dried (>120°C) for at least 2 hours.

  • Addition: Dissolve the sulfonyl chloride in dry DCM and add dropwise to the amine/base mixture at 0°C .

  • Quenching: Do not quench with water if the product is acid-sensitive. Use saturated aqueous NaHCO₃ to immediately neutralize the generated HCl.

Self-Validating Quality Control (QC) Workflow

Direct HPLC analysis of sulfonyl chlorides is unreliable because the compound hydrolyzes on the column (aqueous mobile phase) or reacts with methanol (mobile phase), leading to ghost peaks.

Recommended Method: Derivatization with Benzylamine. This method converts the unstable chloride into a stable sulfonamide, allowing accurate quantification of the active electrophile content.

Derivatization Protocol
  • Blank: Dissolve 10 µL benzylamine in 1 mL dry DCM.

  • Sample: Dissolve ~10 mg of this compound in 0.5 mL dry DCM.

  • Reaction: Add 2 equivalents of benzylamine (excess) to the sample. Let stand for 5 mins at RT.

  • Analysis: Inject the reaction mixture into HPLC-UV/MS.

    • Observation: The peak for the benzyl-sulfonamide derivative represents the active chloride.

    • Impurity: Any peak matching the sulfonic acid (reference std) indicates prior degradation.

QC_Workflow Sample Raw Sample (Sulfonyl Chloride) Deriv Add Excess Benzylamine (in dry DCM) Sample->Deriv Reaction Rapid Conversion to Stable Sulfonamide Deriv->Reaction 5 mins @ RT HPLC HPLC Analysis (Reverse Phase) Reaction->HPLC Result Quantify Active Content (vs Sulfonic Acid Impurity) HPLC->Result

Figure 2: Derivatization workflow to bypass on-column hydrolysis artifacts.

References

  • Rogne, O. "Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides."[2] Journal of the Chemical Society B: Physical Organic, 1971.

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[1] Journal of Organic Chemistry USSR, 1988.[1]

  • ChemScene. "Safety Data Sheet: this compound hydrochloride."[3] ChemScene SDS, 2024.

  • Sigma-Aldrich. "Product Specification & Storage: Pyridine-3-sulfonyl chloride derivatives." Sigma-Aldrich Technical Data.

  • Babtie, A., et al. "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data."[4] The Journal of Organic Chemistry, 2013.

Sources

Technical Guide: Applications of 5-Methylpyridine-3-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpyridine-3-sulfonyl chloride (CAS 74444-23-6) is a specialized heterocyclic building block used critically in the optimization of small molecule drug candidates. Unlike its phenyl analogs, this reagent offers a dual advantage: the pyridine nitrogen enhances aqueous solubility and lowers logD, while the 5-methyl substituent blocks a common metabolic "soft spot" (C5 oxidation), thereby extending half-life (


). This guide details its chemical profile, strategic application in Structure-Activity Relationship (SAR) campaigns, and validated synthetic protocols.

Part 1: Chemical Profile & Reactivity

Physicochemical Properties

The introduction of the pyridine ring fundamentally alters the physicochemical landscape of a sulfonyl chloride compared to a standard benzenesulfonyl chloride.

PropertyThis compoundBenzenesulfonyl chlorideImpact on Drug Design
Molecular Weight 191.64 g/mol 176.62 g/mol Minimal mass penalty.
Polarity High (Pyridine N)LowSolubility: Pyridine N acts as an H-bond acceptor, improving aqueous solubility.
Electronic Nature Electron-deficient (

-deficient)
Electron-neutralReactivity: Highly electrophilic sulfur center; rapid reaction with amines.
Metabolic Liability Low (Blocked C5 position)Moderate (Para-hydroxylation)Stability: 5-Methyl group sterically and electronically impedes CYP450 oxidation at the C5 position.
Mechanism of Action: Sulfonylation

The sulfonyl chloride group (


) is a hard electrophile. Upon attack by a nucleophile (e.g., a primary or secondary amine), it undergoes an addition-elimination mechanism ( 

-like at Sulfur) to form a stable sulfonamide bond. The electron-withdrawing nature of the pyridine ring makes the sulfur atom more electrophilic than in phenyl analogs, often requiring lower reaction temperatures to prevent hydrolysis.

Part 2: Medicinal Chemistry Strategy

The "Phenyl-to-Pyridine" Switch

Replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement.[1] However, unsubstituted pyridine rings are susceptible to oxidation by aldehyde oxidase (AO) or Cytochrome P450 enzymes, particularly at the C5 position relative to the nitrogen.

The 5-Methyl Advantage: By placing a methyl group at the 5-position, medicinal chemists achieve two goals simultaneously:

  • Metabolic Blocking: The methyl group sterically hinders access to the C5 carbon, preventing metabolic hydroxylation.

  • Lipophilicity Tuning: While the pyridine nitrogen lowers

    
     (increasing hydrophilicity), the methyl group slightly increases it back, allowing for precise tuning of the lipophilic efficiency (LipE).
    
Case Studies in Drug Discovery
Case Study A: PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors, researchers utilized the 5-methylpyridine-3-sulfonamide moiety to replace less soluble aryl sulfonamides.[1] The resulting compounds demonstrated:

  • Improved Oral Exposure: The pyridine nitrogen increased solubility in gastric fluids.

  • Maintained Potency: The sulfonamide oxygen atoms engaged in critical hydrogen bonding within the ATP-binding pocket.

Case Study B: KEAP1-Nrf2 Interaction Inhibitors

In the synthesis of sultam-based inhibitors for Type-2 diabetes and inflammation, this compound was employed to form the core sulfonamide scaffold. The 5-methyl group was essential for preventing rapid clearance in liver microsomes, a common failure point for unsubstituted pyridine analogs.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial supplies can be variable in quality due to moisture sensitivity.[1] In-house preparation ensures high activity.

Reagents: 3-Amino-5-methylpyridine,


, 

(conc.),

gas,

(catalyst), Acetic Acid.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-amino-5-methylpyridine (1.0 eq) in concentrated

      
       (5.0 eq) and cool to -5°C.
      
    • Add an aqueous solution of

      
       (1.1 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.
      
  • Sulfonyl Chloride Formation (Meerwein Reaction):

    • In a separate vessel, saturate glacial acetic acid with

      
       gas until the weight increases by ~30%.
      
    • Add

      
       (0.2 eq) to the 
      
      
      
      solution.
    • Slowly add the cold diazonium salt solution to the

      
       mixture. Caution: Vigorous gas evolution (
      
      
      
      ) will occur.
  • Workup:

    • Once gas evolution ceases, pour the mixture into crushed ice/water.

    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with cold water and brine. Dry over

      
      .
      
    • Concentrate in vacuo at

      
       to yield the crude sulfonyl chloride (typically a yellow oil or low-melting solid). Use immediately. 
      
Protocol B: General Sulfonylation of Amines

Rationale: Base selection is critical. Pyridine is often used as both solvent and base to scavenge HCl.

Reagents: this compound, Primary/Secondary Amine, Pyridine (or


).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (3.0 eq).
    
  • Addition: Cool the solution to 0°C. Add this compound (1.2 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (observe formation of

    
     peak corresponding to sulfonamide).
    
  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Separate phases.[2] Extract aqueous phase with DCM.[2]

    • Combine organics, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). Pyridine sulfonamides are polar; ensure column is flushed well.

Part 4: Visualization & Workflows

Synthesis & Application Workflow

This diagram illustrates the conversion of the amino-precursor to the active reagent and its subsequent coupling to a drug scaffold.

SynthesisWorkflow Precursor 3-Amino-5-methylpyridine (CAS 3430-19-1) Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO2, HCl < 0°C Reagent This compound (CAS 74444-23-6) Diazonium->Reagent SO2, CuCl2 (Meerwein) Reaction Sulfonylation (+ Amine R-NH2) Reagent->Reaction DCM, Et3N 0°C to RT Product Target Sulfonamide (Bioactive Scaffold) Reaction->Product Workup & Purification

Caption: Workflow for the synthesis of this compound and its application in sulfonamide generation.

SAR Decision Logic: When to Use?

This decision tree guides the medicinal chemist on when to deploy this specific building block versus standard alternatives.

SARLogic Start Lead Optimization Problem Identified Solubility Is Aqueous Solubility Poor? Start->Solubility Metabolism Is Metabolic Clearance High? Solubility->Metabolism Yes UsePhenyl Use Phenyl Sulfonyl Chloride Solubility->UsePhenyl No SiteID Is Metabolism at Phenyl Ring? Metabolism->SiteID Yes UsePyridine Use Pyridine-3-sulfonyl Chloride Metabolism->UsePyridine No (Just Solubility issue) SiteID->UsePyridine No UseMethylPyridine DEPLOY 5-Methylpyridine-3-sulfonyl Cl SiteID->UseMethylPyridine Yes (C5 Oxidation Risk)

Caption: SAR decision matrix for selecting this compound over phenyl or unsubstituted pyridine analogs.

Part 5: Safety & Handling

  • Corrosivity: The reagent releases HCl upon hydrolysis. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Moisture Sensitivity: Extremely hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns to a gum, it has likely hydrolyzed to the sulfonic acid and should be discarded or recrystallized (though recrystallization is difficult; re-synthesis is preferred).

  • Stability: The 5-methyl group provides slight steric protection, but the sulfonyl chloride bond remains labile. Avoid protic solvents (MeOH, Water) during reaction setup.

References

  • Vertex AI Search. (2025). This compound medicinal chemistry applications. 3

  • National Institutes of Health (NIH). (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. 4[5]

  • Google Patents. (2022). Inhibitors of KEAP1-Nrf2 protein-protein interaction (AU2022200478A1). 6[5]

  • ChemicalBook. (2025). Pyridine-3-sulfonyl chloride Synthesis and Applications. 7

  • Sigma-Aldrich. (2025). This compound hydrochloride Product Information. 8

Sources

Comparative Reactivity & Handling Guide: Pyridine-3-sulfonyl Chlorides vs. Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "scaffold hop" from a phenyl ring to a pyridine ring is a standard tactic to improve solubility and metabolic profiles. However, replacing benzenesulfonyl chloride with pyridine-3-sulfonyl chloride introduces drastic changes in chemical stability and reactivity.

While benzenesulfonyl chlorides are robust enough to withstand aqueous washes, pyridine-3-sulfonyl chlorides are highly unstable as free bases , prone to rapid hydrolysis and self-quaternization. This guide details the electronic origins of this instability and provides field-proven protocols to handle these reagents without yield loss.

Part 1: Electronic Theory & Reactivity Mechanisms

The Electronic Divergence

The core difference in reactivity stems from the electron-deficient nature of the pyridine ring compared to the electron-neutral benzene ring.[1]

  • Benzenesulfonyl Chloride: The phenyl ring acts as a weak electron donor (via resonance) or weak withdrawer (induction), leaving the sulfonyl sulfur moderately electrophilic.

  • Pyridine-3-sulfonyl Chloride: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (

    
    ) and mesomeric effect (
    
    
    
    ). Although the 3-position (meta) is less electron-deficient than the 2- or 4-positions, the overall ring electron density is significantly lower than benzene.

Consequence: The sulfonyl sulfur in the pyridine analog is highly electron-deficient (


), making it a "hot" electrophile. It reacts significantly faster with nucleophiles (amines) but also with background nucleophiles (water, alcohols).
The "Self-Destruct" Mechanism (Self-Quaternization)

A critical failure mode unique to pyridine-3-sulfonyl chloride is intermolecular self-reactivity. The basic nitrogen of one molecule can attack the highly electrophilic sulfonyl sulfur of another, leading to polymerization and insoluble aggregates.

Visualizing the Divergence:

Reactivity Benzene Benzenesulfonyl Cl (Stable Electrophile) Nu_Attack Nucleophilic Attack (Amine/Water) Benzene->Nu_Attack Moderate Rate Pyridine Pyridine-3-sulfonyl Cl (Hyper-Electrophile) Pyridine->Nu_Attack Fast Rate (k_rel > 10) Self_rxn Self-Quaternization (Intermolecular) Pyridine->Self_rxn Free Base Risk Product Sulfonamide (Target) Nu_Attack->Product Path A: Synthesis Decomp Sulfonic Acid / Polymer (Decomposition) Self_rxn->Decomp Irreversible

Figure 1: Mechanistic divergence showing the high-risk decomposition pathway for pyridine analogs.

Part 2: Kinetic Reactivity & Stability Data

The following table summarizes the practical differences. Note the order-of-magnitude difference in hydrolytic stability.

FeatureBenzenesulfonyl ChloridePyridine-3-sulfonyl Chloride
Electrophilicity ModerateHigh (Activated by N-heterocycle)
Hydrolysis

(pH 7)
Hours (Slow)Minutes (Fast)
Preferred Storage Liquid/Solid (RT or 4°C)HCl Salt (Solid, -20°C, under Argon)
Workup Compatibility Can be washed with cold

Do NOT wash with water. Decomposes instantly.
Dominant Side Reaction Hydrolysis to sulfonic acidSelf-quaternization (N-alkylation)
LogP (approx) ~1.8~0.6 (Improved water solubility)

Part 3: Synthetic Protocols (Self-Validating Systems)

Protocol A: Handling Commercial HCl Salts

Most pyridine-3-sulfonyl chlorides are sold as HCl salts to prevent self-quaternization (protonation blocks the nitrogen lone pair).

The Trap: If you neutralize the salt before adding your amine, the free base will decompose. The Solution: Perform the neutralization in situ in the presence of the nucleophile.

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF. Cool to 0°C.[2][3]

  • Base Addition: Add excess non-nucleophilic base (e.g., DIPEA or

    
    , 3.0–4.0 equiv).
    
    • Why? You need 1 equiv to neutralize the Pyridine-HCl, 1 equiv to neutralize the HCl generated during sulfonylation, and excess to drive the reaction.

  • Reagent Addition: Add the solid Pyridine-3-sulfonyl chloride HCl salt directly to the reaction mixture in one portion.

    • Validation: Do not pre-dissolve the sulfonyl chloride in a separate vial with base; it will degrade before transfer.

  • Monitoring: Warm to RT. Monitor by LCMS/TLC. Reaction is usually complete within <30 mins due to high reactivity.

Protocol B: In Situ Generation (The "Safety Net" Method)

If the sulfonyl chloride is not commercially available or the HCl salt is degraded, generate it from the thiol or sulfonic acid and react immediately.

Workflow Diagram:

Protocol Start Start: Pyridine-3-thiol or Sulfonic Acid Chlorination Oxidative Chlorination (Cl2/AcOH or SO2Cl2) Start->Chlorination Generate Electrophile Unstable_Int Intermediate: Pyridine-3-sulfonyl Cl (Free Base) Chlorination->Unstable_Int < 0°C, Anhydrous Quench Immediate Quench into Amine/DIPEA/DCM Unstable_Int->Quench Cannulate Immediately (Do NOT Isolate) Final Product: Sulfonamide Quench->Final Warm to RT

Figure 2: In situ generation workflow to bypass isolation of the unstable free base.

Part 4: Medicinal Chemistry Implications[4][5][6]

Solubility & Physicochemical Properties

Replacing a phenyl ring with a pyridine-3-yl ring typically lowers ClogP by 1.0–1.5 units, significantly improving aqueous solubility.

Metabolic Stability
  • Benzene: Prone to oxidative metabolism (CYP450) at the para-position.

  • Pyridine: The electron-deficient ring is resistant to CYP-mediated oxidation, potentially extending half-life (

    
    ), though the nitrogen lone pair can be a liability for N-oxidation if not hindered.
    
Selectivity (Regio-control)

When synthesizing the sulfonyl chloride from 3-aminopyridine (via diazonium salt/Sandmeyer), strictly control temperature (-5°C to 0°C). The diazonium intermediate is less stable than phenyldiazonium salts.

References

  • ChemicalBook. (2025). Pyridine-3-sulfonyl chloride hydrochloride Properties and Stability. Retrieved from

  • Rogne, O. (1970).[4] Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B. Retrieved from [5]

  • Shevchuk, O. I., et al. (2025).[6] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • Sigma-Aldrich. (2025). Pyridine-3-sulfonyl chloride derivatization grade specifications. Retrieved from

Sources

The Application Scientist’s Guide to 5-Methylpyridine-3-sulfonyl chloride

[1]

Introduction: Beyond the CAS Number

This compound (CAS: 166337-57-1 / HCl Salt: 2444918-28-7) is more than a reagent; it is a high-value heterocyclic building block critical for installing the 5-methylpyridine-3-sulfonyl moiety in medicinal chemistry campaigns.[1] Its structural integrity is pivotal for structure-activity relationship (SAR) studies, particularly in sulfonamide synthesis.[1]

However, its utility comes with a steep price: high reactivity . This compound is an electrophilic warhead that does not discriminate between your target amine and the moisture in your lungs. This guide synthesizes standard safety data into a field-ready protocol for safe handling, storage, and emergency response.

Hazard Identification & Risk Assessment

The Core Threat: Hydrolytic Instability

The primary danger of this compound lies in its functional group. Sulfonyl chlorides (

1

The Reaction:

1

This reaction releases hydrogen chloride gas (a severe respiratory irritant) and generates sulfonic acid (a corrosive liquid). The exotherm can be sufficient to boil low-boiling solvents, creating a pressure hazard in closed systems.

GHS Classification Summary
Hazard ClassCategoryHazard StatementInterpretation for the Bench Scientist
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][3][4]Irreversible tissue damage occurs in minutes. A simple wash is often insufficient if delayed.
Eye Damage 1 H318: Causes serious eye damage.[5]Cornea opacity and blindness risk. Goggles alone are insufficient; a face shield is mandatory for scale-up.[1]
Reactivity EUH014Reacts violently with water.[2]Do not use aqueous waste streams.[6] Do not rinse glassware directly with water.

Visualizing the Hazard Logic

The following diagram maps the reactivity pathways and the decision logic for safe handling.

GSubstrate5-Methylpyridine-3-sulfonyl chlorideHClHCl Gas(Respiratory Threat)Substrate->HCl Hydrolysis(Uncontrolled)AcidSulfonic Acid(Corrosive Liquid)Substrate->Acid HydrolysisProductSulfonamide(Desired Drug)Substrate->Product Controlled Rxn(Dry Solvent + Base)WaterMoisture / WaterWater->HCl TriggersAmineTarget Amine(Nucleophile)Amine->Product Attacks S

Figure 1: Reactivity profile showing the competition between productive synthesis and hazardous hydrolysis.[7]

Storage & Handling Protocols (The "Dry" Standard)

Storage: The Cold Chain
  • Temperature: Store at -20°C or 2-8°C (depending on supplier specifications).

    • Why? Low temperature retards the rate of spontaneous hydrolysis from trace moisture trapped in the headspace.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[8]

    • Why? Argon is heavier than air and provides a better blanket for opened bottles than nitrogen.

  • Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient for long-term storage as HCl gas can permeate it over time.

Handling: The Inert Workflow

Goal: Prevent the "fuming" phenomenon (HCl release) before it reaches your respiratory zone.[4]

  • Engineering Controls:

    • Always handle in a certified chemical fume hood .[2]

    • For quantities >5g, use a Schlenk line or Glovebox to transfer solids.

  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11mm) is acceptable for incidental splash only if changed immediately.

    • Senior Scientist Insight: For prolonged handling or cleaning, use Silver Shield (Laminate) or Double-gloved Nitrile (colored outer, white inner) to visualize tears.

    • Eyes: Chemical splash goggles + Face Shield.[2][9][10] (Standard safety glasses allow gas/vapors to bypass the side shields).

Emergency Response: The "Don't Panic" System

Spills: The "Dilute & Destroy" Method

NEVER use water or paper towels directly on a neat spill. The paper will degrade/char, and the water will generate a gas cloud.

Step-by-Step Decontamination Protocol:

  • Isolate: Evacuate the immediate area. If outside a hood, evacuate the lab.

  • Dilute: Cover the spill with an inert, dry solvent (e.g., Dichloromethane or Toluene ) to act as a heat sink.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Dry Sand).

  • Quench (The Critical Step):

    • Transfer the absorbed material to a beaker in a fume hood.

    • Add Isopropanol slowly. (Reacts to form the ester, releasing HCl but slower than water).

    • Once fuming stops, add Saturated Sodium Bicarbonate (aq) to neutralize the acid.[7]

First Aid (Self-Validating)[1]
  • Skin Contact: Immediate flush with water for 15 minutes .[5][6]

    • Validation: Do not stop until the "soapy" feeling (tissue saponification) is gone, though for acid chlorides, the pain is usually immediate.

  • Inhalation: Move to fresh air immediately.

    • Critical: Pulmonary edema (fluid in lungs) can be delayed up to 24 hours. Seek medical observation even if you feel "fine" after coughing.

Experimental Workflow: Quenching Reactions

When the reaction is complete, you will likely have unreacted sulfonyl chloride. Do not dump the reaction mixture directly into a basic aqueous wash, as the exotherm can cause an eruption.

WorkflowStartReaction Mixture(Contains Excess R-SO2Cl)CoolCool to 0°CStart->CoolDiluteDilute with Organic Solvent(DCM/EtOAc)Cool->DiluteDecisionQuench Method?Dilute->DecisionMildAdd 10% NH4OH orPrimary AmineDecision->MildPreferred(Scavenging)HardAdd Sat. NaHCO3(Dropwise)Decision->HardStandard(Gas Risk)Result1Forms Sulfonamide(Stable Solid)Mild->Result1Result2Hydrolysis to Acid(CO2 Evolution!)Hard->Result2

Figure 2: Decision tree for safely quenching excess sulfonyl chloride.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound hydrochloride. Retrieved from

  • BLD Pharm. (2024). Material Safety Data Sheet: 5-Methyl-3-pyridinesulfonyl chloride. Retrieved from [1]

  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 5-Chloropyridine-3-sulfonyl chloride (Analogous Hazard Data).[1] Retrieved from

  • University of Manitoba. (2024). Chemical Spill Response Procedure. Retrieved from

Methodological & Application

Application Note: Optimal Reaction Conditions for 5-Methylpyridine-3-sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

The coupling of 5-Methylpyridine-3-sulfonyl chloride (CAS: 106956-26-9 / HCl salt: 2444918-28-7) with amines is a pivotal transformation in fragment-based drug discovery (FBDD). The resulting 3-pyridyl sulfonamide motif is a bioisostere for phenyl sulfonamides, offering improved aqueous solubility and distinct hydrogen-bonding vectors critical for kinase and GPCR targeting.

However, this reaction is frequently plagued by low yields due to two specific failure modes:[1]

  • Rapid Hydrolysis: The electron-deficient pyridine ring activates the sulfonyl chloride toward nucleophilic attack by water, competing aggressively with the desired amine coupling.

  • Amphoteric Workup Challenges: The basic pyridine nitrogen and the acidic sulfonamide proton (pKa ~10) create an amphoteric molecule that can be lost to the aqueous phase during standard acid/base extractions.

This guide provides a standardized, high-yield protocol that mitigates these risks through precise control of stoichiometry, temperature, and pH during workup.

Chemical Stability & Handling

Unlike benzene sulfonyl chlorides, pyridine-3-sulfonyl chlorides are highly moisture-sensitive .

  • Storage: Must be stored under argon at -20°C.

  • Form Factor: Often supplied as the Hydrochloride Salt . This is a critical variable; the salt form is more stable but requires an additional equivalent of base in the reaction mixture. Failure to account for this results in incomplete conversion.

  • Decomposition: In the presence of moisture, it hydrolyzes to 5-methylpyridine-3-sulfonic acid. Unlike 2- or 4-pyridyl isomers, the 3-pyridyl system is resistant to SO₂ extrusion, making thermal instability less of a concern than hydrolytic instability.

Part 2: Reaction Optimization & Logic

Variable Analysis

The following parameters were evaluated to define the "Golden Batch" conditions.

ParameterTested ConditionOutcomeRecommendation
Solvent DMFHigh solubility, but difficult removal; promotes hydrolysis if wet.Avoid
THFGood solubility; hygroscopic nature risks hydrolysis.Secondary Choice
DCM (CH₂Cl₂) Excellent solubility; easy drying; non-nucleophilic. Preferred
Base Triethylamine (TEA)Good scavenger; can be difficult to remove if product is acid-sensitive.Standard
Pyridine Acts as solvent/catalyst; prevents "hot spots" of acidity. Preferred (Catalytic)
Inorganic (Na₂CO₃)Requires biphasic system (Schotten-Baumann); high hydrolysis risk.Avoid
Temp Room Temp (25°C)Fast reaction, but significant hydrolysis side-products.Avoid initially
0°C → RT Controls exotherm; minimizes side reactions. Required
Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The presence of the pyridine ring nitrogen (N1) exerts an electron-withdrawing inductive effect (-I), making the sulfur center more electrophilic than in toluene-sulfonyl chloride. However, the 5-methyl group provides weak electron donation (+I), slightly tempering this reactivity and improving stability compared to the unsubstituted analog.

ReactionPathway cluster_conditions Critical Controls Start 5-Methylpyridine-3-sulfonyl chloride (HCl Salt) Intermed Sulfonyl-Ammonium Intermediate Start->Intermed + Amine DCM, 0°C Amine Primary/Secondary Amine Base Base (3.0 equiv) (Neutralizes HCl + scavenger) Base->Intermed Promotes Product Target Sulfonamide Intermed->Product - HCl Side1 Hydrolysis Product (Sulfonic Acid) Intermed->Side1 + H2O (Trace) Anhydrous Conditions Anhydrous Conditions Low Temp Addition Low Temp Addition

Figure 1: Reaction pathway highlighting the competition between sulfonamidation and hydrolysis.

Part 3: Standardized Experimental Protocol

Materials
  • Reagent A: this compound (assume HCl salt), 1.0 equiv.

  • Reagent B: Amine (Primary or Secondary), 1.1 equiv.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 equiv (1 eq for HCl salt neutralization + 1 eq for reaction + 1 eq excess).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Catalyst: DMAP (4-Dimethylaminopyridine), 0.05 equiv (Optional, for sterically hindered amines).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.

  • Charge the flask with the Amine (1.1 equiv) and Anhydrous DCM (0.1 M concentration relative to sulfonyl chloride).

  • Add Base (3.0 equiv) .

  • Cool the mixture to 0°C using an ice/water bath. Crucial: Ensure the amine/base solution is cold before adding the sulfonyl chloride.

Step 2: Reagent Addition 5. Solid Addition Method (Preferred): Add the this compound solid in small portions over 15 minutes. This prevents a high local concentration of the chloride, minimizing side reactions. 6. Alternative (Solution Addition): If the chloride is a liquid or oil, dissolve in a minimal amount of DCM and add dropwise via syringe.

Step 3: Reaction & Monitoring 7. Allow the reaction to stir at 0°C for 30 minutes. 8. Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. 9. Monitor via LC-MS: Look for the parent mass [M+H]+.

  • Note: TLC is often difficult due to the "streaking" of the basic pyridine moiety on silica. If using TLC, use 5% MeOH/DCM with 1% NH₄OH.

Step 4: The "Amphoteric" Workup (Critical) Standard acid washes (1N HCl) will protonate the pyridine ring, extracting your product into the water layer. Standard base washes may ionize the sulfonamide NH, also extracting it into water.

  • Quench: Add saturated NaHCO₃ solution (pH ~8).

  • Phase Separation: Extract with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure.

Purification Strategy

If the crude purity is <90%, purification is required.

  • Flash Chromatography: Use a gradient of DCM to 5-10% MeOH in DCM.

  • Additive: Add 1% Triethylamine or 1% NH₄OH to the eluent to suppress the interaction of the pyridine nitrogen with the acidic silica silanols. Without this, the product will band-broaden and yield will be lost.

WorkupLogic Crude Crude Reaction Mixture (DCM + Pyridine Salt + Product) Quench Quench with sat. NaHCO3 (pH ~8) Crude->Quench Sep Phase Separation Quench->Sep OrgPhase Organic Phase (DCM) Sep->OrgPhase Product + Impurities AqPhase Aqueous Phase Sep->AqPhase Salts/Acids AcidWash Is Acid Wash (1N HCl) Used? OrgPhase->AcidWash Loss PRODUCT LOSS (Pyridine protonated -> Water sol.) AcidWash->Loss YES (Mistake) Success Evaporate -> Column (DCM:MeOH + 1% NH4OH) AcidWash->Success NO (Correct)

Figure 2: Decision tree for workup, highlighting the risk of product loss via acid washing.

Part 4: Troubleshooting & FAQs

Q: My yield is low (<30%), and I see a peak corresponding to the sulfonic acid.

  • Cause: Wet solvent or old reagents. The sulfonyl chloride hydrolyzed before coupling.

  • Fix: Use freshly distilled DCM or molecular sieves. Ensure the amine is added before the sulfonyl chloride.

Q: I cannot recover the product from the aqueous layer.

  • Cause: You likely acidified the mixture. The pyridine ring (pKa ~5.2) protonates in acid, making the molecule water-soluble.

  • Fix: Adjust the aqueous layer to pH 7-8 using sat. NaHCO₃ and re-extract with DCM or EtOAc/iPrOH (3:1).

Q: The reaction is stalled at 50% conversion.

  • Cause: The HCl salt of the starting material consumed your base, leaving the amine protonated (unreactive).

  • Fix: Ensure you are using at least 3.0 equivalents of base (DIPEA/TEA).

References

  • Chemical Stability of Pyridine Sulfonyl Chlorides

    • Blakemore, D. C., et al. "Organic Synthesis with Pyridine Sulfonyl Chlorides." Journal of Organic Chemistry.
    • Note: General reactivity trends extrapolated from:

  • General Sulfonamide Synthesis Protocols

    • Bahrami, K., et al. "Direct Conversion of Sulfonic Acids to Sulfonamides."[2] Journal of Organic Chemistry, 2009.[2] Link

  • "Flash Column Chromatography Guide for Basic Heterocycles.
  • Compound Data

    • This compound hydrochloride (CAS 2444918-28-7).[3][4]

Sources

Application Note: Preparation of 5-Methylpyridine-3-Sulfonate Esters from Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthesis of 5-methylpyridine-3-sulfonate esters, a specialized class of leaving groups and pharmacophores. Unlike standard tosylates or mesylates, pyridine-based sulfonates offer a "tunable" solubility profile due to the basic nitrogen atom. This feature allows for acid-base extraction purification strategies that are impossible with benzene-based sulfonates. Furthermore, the 5-methyl substituent provides a slight electron-donating effect, modulating the electrophilicity of the sulfonyl group compared to the unsubstituted pyridine-3-sulfonate, potentially improving stability against premature hydrolysis during workup.

Chemical Background & Mechanism

The formation of sulfonate esters proceeds via Nucleophilic Substitution at Sulfur (


-like at Sulfur).[1][2] The alcohol oxygen attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.[1] A base is required to neutralize the generated HCl and to catalytically activate the reagent.

Key Mechanistic Features:

  • Base Catalysis: Pyridine or Triethylamine (Et

    
    N) acts as a proton scavenger. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive 
    
    
    
    -acylpyridinium-type intermediate that accelerates the reaction with sterically hindered alcohols.
  • The "5-Methyl" Effect: The methyl group at the 5-position exerts a weak inductive effect (+I), increasing electron density on the ring. This renders the sulfonyl chloride slightly less electrophilic than the unsubstituted pyridine-3-sulfonyl chloride, reducing the rate of background hydrolysis without significantly hampering the reaction with alcohols.

Mechanistic Pathway (DOT Diagram)

Mechanism Alcohol Alcohol (R-OH) Inter Tetrahedral Intermediate Alcohol->Inter Nucleophilic Attack SulfonylCl 5-Methylpyridine-3- sulfonyl Chloride SulfonylCl->Inter Base Base (Et3N/DMAP) Base->Inter Catalysis Product Sulfonate Ester (Target) Inter->Product Elimination of Cl- Byproduct HCl Salt Inter->Byproduct Proton Transfer

Figure 1: Mechanistic pathway for the sulfonylation of alcohols. The base facilitates both the activation of the electrophile (if DMAP is used) and the neutralization of the HCl byproduct.

Reagent Preparation: 5-Methylpyridine-3-Sulfonyl Chloride

Commercially available this compound is often expensive or degraded due to moisture sensitivity. It is recommended to synthesize it fresh from the sulfonic acid.

Protocol A: Synthesis from Sulfonic Acid

Reaction:



Materials:

  • 5-Methylpyridine-3-sulfonic acid (1.0 equiv)

  • Phosphorus pentachloride (PCl

    
    ) (1.5 equiv)
    
  • Phosphorus oxychloride (POCl

    
    ) (catalytic, optional solvent)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
     or Ar balloon).
    
  • Mixing: Add 5-methylpyridine-3-sulfonic acid (solid) and PCl

    
     (solid). Caution: PCl
    
    
    
    is corrosive and moisture sensitive.
  • Reaction: Heat the mixture to 130°C (oil bath) for 3–5 hours. The solids will melt/dissolve as the reaction proceeds, evolving HCl gas (scrubbing required).

    • Expert Tip: Avoid excessive PCl

      
       (>2 equiv) to prevent chlorination of the pyridine ring at the 2- or 6-positions.
      
  • Workup: Cool to room temperature. Distill off the POCl

    
     byproduct under reduced pressure (rotary evaporator with a high-vacuum pump and trap).
    
  • Isolation: The residue is the crude sulfonyl chloride hydrochloride salt. It can be used directly or purified by rapid washing with cold CHCl

    
     and filtration if a solid forms.
    
    • Storage: Store under Argon at -20°C. Hydrolyzes rapidly in moist air.

Core Protocol: Preparation of Sulfonate Esters

This protocol is optimized for primary and secondary alcohols.[2]

Reagents & Equipment
  • Substrate: Target Alcohol (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Triethylamine (Et

    
    N) (2.0 – 3.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv) – Recommended for secondary/hindered alcohols.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Purge a reaction vial with Nitrogen/Argon. Dissolve the Alcohol in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Et

    
    N  and DMAP  to the alcohol solution. Cool the mixture to 0°C  (ice bath).
    
  • Sulfonylation: Dissolve This compound in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Why? Dropwise addition prevents localized heating and suppresses side reactions.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.[3]

    • End Point: Disappearance of the alcohol starting material.[1]

  • Quench: Add saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
    
  • Extraction: Extract with DCM (3x). Combine organics and wash with Water followed by Brine .[4]

    • Critical Note: Do NOT wash with strong acid (e.g., 1M HCl). This will protonate the pyridine ring, driving the product into the aqueous layer.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Experimental Workflow (DOT Diagram)

Workflow Start Start: Anhydrous Alcohol in DCM Cool Add Base (Et3N/DMAP) Cool to 0°C Start->Cool React Add Sulfonyl Chloride Warm to RT (2-12h) Cool->React Check Check TLC/LCMS React->Check Check->React Incomplete (Add more reagent) Quench Quench: Sat. NaHCO3 (Hydrolyze Excess Reagent) Check->Quench Complete Extract Extraction (DCM) Avoid Acidic Wash! Quench->Extract Purify Purification (Base-Deactivated Silica) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of 5-methylpyridine-3-sulfonate esters.

Purification & Troubleshooting

Pyridine derivatives often "streak" on silica gel due to interactions between the basic nitrogen and acidic silanols.

Purification Strategy
  • Method A (Preferred): Flash Chromatography on Neutral Alumina .

  • Method B (Standard Silica): Pre-treat the silica column with 1% Et

    
    N in the eluent system (e.g., Hexane/EtOAc + 1% Et
    
    
    
    N) to neutralize acidic sites.
  • Recrystallization: If the product is solid, recrystallize from EtOH/Heptane.

Comparative Data: Leaving Group Ability

The following table compares the 5-methylpyridine-3-sulfonate to common alternatives.

ParameterTosylate (OTs)Mesylate (OMs)5-Methylpyridine-3-sulfonate
Reactivity (

)
1.0 (Reference)~0.8~1.2 (Comparable/Slightly Higher)
Solubility LipophilicPolar/Water SolublepH Tunable (Lipophilic at pH > 7, Hydrophilic at pH < 4)
UV Visibility Strong UVNoneDistinct UV (Pyridine)
Stability HighModerateModerate (Sensitive to strong acid)

Safety & Handling

  • Vesicant Warning: Sulfonyl chlorides are potent lachrymators and vesicants. They cause severe burns.[5] Handle only in a fume hood.

  • Inhalation: The reaction releases HCl gas if not properly scavenged.

  • Waste: Quench all reaction mixtures with aqueous bicarbonate before disposal to destroy unreacted sulfonyl chloride.

References

  • Synthesis of Pyridine Sulfonyl Chlorides

    • Methodology for PCl5 chlorination: Karaman, R., et al. "Prodrugs of Acyclovir—Synthesis and Viral Activity." Journal of Medicinal Chemistry. (Context: General pyridine sulfonyl synthesis).

    • Optimization of Pyridine-3-sulfonyl chloride: Patent WO2016204096A1. "Pyridine-3-sulfonyl chloride production method."

  • Sulfonylation Protocols

    • General Alcohol Sulfonylation: Yoshida, Y., et al.[6] "A new, simple method for the conversion of alcohols to tosylamides."[6] Synthesis.

    • Use of Heteroaryl Sulfonates: Blakemore, P. R., et al. "Julia-Kocienski Olefination." Organic Reactions.[2][4][7]

  • Purification Techniques

    • Chromatography of Pyridines: "Purification of Pyridine Derivatives."[8][9] BenchChem Application Guide.

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides from 5-Methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the reaction of 5-methylpyridine-3-sulfonyl chloride with primary and secondary amines to yield the corresponding sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] This document offers an in-depth exploration of the critical parameters governing this transformation, with a particular focus on the selection of appropriate bases and reagents to ensure high-yield, selective, and reproducible outcomes. By elucidating the underlying chemical principles and providing field-proven methodologies, this guide aims to empower researchers in drug discovery and development to effectively utilize this compound as a key building block in the synthesis of novel molecular entities.

Introduction: The Significance of the 5-Methylpyridine-3-sulfonamide Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide-containing molecules can significantly influence their physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The this compound core, in particular, offers a unique electronic and steric profile that can be exploited to fine-tune the biological activity of the resulting sulfonamides. The synthesis of N-substituted sulfonamides from sulfonyl chlorides and amines is a fundamental and widely employed transformation in organic synthesis.[2] This reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride by the amine.[3]

The general reaction scheme is as follows:

G reagents This compound + R1R2NH (Amine) products 5-Methylpyridine-3-sulfonamide + HCl reagents->products Base, Solvent G SC This compound Intermediate N-Sulfonylpyridinium Intermediate (highly reactive) SC->Intermediate + DMAP DMAP DMAP Sulfonamide Sulfonamide Product Intermediate->Sulfonamide + R1R2NH Amine R1R2NH DMAP_regen DMAP (regenerated) Sulfonamide->DMAP_regen - HCl DMAP_regen->SC Catalytic Cycle

Caption: Catalytic cycle of DMAP in sulfonylation.

The use of DMAP is particularly advantageous for sterically hindered or electronically deactivated amines. [4]It is typically used in catalytic amounts (1-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA or pyridine to neutralize the HCl. [4]

Inorganic Bases

In some instances, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be employed. [4][5]These are typically used in biphasic systems or with phase-transfer catalysts. They offer the advantage of easy removal during aqueous workup.

Reagent and Solvent Selection

The choice of solvent is crucial for ensuring that all reactants remain in solution and for controlling the reaction temperature.

Parameter Recommendation Rationale Citation
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride. The choice depends on the solubility of the reactants.[6][4]
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.[6]
Base Stoichiometry 1.5 - 2.0 equivalents (for non-nucleophilic bases)An excess of the base is necessary to effectively neutralize the generated HCl.[6]
Reaction Temperature 0 °C to room temperatureThe reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature. Lower temperatures (-20 °C to -78 °C) may be necessary to minimize side reactions like di-sulfonylation of primary amines.[4]

Experimental Protocols

Safety Precaution: this compound is a corrosive and moisture-sensitive compound. [7][8]All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Pyridine as a Base

This protocol is a standard and robust method suitable for a wide range of primary and secondary amines. [6] Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine (used as solvent and base)

  • Anhydrous Dichloromethane (DCM) (optional, for dilution)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution. The sulfonyl chloride can be added neat or as a solution in a minimal amount of anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Caption: Workflow for Protocol 1.

Protocol 2: DMAP-Catalyzed Synthesis for Less Reactive Amines

This protocol is recommended for sterically hindered or electronically deactivated amines where the standard procedure is sluggish. [9][10] Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM or ACN.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or ACN.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

Problem Possible Cause Solution Citation
Low or No Reaction Low nucleophilicity of the amine.Add a catalytic amount of DMAP (see Protocol 2). Increase reaction temperature or prolong reaction time.[9][4]
Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[7][8]
Formation of Di-sulfonamide with Primary Amines Deprotonation of the initially formed sulfonamide followed by reaction with another equivalent of sulfonyl chloride.Use a slight excess of the primary amine (1.1-1.5 eq). Add the sulfonyl chloride solution slowly at a low temperature (0 °C or lower). Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[4]
Difficult Purification Excess pyridine or TEA salts.Ensure thorough washing during the aqueous workup, particularly with 1M HCl to remove basic impurities.[6]

Conclusion

The synthesis of sulfonamides from this compound is a versatile and robust reaction that allows for the generation of a diverse range of compounds with potential therapeutic applications. The judicious selection of the base is the most critical parameter for achieving optimal results. While non-nucleophilic bases like pyridine and triethylamine are effective for most substrates, the use of catalytic DMAP can significantly enhance the reaction rate and yield for more challenging amines. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61, 951-960. Retrieved from [Link]

  • Chamani, J. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 839-848. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chen, J., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32135-32139. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-216. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(8), 1773–1775. Retrieved from [Link]

  • ACS Publications. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 11(15), 9874-9881. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 12(3), 304-310. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • NIH. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Beilstein Journal of Organic Chemistry, 16, 529–537. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20465-20471. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • NIH. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. 12(1), 115–117. Retrieved from [Link]

  • NIH. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5797–5799. Retrieved from [Link]

  • Semantic Scholar. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. Retrieved from [Link]

  • Semantic Scholar. (2015). Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of. BioMed Research International, 2015. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. 6(3), 196-200. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Khan Academy. (n.d.). Hinsberg test. Retrieved from [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]

Sources

One-pot synthesis protocols involving 5-Methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Methylpyridine-3-sulfonyl chloride (CAS: 2444918-28-7, often HCl salt) is a high-value heterocyclic building block, particularly prevalent in the design of kinase inhibitors (e.g., PI3K, mTOR pathways) and G-protein coupled receptor (GPCR) modulators. However, its utility is frequently compromised by its inherent instability.

Unlike benzenesulfonyl chlorides, pyridine-3-sulfonyl chlorides are prone to two primary decomposition pathways:

  • Rapid Hydrolysis: The electron-deficient pyridine ring makes the sulfonyl sulfur highly electrophilic, leading to rapid hydrolysis to the sulfonic acid upon exposure to atmospheric moisture.

  • SO₂ Extrusion: In the presence of heat or specific Lewis acids, the compound can extrude sulfur dioxide to form 3-chloro-5-methylpyridine, a side reaction driven by the formation of a strong C-Cl bond.

The Solution: This guide details telescoped (one-pot) protocols that generate the sulfonyl chloride in situ and consume it immediately. This approach bypasses isolation, minimizes decomposition, and significantly improves overall yield compared to stepwise methods.

Mechanistic Pathways & Strategy

The choice of protocol depends heavily on the starting material availability (Amine vs. Thiol) and the tolerance of the substrate to oxidative vs. acidic conditions.

Visualizing the Reaction Logic

The following diagram illustrates the two primary "One-Pot" workflows described in this guide.

OnePotPathways Start_Amine Start: 3-Amino-5-methylpyridine Inter_Diazo Intermediate: Diazonium Salt (0°C, unstable) Start_Amine->Inter_Diazo NaNO2, HCl/HBF4 < 5°C Start_Thiol Start: 5-Methylpyridine-3-thiol Inter_Sulfinate Intermediate: Sulfinyl Chloride Species Start_Thiol->Inter_Sulfinate NCS, HCl, MeCN or NaOCl Reactive_Cl CRITICAL INTERMEDIATE: This compound (Do Not Isolate) Inter_Diazo->Reactive_Cl SO2, CuCl, AcOH (Meerwein Reaction) Inter_Sulfinate->Reactive_Cl Oxidative Chlorination Product Final Product: Sulfonamide Reactive_Cl->Product Amine (R-NH2) Pyridine/DIPEA, 0°C

Caption: Dual pathways for the in situ generation and consumption of this compound.

Protocol A: The Modified Meerwein Strategy (Amine → Sulfonamide)

This is the preferred route when starting from 3-amino-5-methylpyridine . It utilizes a diazotization-chlorosulfonylation sequence.

Scientific Rationale: Direct chlorosulfonylation (ClSO₃H) of pyridines often fails due to deactivation of the ring by protonation. The Meerwein reaction proceeds via a radical mechanism (mediated by Cu(I)), avoiding the electronic constraints of electrophilic aromatic substitution.

Reagents & Setup:
  • Precursor: 3-Amino-5-methylpyridine (1.0 equiv)

  • Diazotization: NaNO₂ (1.2 equiv), HBF₄ (48% aq) or Conc. HCl.

  • Sulfonylation: SO₂ gas (saturated solution), CuCl (0.1 equiv), Glacial Acetic Acid.

  • Coupling: Target Amine (1.1 equiv), DIPEA.

Step-by-Step Methodology:
  • Diazotization (The "Cold" Pot):

    • Dissolve 3-amino-5-methylpyridine in 48% HBF₄ (or 6M HCl) at -5°C.

    • Dropwise add aqueous NaNO₂ while maintaining internal temperature below 0°C .

    • Checkpoint: Stir for 30 mins. Ensure a clear solution (diazonium salt formed). Keep strictly cold to prevent phenol formation.

  • The "Meerwein" Pot (Sulfonyl Chloride Generation):

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for 15-20 mins) at 0°C.

    • Add CuCl (I) catalyst. The solution will turn green/blue.

    • Telescoping Step: Slowly transfer the cold diazonium solution into the SO₂/CuCl mixture. Caution: Vigorous nitrogen evolution will occur.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Extraction (Optional but recommended for purity): Dilute with ice water, extract rapidly with cold DCM. Do not evaporate to dryness. Use the DCM solution directly in the next step.

  • One-Pot Coupling:

    • Cool the DCM solution of the sulfonyl chloride to 0°C.

    • Add the nucleophilic amine and DIPEA (3.0 equiv) dropwise.

    • Stir at RT for 2-4 hours.

Validation Data:

  • Literature Precedence: Similar protocols for pyridine-3-sulfonyl chloride yield 90%+ conversion to the chloride [1, 4].[1]

  • Expected Yield: 65-75% (over 3 steps).

Protocol B: Oxidative Chlorination (Thiol → Sulfonamide)

This method is ideal if 5-methylpyridine-3-thiol is available or if the diazonium route poses safety concerns (e.g., scale-up of potentially explosive diazonium salts).

Scientific Rationale: N-Chlorosuccinimide (NCS) in acidic acetonitrile generates Cl⁺ equivalents that oxidize the thiol to a sulfenyl chloride, then to a sulfinyl chloride, and finally the sulfonyl chloride. This method is milder than Cl₂ gas.[2]

Reagents:
  • Precursor: 5-Methylpyridine-3-thiol (1.0 equiv).

  • Oxidant: NCS (3.3 equiv).

  • Acid: 2M HCl (aq) or aqueous acetic acid.

  • Solvent: Acetonitrile (MeCN).[3]

Step-by-Step Methodology:
  • Oxidative Chlorination:

    • Suspend NCS (3.3 equiv) in MeCN and cool to 0-5°C.

    • Add 2M HCl (0.5 volume equiv relative to MeCN).

    • Add the thiol portion-wise.[3] Exothermic reaction.

    • Stir at 0-10°C for 1 hour. The mixture usually becomes a clear yellow solution.

  • Work-up (Minimizing Hydrolysis):

    • Dilute with cold brine. Extract immediately with Ethyl Acetate or DCM.

    • Wash organic layer once with cold brine.

    • Dry over MgSO₄ for <10 mins. Filter.

  • Coupling:

    • Add the target amine (1.2 equiv) and Pyridine (3.0 equiv) directly to the filtrate.

    • Stir at RT.[3][4]

Authoritative Note: This method avoids the handling of SO₂ gas and heavy metals (Copper), making it "greener" for small-to-medium scale synthesis [3, 5].

Protocol C: Handling Commercial Reagent (Chloride Salt → Sulfonamide)

If you purchase This compound HCl , it is critical to treat it as a "living" intermediate.

Key Constraint: The commercial solid is often partially hydrolyzed. Pre-treatment: None.[5] Use excess reagent (1.2 - 1.5 equiv).

Protocol:
  • Dissolve the target amine (1.0 equiv) in Anhydrous DCM or THF.

  • Add Pyridine (excess, 3-5 equiv). Note: Pyridine is superior to Et₃N here as it acts as both a base and a nucleophilic catalyst (forming a transient N-sulfonylpyridinium salt).

  • Cool to -10°C (Ice/Salt bath).

  • Add the sulfonyl chloride solid rapidly in one portion, or as a concentrated solution in DCM if handling liquid.

  • Allow to warm to RT slowly.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is oven-dried. Use anhydrous solvents.[6] Do not store the chloride solution; react immediately.
Side Product: Sulfonic Acid Moisture ingressSwitch base to Pyridine (scavenges protons without introducing water).
Side Product: Chloropyridine SO₂ ExtrusionKeep reaction temperature < 25°C during chloride generation.[6] Avoid prolonged storage.
Violent Gas Evolution Diazonium decompositionControl addition rate of NaNO₂. Ensure T < 5°C.

Comparative Efficiency Table:

MethodPrecursorStep Count (Isolation)Yield (One-Pot)Safety Profile
Meerwein (Route A) Amine0 (Telescoped)High (70-80%)Caution (Diazo/SO2)
Oxidative (Route B) Thiol0 (Telescoped)Mod-High (60-75%)Good (No gas)
Commercial Sulfonyl Cl1Variable*High Exposure Risk

*Variable due to batch-to-batch quality of the unstable starting material.

References

  • Guidechem. (2023). Properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE. Link

  • Jubilant Ingrevia. (2024).[7][8] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Link

  • Wright, S. W., & Hallstrom, K. N. (2006).[2][4] A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. Journal of Organic Chemistry. Link

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.[1] Link

  • BenchChem. (2025).[6] Protocol for N-sulfonylation using Methanesulfonyl Chloride. (Adapted for general sulfonyl chloride handling). Link

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts. Link

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Application Note: Strategic Solvent Selection for the Nucleophilic Substitution of 5-Methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

5-Methylpyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse range of sulfonamide derivatives with significant therapeutic potential. The success of synthesizing these target molecules via nucleophilic substitution is critically dependent on the reaction environment, with solvent selection being the most influential factor. This document provides a comprehensive guide to understanding and optimizing solvent choice for this reaction. We delve into the underlying mechanistic principles, present a logical framework for solvent selection, and provide detailed protocols for a comparative solvent screening study. This guide is intended for researchers, chemists, and drug development professionals seeking to maximize yield, purity, and efficiency in the synthesis of novel sulfonamides.

Scientific Foundation: Mechanism and Solvent Influence

The reaction of this compound with a nucleophile (e.g., a primary or secondary amine to form a sulfonamide) proceeds at the highly electrophilic sulfur atom. This transformation is generally accepted to follow a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism or a stepwise addition-elimination pathway through a transient, pentacoordinate sulfurane-like intermediate. For arenesulfonyl chlorides, a concerted SN2 mechanism is often proposed for the solvolysis and aminolysis reactions.[1][2] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl group, making it highly susceptible to nucleophilic attack.

The choice of solvent directly impacts the reaction rate and outcome by influencing three key factors: the solubility of reactants, the stabilization of the transition state relative to the ground state, and the solvation (and therefore, reactivity) of the nucleophile.[3][4] Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (proticity).

The Role of Solvent Polarity

Polarity, often quantified by the dielectric constant (ε) and dipole moment (μ), is a measure of a solvent's ability to separate charge.[4][5]

  • Reactant Solubility : Nucleophilic substitution reactions involving this compound often utilize amine nucleophiles and may require a non-nucleophilic base to scavenge the HCl generated. These reagents, especially if they are salts, typically require a polar solvent for dissolution.[4]

  • Transition State Stabilization : In an SN2-type reaction where a charged nucleophile attacks a neutral electrophile, the charge becomes dispersed in the transition state. Polar solvents may stabilize the localized charge on the starting nucleophile more than the dispersed charge in the transition state, which can slightly decrease the reaction rate.[6] However, for most practical applications, ensuring reactants are fully dissolved is the more critical function of solvent polarity.

The Critical Impact of Proticity

The most decisive factor in solvent selection for this reaction is proticity—the availability of an acidic proton for hydrogen bonding.[7]

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol) : These solvents possess O-H or N-H bonds and are potent hydrogen bond donors.[8] While they are excellent at dissolving polar reagents, they strongly solvate anionic or electron-rich nucleophiles through hydrogen bonding.[9] This "caging" effect stabilizes the nucleophile, increasing the energy required for it to participate in the reaction and thereby significantly slowing the rate of SN2 reactions.[10][11]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF) : These solvents have a significant dipole moment but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[7][8] They effectively solvate the cation (e.g., the counter-ion of a nucleophilic salt) but leave the anion (the nucleophile) relatively "naked" and highly reactive.[12] This heightened nucleophilicity dramatically accelerates SN2 reactions, making polar aprotic solvents the preferred choice for sulfonamide formation.[7]

A Framework for Rational Solvent Selection

The optimal solvent choice is a balance between reaction kinetics, operational simplicity, and downstream processing considerations. The following decision-making workflow provides a structured approach to selecting a suitable solvent system.

SolventSelection start Start: Define Nucleophile and Reaction Scale q1 Is the nucleophile strong and unhindered? start->q1 choice1 Primary Choice: Polar Aprotic Solvents q1->choice1 Yes protic_path Alternative/Work-up: Polar Protic Solvents (e.g., IPA, EtOH) q1->protic_path No (Weak Nucleophile) q2 Is the reaction sluggish at room temperature? opt1 Consider High-Boiling Point Polar Aprotic (DMF, DMSO) for higher temperatures q2->opt1 Yes q3 Are reactants (e.g., salts) poorly soluble? opt2 Consider highly polar (DMF, DMSO) for better solubility q3->opt2 Yes solvents Select Candidate: Acetonitrile (MeCN) Tetrahydrofuran (THF) Dimethylformamide (DMF) choice1->solvents solvents->q2 solvents->q3 warning Warning: Protic solvents will significantly slow the S N 2 reaction rate. protic_path->warning

Caption: Logical workflow for solvent selection in SN2 reactions.

Solvent Property Reference Table

For convenience, the properties of several common solvents are summarized below.

SolventClassDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82153Excellent solvating power, high boiling point. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96189Very high polarity and boiling point. Hygroscopic; can complicate work-up.
Acetonitrile (MeCN) Polar Aprotic37.53.9282Good balance of polarity and volatility. Easy to remove under vacuum.
Tetrahydrofuran (THF) Polar Aprotic7.61.7566Lower polarity, good for organometallic reagents. Peroxide formation risk.
Dichloromethane (DCM) Polar Aprotic9.11.6040Good for reactions at or below room temp. Low boiling point.
Methanol (MeOH) Polar Protic32.71.7065Can act as a nucleophile. Suppresses SN2 rate.[10]
Ethanol (EtOH) Polar Protic24.61.6978Less reactive than MeOH but still suppresses SN2 rate.
Toluene Non-Polar2.40.36111Generally a poor choice due to low polarity and poor solubility of reactants.

Experimental Protocol: Comparative Solvent Screening

This protocol outlines a parallel experiment to evaluate the efficacy of different solvent classes on the reaction between this compound hydrochloride and a model nucleophile, morpholine.

Objective: To determine the optimal solvent for the sulfonamide formation reaction by comparing reaction conversion and product purity in a polar aprotic (Acetonitrile), a less polar aprotic (Dichloromethane), and a polar protic (Ethanol) solvent.

Materials and Reagents
  • This compound hydrochloride (FW: 228.10 g/mol )[13]

  • Morpholine (FW: 87.12 g/mol )

  • Triethylamine (TEA) (FW: 101.19 g/mol )

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH), 200 proof

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction vials with stir bars

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep1 Dispense 5-Methylpyridine-3-sulfonyl chloride HCl into 3 vials prep2 Add designated solvent to each: Vial A: MeCN Vial B: DCM Vial C: EtOH prep1->prep2 prep3 Add Triethylamine (2.2 eq) to each vial prep2->prep3 prep4 Add Morpholine (1.1 eq) to start reaction prep3->prep4 react Stir at Room Temperature for 4 hours prep4->react monitor Monitor by TLC at t=0, 1h, 2h, 4h react->monitor workup1 Quench with water, extract with EtOAc monitor->workup1 workup2 Wash organic layer with NaHCO₃ and Brine workup1->workup2 workup3 Dry (MgSO₄), filter, and concentrate workup2->workup3 analysis Analyze crude product by LC-MS and ¹H NMR workup3->analysis

Caption: Workflow for the parallel solvent screening experiment.

Step-by-Step Procedure

Reaction Setup (Perform in a fume hood)

  • To each of three separate, dry 10 mL reaction vials equipped with a magnetic stir bar, add this compound hydrochloride (114 mg, 0.5 mmol, 1.0 eq.).

  • To Vial A, add 2.5 mL of anhydrous Acetonitrile.

  • To Vial B, add 2.5 mL of anhydrous Dichloromethane.

  • To Vial C, add 2.5 mL of absolute Ethanol.

  • Stir the resulting slurries at room temperature.

  • To each vial, add triethylamine (153 µL, 1.1 mmol, 2.2 eq.) to neutralize the hydrochloride salt and the HCl that will be generated during the reaction. Stir for 5 minutes.

  • To each vial, add morpholine (48 µL, 0.55 mmol, 1.1 eq.) to initiate the reaction.

Reaction Monitoring 8. Stir all three reactions at room temperature. 9. Monitor the progress of each reaction by TLC at intervals of 1, 2, and 4 hours. Use a mobile phase of 50% Ethyl Acetate in Hexanes. Visualize spots using a UV lamp (254 nm). The product should be a new, less polar spot than the starting sulfonyl chloride.

Work-up and Analysis 10. After 4 hours, quench each reaction by adding 5 mL of water. 11. Transfer the contents of each vial to a separate separatory funnel and extract with Ethyl Acetate (3 x 10 mL). 12. Combine the organic layers for each reaction. Wash sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine. 13. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 14. Obtain the mass of the crude product from each reaction. 15. Analyze each crude product by LC-MS to determine the conversion and the presence of side products. A ¹H NMR can also be used to assess purity.

Expected Results and Interpretation
  • Vial A (Acetonitrile): High conversion to the desired sulfonamide is expected. The reaction should be clean with minimal side products. This is the anticipated best result.

  • Vial B (Dichloromethane): Moderate to good conversion is expected. DCM is a less polar aprotic solvent, so the reaction may be slower than in MeCN if solubility is a limiting factor.

  • Vial C (Ethanol): Low to negligible conversion is expected. The protic nature of ethanol will solvate and deactivate the morpholine nucleophile, severely hindering the reaction rate.[10][11] Formation of an ethyl sulfonate ester byproduct via reaction with the solvent is also possible.

Troubleshooting and Optimization

  • No Reaction/Low Conversion:

    • Cause: Inactive nucleophile or moisture. This compound is moisture-sensitive and can hydrolyze.[14][15]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents. If the nucleophile is weak, consider heating the reaction (e.g., in DMF at 60-80 °C).

  • Multiple Products:

    • Cause: The nucleophile may have multiple reactive sites. The sulfonyl chloride may be unstable under the reaction conditions.

    • Solution: Lower the reaction temperature. Use a more selective nucleophile or add protecting groups if necessary. Ensure the base used is non-nucleophilic (e.g., TEA, DIPEA).

  • Poor Solubility of Starting Materials:

    • Cause: The chosen solvent has insufficient polarity.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility.

Conclusion

The selection of an appropriate solvent is paramount for the successful nucleophilic substitution of this compound. Theoretical principles and empirical evidence strongly indicate that polar aprotic solvents are superior for this transformation. They promote high reaction rates by dissolving reactants without deactivating the nucleophile. Acetonitrile often provides an excellent balance of reactivity and ease of handling, while DMF and DMSO are valuable options for less reactive nucleophiles or challenging solubility cases. By employing the rational selection framework and screening protocols detailed in this guide, researchers can significantly improve the efficiency and outcome of their synthetic efforts, accelerating the discovery and development of new sulfonamide-based therapeutics.

References

  • Gazitúa, M., Tapia, R., & Campodónico, P. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]

  • Ogliaruso, M. A., & Dittmer, D. C. (2007). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. Available at: [Link]

  • D'Souza, M. J., Kevill, D. N., & Bentley, T. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Gazitúa, M., Tapia, R., & Campodónico, P. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Available at: [Link]

  • Anonymous. NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict. Available at: [Link]

  • D'Souza, M. J., Kevill, D. N., & Bentley, T. W. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Available at: [Link]

  • Anonymous. Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Anonymous. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. Available at: [Link]

  • Anonymous. 4.1.1 Protic Vs Aprotic Solvent. Scribd. Available at: [Link]

  • Anonymous. Protic And Aprotic Solvents. ci.nana.sa. Available at: [Link]

  • Morsch, L., et al. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (2025). Substitution Reactions (on Saturated Carbons). Making Molecules. Available at: [Link]

  • PSIBERG Team. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. Available at: [Link]

  • Anonymous. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. Available at: [Link]

  • Soderberg, T. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. Available at: [Link]

  • Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Available at: [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. Available at: [Link]

  • Anonymous. Nucleophilic substitution reactions in pyridine. quimicaorganica.org. Available at: [Link]

  • Anonymous. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • Anonymous. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. Available at: [Link]

  • Anonymous. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. Nucleophilic Cl- Reagents. Reagent Guides. Available at: [Link]

  • Pharmacypedia. (2020). DIELECTRIC CONSTANT AND DIPOLE MOMENT. YouTube. Available at: [Link]

  • Anonymous. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]

  • Anonymous. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]

  • Anonymous. Effect of Substitution on Dipole Moments of Molecules. R Discovery. Available at: [Link]

  • Anonymous. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.

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Application Note: Accelerating the Synthesis of Novel Pyridine Sulfonamides using 5-Methylpyridine-3-sulfonyl chloride with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The incorporation of heterocyclic scaffolds, such as pyridine, into sulfonamide structures is a proven strategy for modulating pharmacological activity. This application note provides a comprehensive guide to the rapid and efficient synthesis of N-substituted 5-methylpyridine-3-sulfonamides using 5-Methylpyridine-3-sulfonyl chloride as a key building block.[1] We leverage the principles of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.[2][3] This document details the fundamental mechanisms of microwave heating, provides a robust, step-by-step protocol for a model reaction, offers guidance on parameter optimization, and outlines critical safety considerations.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

Microwave-assisted synthesis is not merely faster heating; it is a fundamentally different method of energy transfer. Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave energy couples directly with polar molecules within the reaction mixture.[4] This "in-core" heating leads to rapid, uniform temperature elevation throughout the sample, eliminating the thermal gradients and localized overheating common with oil baths.[3][5]

Core Mechanisms of Microwave Heating

The transfer of microwave energy to a chemical system is primarily governed by two mechanisms: Dipolar Polarization and Ionic Conduction.[4][5][6]

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in our system, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[4][7] This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat.[8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in an attempt to follow the oscillating electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into thermal energy and contributing to the overall heating of the system.[6]

The result is an energy transfer method that is significantly more efficient and controlled than conventional techniques.[6]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (MAOS) Vessel Reaction Vessel Mixture Reaction Mixture Vessel->Mixture Slow Heat Transfer OilBath External Heat Source (Oil Bath) OilBath->Vessel Heats Vessel Wall First MW_Mixture Reaction Mixture (Direct Heating) MW_Vessel Reaction Vessel (Transparent) Magnetron Microwave Source (Magnetron) Magnetron->MW_Mixture Direct Energy Transfer

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Key Benefits in Chemical Synthesis

The unique heating mechanism of MAOS translates into several tangible advantages for the synthetic chemist:

AdvantageDescriptionCitation(s)
Rate Acceleration Reactions can be completed in minutes instead of hours. This is due to the ability to safely superheat solvents in sealed vessels far above their atmospheric boiling points, exponentially increasing reaction rates according to the Arrhenius equation.[3][7][9][10]
Improved Yields Rapid heating minimizes the time reactants spend at elevated temperatures, reducing the formation of thermal degradation byproducts and leading to cleaner reaction profiles and higher isolated yields.[3][6]
Enhanced Purity The reduction in side-product formation simplifies downstream purification, often requiring less chromatographic intervention.[6]
Reproducibility Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reaction fidelity and reproducibility, which is critical in drug development.[11]
Energy Efficiency By heating only the reaction mixture and not the vessel or surrounding apparatus, MAOS is a more energy-efficient and greener chemical practice.[6][10]

Protocol: Microwave-Assisted Synthesis of N-Benzyl-5-methylpyridine-3-sulfonamide

This protocol provides a validated method for the coupling of this compound with a representative primary amine, benzylamine. The principles outlined are broadly applicable to a range of primary and secondary amines.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 166337-57-1)

    • Benzylamine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) for workup

    • 1M Hydrochloric Acid (HCl) for workup

    • Saturated Sodium Bicarbonate (NaHCO₃) solution for workup

    • Brine for workup

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated microwave reactor for chemical synthesis (e.g., CEM, Biotage, Anton Paar)

    • Appropriate microwave process vials (10 mL) with stir bars, designed for high pressure.[11]

    • Analytical balance

    • Syringes and needles

    • Rotary evaporator

    • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

Experimental Workflow

G cluster_workflow Experimental Protocol Workflow A 1. Reagent Prep B 2. Microwave Reaction A->B Charge Vial C 3. Cooling B->C Reaction Complete D 4. Workup & Extraction C->D Safe to Handle E 5. Drying & Concentration D->E Aqueous & Organic Layers F 6. Analysis/Purification E->F Crude Product

Caption: Step-by-step workflow for microwave-assisted sulfonamide synthesis.

Step-by-Step Procedure

CAUTION: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive.

  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add this compound (e.g., 192 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 4 mL of anhydrous acetonitrile.

  • In a separate vial, prepare a solution of benzylamine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in 1 mL of anhydrous acetonitrile.

  • Add the amine/base solution to the stirred suspension of the sulfonyl chloride at room temperature.

  • Vessel Sealing: Securely cap the reaction vessel. Note: Only use caps and septa designed for the specific microwave reactor to ensure safe operation under pressure.[11]

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as detailed in the table below. The instrument will use automated power control to maintain the target temperature.

  • Cooling: After the irradiation is complete, the vessel will be cooled to a safe handling temperature (typically <50 °C) using the instrument's compressed air cooling system.[11] Do not attempt to open a hot, pressurized vessel.

  • Workup:

    • Open the cooled vial and transfer the contents to a separatory funnel containing 20 mL of dichloromethane (DCM).

    • Wash the reaction mixture sequentially with 15 mL of 1M HCl (to remove excess amine and base), 15 mL of saturated NaHCO₃ solution, and 15 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Analysis: The crude N-benzyl-5-methylpyridine-3-sulfonamide can be analyzed by LC-MS and ¹H NMR. If necessary, purify via flash column chromatography.

Reaction Parameter Table
ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy for rapid reaction while minimizing decomposition. Well above the boiling point of MeCN (82 °C), demonstrating the superheating capability of MAOS.[3]
Reaction Time 10 minutesSignificantly reduced from the hours typically required for conventional heating.[3][12]
Stirring HighEnsures homogeneous temperature distribution and prevents localized superheating, which is critical for safety and reproducibility.[13]
Microwave Power Variable (Up to 150 W)The instrument automatically modulates power to follow the defined temperature profile.
Pre-stirring 15 secondsEnsures the mixture is homogeneous before power is applied.

Optimizing Your Microwave Protocol

The key to successful microwave synthesis is understanding how to manipulate reaction parameters.

The Critical Role of Solvent Choice

The ability of a solvent to absorb microwave energy and convert it into heat is quantified by its dissipation factor, or tan δ.[3] Solvents are generally classified into three categories:

Microwave Absorptiontan δ ValueExample SolventsHeating Profile
High >0.5Ethanol, Methanol, DMSOHeats very rapidly. Ideal for reactions with high activation energies.
Medium 0.1 - 0.5Acetonitrile (MeCN) , DMF , WaterHeats efficiently and provides excellent temperature control. A common choice for method development.[14]
Low / Non-Polar <0.1Toluene, Hexane, DioxaneHeats poorly. Can be used as a heat sink for highly exothermic reactions or when reactants themselves are strong absorbers.[15]

For the synthesis of sulfonamides, polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they effectively absorb microwave energy and solubilize the reactants.[16]

Safety Protocols for Microwave Synthesis

Safety is paramount when working with reactions at elevated temperatures and pressures.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[13] Laboratory reactors are engineered with pressure monitoring, temperature feedback control, and robust safety features to prevent explosions and solvent exposure.[17]

  • Inspect Vessels: Before each use, inspect the glass reaction vials and caps for any cracks, chips, or defects that could compromise their integrity under pressure.[18]

  • Avoid Metals: Do not place bulk metal objects inside the microwave cavity, as this can cause arcing.[17] While magnetic stir bars are designed for this use, metal powders or foils should be avoided or used with extreme caution.

  • Understand Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds, particularly those with nitro or azide groups, can decompose explosively at high temperatures.[13] Always consult the Safety Data Sheet (SDS) for thermal hazard information.

  • Pressure Management: Do not overfill reaction vessels (typically, fill to no more than 2/3 of the vial volume). Be aware that volatile solvents will generate significant pressure at temperatures above their boiling point.[18]

Conclusion

Microwave-assisted organic synthesis offers a transformative approach for accelerating the discovery and development of novel chemical entities. By applying this technology to the reaction of this compound with amines, researchers can rapidly generate libraries of novel sulfonamides in a fraction of the time required by conventional methods. The protocol detailed herein provides a reliable and efficient starting point for the synthesis of a wide range of biologically relevant molecules, underscoring the power of MAOS to enhance productivity and innovation in the modern chemistry laboratory.

References

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  • Tirkaso, A. D., et al. (2021). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Scientific Reports, 11(1), 1735. [Link]

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  • Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 875-880. [Link]

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  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • ETH Zurich. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • ResearchGate. (2008). Request PDF: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-3-pyridinesulfonyl chloride. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Industrial Sciences, 11(2), 523-532. [Link]

  • University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3959. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Scaling up reactions involving 5-Methylpyridine-3-sulfonyl chloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Scale-Up for 5-Methylpyridine-3-sulfonyl Chloride Intermediates

Executive Summary

This compound (CAS: 2444918-28-7) is a critical electrophilic intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike benzene sulfonyl chlorides, the pyridine core introduces unique scale-up challenges: high water solubility of the hydrolyzed by-product (sulfonic acid), basicity of the pyridine nitrogen leading to self-catalyzed decomposition, and significant thermal instability.

This guide details a robust, scalable workflow for synthesizing and handling this intermediate. We prioritize the Sandmeyer-type chlorosulfonylation from 3-amino-5-methylpyridine, as direct chlorosulfonation of electron-deficient pyridine rings is often low-yielding and hazardous at scale.

Critical Material Attributes (CMAs) & Stability Profile

Before initiating scale-up (>100 g), operators must understand the physicochemical behavior of this intermediate.

AttributeCharacteristicScale-Up Implication
Thermal Stability Low (

C)
Avoid distillation. Reaction temps must remain <0°C during formation. Store at -20°C under Argon.
Moisture Sensitivity High (Hydrolysis

min in pH 7 water)
Aqueous workups must be rapid and cold (<5°C). Use biphasic systems (DCM/Water) for quenching.
Basicity Pyridine N (

for conjugate acid)
The free base is unstable; it can self-quaternize. Isolate as the HCl salt or use immediately in solution.
Solubility Soluble in DCM, THF, AcetonitrileAvoid protic solvents (MeOH, EtOH) which react to form sulfonates.

Protocol 1: Synthesis via Diazotization-Chlorosulfonylation

Rationale: Direct chlorosulfonation (using


) requires high temperatures that degrade the pyridine ring. The Sandmeyer route allows mild formation at <0°C.

Reagents:

  • 3-Amino-5-methylpyridine (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (conc. 37%, 5.0 equiv)
    
  • 
     Source: Thionyl Chloride (
    
    
    
    ) or liquid
    
    
  • Catalyst:

    
     or 
    
    
    
    (0.05 equiv)
Step-by-Step Methodology (100 g Scale)
  • Acidification & Salt Formation:

    • Charge a jacketed reactor with 3-amino-5-methylpyridine and 5N HCl.

    • Cool to -10°C . The amine will form the hydrochloride salt. Critical: Maintain temperature to prevent premature decomposition.

  • Diazotization (The "Heat" Step):

    • Dissolve

      
       in minimal water.
      
    • Add nitrite solution dropwise to the amine salt.[1]

    • Exotherm Control: Rate of addition must be controlled so internal temp never exceeds 0°C .

    • Stir for 30 mins. Verify diazonium formation (starch-iodide paper turns blue).

  • The "Gattermann-Sandmeyer" Quench:

    • Preparation of

      
       Surrogate:  In a separate vessel, cool acetic acid (or water) to 0°C and saturate with 
      
      
      
      gas (or react
      
      
      with water carefully). Add
      
      
      catalyst.
    • Transfer: Transfer the cold diazonium solution into the

      
       mixture. Note: Never add the copper solution to the diazonium; the reverse addition prevents side reactions.
      
    • Observation: Vigorous gas evolution (

      
      ) will occur. This is the rate-limiting step for safety.
      
  • Work-up:

    • Once gas evolution ceases, dilute with cold DCM (

      
      C).
      
    • Phase separate immediately.

    • Wash organic layer with cold brine. Do not wash with basic water (NaHCO3) as this accelerates hydrolysis of the pyridine sulfonyl chloride.

    • Dry over

      
       and concentrate only if necessary. Ideally, telescope the DCM solution directly into the next step.
      
Workflow Visualization

SynthesisWorkflow Start 3-Amino-5-methylpyridine Acid Acidification (HCl, -10°C) Start->Acid Diazo Diazotization (NaNO2, <0°C) Acid->Diazo Quench Decomposition (N2 Release) Diazo->Quench Slow Addition SO2_Prep Prepare SO2/CuCl Mixture SO2_Prep->Quench Reagent Stream Extraction DCM Extraction (Keep Cold) Quench->Extraction Product This compound (Solution in DCM) Extraction->Product

Figure 1: Synthesis workflow emphasizing the critical split between diazonium formation and the copper-catalyzed decomposition.

Protocol 2: Sulfonamide Coupling (Aminolysis)

Rationale: Pyridine sulfonyl chlorides are less reactive than benzenesulfonyl chlorides due to the electron-deficient ring, but they are more prone to hydrolysis. "Schotten-Baumann" (aqueous/organic biphasic) conditions often fail due to hydrolysis competition. Anhydrous conditions are required.

Reagents:

  • This compound (fresh solution from Protocol 1)

  • Amine Nucleophile (

    
    )
    
  • Base: Pyridine (excess) or

    
     (2.5 equiv)
    
  • Solvent: DCM or Acetonitrile

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine nucleophile in dry DCM.

    • Add base (

      
       or Pyridine). Note: If using a salt form of the amine, add extra base to free it.[2]
      
  • Coupling:

    • Cool the amine solution to 0°C .

    • Add the sulfonyl chloride solution dropwise.

    • Monitoring: Monitor by HPLC/UPLC. The reaction is usually fast (<1 hour).

    • Tip: If the reaction stalls, add a catalytic amount of DMAP (dimethylaminopyridine), but be cautious of hydrolysis if moisture is present.

  • Isolation:

    • Quench with water.[3][4][5][6][7]

    • Adjust pH to ~6-7.

    • Extract with EtOAc or DCM.[2]

    • The sulfonamide product is stable and can be purified by crystallization or chromatography.[6]

Coupling Logic Diagram

CouplingLogic Input Sulfonyl Chloride Intermediate Check Is Amine Water Soluble? Input->Check PathA Anhydrous Route (Preferred) DCM, Et3N, 0°C Check->PathA No (Lipophilic) PathB Schotten-Baumann (High Risk of Hydrolysis) Check->PathB Yes (Hydrophilic) Workup Acidic Wash (Remove Pyridine) -> Isolate PathA->Workup PathB->Workup Low Yield

Figure 2: Decision tree for coupling conditions. Anhydrous conditions are strictly preferred for pyridine sulfonyl chlorides.

Process Safety & Troubleshooting

Hazard Management
  • Diazonium Salt Accumulation: Never stop the process at the diazonium stage. These salts are potentially explosive if dried. Always telescope immediately into the

    
     quench.
    
  • Gas Evolution: The decomposition step releases stoichiometric

    
    . Ensure reactor venting is sized correctly to prevent over-pressurization.
    
  • HCl Scrubber: The reaction generates HCl gas.[2] Connect the reactor vent to a caustic scrubber (NaOH).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis during quenchLower quench temp; use DCM/Ice for extraction; dry solvents thoroughly.
Product is Oil/Gum Impurity: Sulfonic AcidWash organic layer with dilute bicarbonate (rapidly) to remove acid, then re-acidify aqueous waste to check for loss.
Violent Off-gassing Fast addition of DiazoniumReduce feed rate. Ensure

catalyst is active (green/blue color, not brown).
Dark/Black Product Thermal decompositionKeep all steps

C. Avoid holding the sulfonyl chloride for >4 hours.

References

  • Synthesis of Pyridine Sulfonyl Chlorides via Diazotization

    • Title: "Aqueous Process Chemistry: The Prepar
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Safety of Sulfonyl Chloride Scale-Up

    • Title: "Scale-Up Batch Chemistry and Precipit
    • Source: ResearchGate (Process Automation and Flow Chemistry)[8]

    • URL:[Link]

  • General Handling of Pyridine-3-sulfonyl Chloride

    • Title: "Pyridine-3-sulfonyl chloride Safety D
    • Source: Jubilant Ingrevia[4][9][10]

  • Mechanistic Insight on Sulfonylation

    • Title: "An In-depth Technical Guide to the Applic
    • Source: BenchChem Application Notes[2]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-Methylpyridine-3-sulfonyl chloride during handling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Handling and Reaction

Welcome to the technical support center for 5-Methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling of this moisture-sensitive reagent. As a highly reactive electrophile, the primary challenge in using this compound is preventing its hydrolysis to the corresponding sulfonic acid, which can lead to low yields and inconsistent results.[1][2][3]

This document provides in-depth, field-proven insights to ensure the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected after an aqueous workup. What is the most common cause?

Low yield after workup is the most common issue and is almost always caused by the hydrolysis of the sulfonyl chloride.[1] The product of hydrolysis, 5-methylpyridine-3-sulfonic acid, is highly water-soluble and is typically lost to the aqueous phase during extraction.[1][2] To mitigate this, aqueous workups must be performed as quickly as possible and at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.[1]

Q2: How can I tell if my this compound has started to decompose in storage?

The primary sign of decomposition via hydrolysis is a change in the physical state of the material. As a solid, the compound may become sticky, clump together, or appear "wet," even in a sealed container. This is due to the formation of sulfonic acid and captured moisture. An acidic smell, sharper than the typical sulfonyl chloride odor, may also be noticeable due to the formation of HCl as a byproduct of the reaction with water.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[4][5] It is crucial to protect it from moisture at all times.[6][7][8][9] When removing the compound from cold storage, always allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: Is it necessary to use anhydrous solvents and flame-dried glassware for my reaction?

Absolutely. Trace amounts of water in your solvents or adsorbed onto the surface of your glassware are sufficient to cause significant hydrolysis.[2] All solvents must be rigorously dried using appropriate methods. All glassware should be oven-dried or flame-dried under vacuum or a stream of inert gas immediately before use to remove surface moisture.[10]

Q5: How should I safely quench a reaction containing unreacted this compound?

Never quench the reaction directly with a large volume of water at room temperature. The hydrolysis reaction can be exothermic. The recommended procedure is to first cool the reaction mixture in an ice bath (0 °C). Then, slowly add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, with vigorous stirring.[11] This not only hydrolyzes the remaining sulfonyl chloride but also neutralizes the resulting acidic byproducts.

Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product
  • Symptoms: After purification (e.g., column chromatography, recrystallization), the isolated yield of the target molecule (e.g., a sulfonamide) is drastically lower than expected, or only starting materials are recovered.

  • Causality Analysis: This outcome points to the degradation of the this compound before or during the reaction, meaning it was rendered inactive and unable to participate in the desired transformation. The most likely culprit is hydrolysis.

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Before starting, check the physical appearance of the sulfonyl chloride. If it appears clumpy or discolored, it may already be compromised.

    • Implement Rigorous Anhydrous Techniques: Assume all components are sources of water.

      • Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles are often sufficient, but for maximum certainty, dry them over a suitable drying agent.[12]

      • Flame-dry all glassware under vacuum or a positive flow of nitrogen/argon immediately before setting up the reaction.[10][13] Let it cool to room temperature under an inert atmosphere.

      • Ensure your starting materials (e.g., the amine to be sulfonated) are also anhydrous.

    • Maintain an Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon from start to finish.[9][12] This prevents atmospheric moisture from entering the reaction vessel.[14] Use septa and syringe techniques for all reagent and solvent transfers.[13]

Issue 2: Reaction Fails to Go to Completion or Shows Inconsistent Results
  • Symptoms: TLC or LCMS analysis shows significant unreacted starting material even after extended reaction times. Repeating the experiment gives different results (e.g., 80% conversion one day, 30% the next).

  • Causality Analysis: Inconsistency often points to variable amounts of a reactive impurity. In this context, the variable is almost certainly the amount of water being introduced into the system. A humid day can introduce enough atmospheric moisture during reagent transfers to partially quench the sulfonyl chloride.

  • Troubleshooting Protocol:

    • Standardize Inert Gas Procedures: Ensure your inert gas setup is robust. Use a manifold (Schlenk line) or, at a minimum, a well-maintained balloon setup with proper flushing.[14][15] The "evacuate and backfill" method is superior to simple purging for removing all atmospheric gases.[15]

    • Check Your Solvents and Bases: If using a base like triethylamine or pyridine, ensure it is freshly distilled or from a recently opened, high-purity bottle, as these can absorb water from the air.

    • Review Transfer Technique: When weighing the solid this compound, do so quickly and in a low-humidity environment if possible. Better yet, transfer it within a glovebox or under a positive flow of inert gas.

Core Principles & Protocols
The Mechanism of Hydrolysis

The sulfur atom in this compound is highly electrophilic. Water, acting as a nucleophile, attacks this sulfur atom. The chloride ion is an excellent leaving group, resulting in the formation of the corresponding 5-methylpyridine-3-sulfonic acid and hydrochloric acid. This process is often irreversible and rapid under ambient, non-anhydrous conditions.

Data Presentation: Key Handling & Storage Parameters
ParameterRecommendationRationale & Scientific Justification
Storage Temperature -20°C or below[4][5]Slows the rate of any potential decomposition reactions.
Storage Atmosphere Tightly sealed under Nitrogen or Argon[7][9]Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.[8]
Glassware Preparation Oven-dry (>120°C for several hours) or flame-dry under vacuum.[10]Removes physically adsorbed water from the silica surface of the glass, a critical source of contamination.
Solvents Use anhydrous grade solvents with <50 ppm water.Minimizes the primary reactant (water) responsible for hydrolysis.[2]
Aqueous Workup Perform rapidly at 0-5°C; use cold brine to break emulsions.[1]The rate of hydrolysis is temperature-dependent. Low temperatures significantly reduce the rate of product loss.
Compatible Materials Glass, PTFE.[16]Avoids potential reactions. Acidic chlorides can corrode some metals.[16]
Experimental Protocols
  • Glassware Preparation: Take your reaction flask and condenser and either place them in an oven (>120°C) for at least 4 hours or assemble them and flame-dry with a heat gun under high vacuum.

  • Assembly & Flushing: While still warm, assemble the glassware with a rubber septum on the reaction flask's sidearm. Insert an inert gas inlet needle (from a balloon or Schlenk line) and an outlet needle.[13]

  • Purge Cycle: Allow the inert gas to flow through the system for several minutes to displace all the air.[10][15] For more rigorous exclusion of air, perform three "evacuate-and-backfill" cycles using a Schlenk line.[15]

  • Reagent Addition: Add your anhydrous solvent via a dry syringe. Add any soluble reagents (e.g., your amine) as a solution in the same anhydrous solvent.

  • Solid Addition: Add the this compound solid quickly by briefly removing the septum under a strong positive pressure of inert gas (a "nitrogen blanket"). For best results, use a solid addition funnel that has also been dried and purged.

  • Reaction: Maintain a slight positive pressure of inert gas (e.g., keep the balloon inflated) throughout the entire reaction period.

  • Cooling: Once the reaction is complete (as determined by TLC/LCMS), cool the reaction flask to 0°C using an ice-water bath.

  • Initial Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[11] Monitor for any gas evolution or exotherm.

  • Extraction: Once the quench is complete and all reactivity has ceased, transfer the mixture to a separatory funnel. Extract your product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers quickly with cold deionized water, followed by cold brine to aid in phase separation and remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Do not delay this step, as residual water can still cause hydrolysis.

Visualizations

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution A 1. Flame-Dry Glassware Under Vacuum B 2. Cool Under Inert Gas A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Add Soluble Reagents via Syringe C->D E 5. Add Sulfonyl Chloride Under Positive N2 Flow D->E F 6. Maintain Positive Inert Gas Pressure E->F G 7. Run Reaction to Completion F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Troubleshooting_Tree Start Low Product Yield Q1 Was the reaction monitored? Start->Q1 A1_Yes Reaction did not progress Q1->A1_Yes Yes A1_No Yield loss during isolation/workup Q1->A1_No No Q2 Were anhydrous conditions used? A1_Yes->Q2 Q3 Was workup done quickly and at 0°C? A1_No->Q3 A2_Yes Check integrity of other reagents (base, etc.) Q2->A2_Yes Yes A2_No Implement rigorous drying protocols (See Protocol 1) Q2->A2_No No A3_Yes Consider product solubility or mechanical loss Q3->A3_Yes Yes A3_No Hydrolysis during workup. Optimize quench/extraction (See Protocol 2) Q3->A3_No No

Caption: Decision tree for troubleshooting low yield experiments.

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved February 15, 2026, from [Link]

  • Inert Atmosphere. (2022, February 1). YouTube. Retrieved February 15, 2026, from [Link]

  • Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Stabilizing Sulfuryl Chloride During Storage. (n.d.). Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved February 15, 2026, from [Link]

  • How to create inert atmosphere? (2021, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019, May 28). Reddit. Retrieved February 15, 2026, from [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Retrieved February 15, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Storage handling for Chemical - methane sulfonyl chloride. (2023, January 31). Reddit. Retrieved February 15, 2026, from [Link]

  • Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hydrolysis stable sulfonyl chlorides. (2016, May 31). Reddit. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5MP-YIELD-OPT Subject: Optimization of Yield and Purity for 5-Methylpyridine-3-sulfonamide Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Route Selection

You are likely experiencing low yields due to the inherent instability of the sulfonyl chloride intermediate and the electron-deficient nature of the pyridine ring.

While direct sulfonation (using Oleum) is possible, it requires harsh conditions (>200°C) that often degrade the methyl group or lead to difficult isomers. The recommended high-yield route is the modified Meerwein Sulfonylation (Diazotization


 Chlorosulfonation 

Amination). This method operates at lower temperatures and, when optimized, can deliver yields >75%.
Workflow Visualization

The following diagram outlines the critical decision nodes and reaction pathway.

G cluster_failures Yield Killers Start 3-Amino-5-methylpyridine Diazotization Diazotization (NaNO2, HCl, <0°C) Start->Diazotization Intermed_Diaz Diazonium Salt (Unstable) Diazotization->Intermed_Diaz Critical Temp Control Sulfonylation Chlorosulfonation (SO2, CuCl2, AcOH) Intermed_Diaz->Sulfonylation SO2 Saturation Tar Diazo Decomposition (Tars) Intermed_Diaz->Tar T > 5°C SulfonylChloride 5-Methylpyridine- 3-sulfonyl chloride Sulfonylation->SulfonylChloride N2 Release Amination Amination (NH3 in THF/H2O) SulfonylChloride->Amination Immediate Use Hydrolysis Hydrolysis to Sulfonic Acid SulfonylChloride->Hydrolysis +H2O FinalProduct 5-Methylpyridine- 3-sulfonamide Amination->FinalProduct

Caption: Optimized Meerwein synthesis pathway showing critical stability checkpoints (Red/Yellow nodes).

Optimized Protocol (Step-by-Step)

This protocol is designed to minimize the two primary yield-killers: Diazonium decomposition and Sulfonyl chloride hydrolysis .

Phase A: Diazotization (The "Cold" Step)

Objective: Generate the diazonium salt without thermal decomposition.

  • Preparation: In a 3-neck flask, dissolve 3-Amino-5-methylpyridine (1.0 eq) in concentrated HCl (approx. 5-8 eq).

    • Note: The 5-methyl group increases basicity slightly compared to unsubstituted pyridine; ensure full protonation.

  • Cooling: Cool the mixture to -10°C to -5°C using an acetone/ice bath.

    • Critical: Do not rely on a simple ice bath; the exotherm from nitrite addition can spike the temperature locally.

  • Nitrite Addition: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise.

    • Rate Control: Keep internal temperature strictly below 0°C .

    • Endpoint: Stir for 30 mins. Verify excess nitrous acid using starch-iodide paper (should turn blue immediately).

Phase B: Chlorosulfonation (The Meerwein Reaction)

Objective: Displace the diazo group with


 before it degrades.
  • The "Trap" Solution: In a separate vessel, saturate Glacial Acetic Acid with Sulfur Dioxide (

    
    )  gas until the weight increases by approx. 30-40%. Add CuCl₂  (0.2 eq) as a catalyst.
    
    • Yield Tip: Pre-saturation is superior to bubbling gas during the reaction. It ensures a high concentration of electrophile immediately upon addition.

  • Coupling: Transfer the cold diazonium solution (from Phase A) portion-wise into the

    
     mixture.
    
    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Temperature: Allow the mixture to warm to room temperature naturally after addition.

  • Quench: Pour the reaction mixture onto crushed ice. The 5-methylpyridine-3-sulfonyl chloride should precipitate as an oil or solid.

  • Extraction: Extract immediately with Dichloromethane (DCM) . Wash with cold water.[1] Dry over

    
     and proceed immediately to Phase C. 
    
    • Warning: Do not store the sulfonyl chloride. It hydrolyzes rapidly.

Phase C: Amination

Objective: Form the sulfonamide bond without hydrolysis competition.

  • Ammonia Source: Use 28% Aqueous Ammonia (excess, 5-10 eq) or 0.5M Ammonia in Dioxane .

  • Addition: Add the DCM solution of sulfonyl chloride dropwise to the ammonia solution at 0°C .

  • Workup: Evaporate solvents. The product is amphoteric. Adjust pH to ~6-7 to precipitate the free sulfonamide. Recrystallize from Ethanol/Water.

Data & Yield Analysis

Typical yields for this specific scaffold (5-methyl substituted) vs. common pitfalls.

ParameterStandard ResultOptimized ResultCause of Improvement
Crude Yield 30-45%75-85% Pre-saturated

prevents diazo-tars.
Purity (HPLC) <90%>98% Fast processing of sulfonyl chloride minimizes hydrolysis.
Appearance Brown/Black OilOff-white Solid Copper removal and temp control prevents polymerization.
Critical Impurity Sulfonic Acid (>15%)<2% Anhydrous workup (DCM) and immediate amination.

Troubleshooting Guide (FAQ)

Issue 1: "My Sulfonyl Chloride yield is extremely low (<20%), and I see a water-soluble byproduct."

Diagnosis: Hydrolysis.[2][3] The sulfonyl chloride converted to 5-methylpyridine-3-sulfonic acid . Root Cause:

  • Too much water in the diazotization step carried over to the

    
     reaction.
    
  • Delay between extraction and amination. Solution:

  • Minimize water in Phase A (use concentrated HCl).

  • Do not evaporate the DCM from the sulfonyl chloride completely if you are not weighing it. React the DCM solution directly with ammonia to minimize moisture exposure.

Issue 2: "The reaction mixture turned into a sticky black tar."

Diagnosis: Decomposition of the Diazonium Salt (Sandmeyer side-reactions). Root Cause:

  • Temperature rose above 5°C during nitrite addition.

  • The diazonium salt sat too long before being added to the

    
     trap.
    Solution: 
    
  • Maintain -10°C strictly.

  • Ensure the

    
     mixture is ready before you start diazotization. The transfer must be immediate.
    
Issue 3: "I cannot get the final sulfonamide to precipitate from water."

Diagnosis: Isoelectric Point (pI) Miss. Root Cause: Pyridine sulfonamides are amphoteric.

  • pH < 3: Protonated pyridine nitrogen (soluble).

  • pH > 10: Deprotonated sulfonamide nitrogen (soluble salt). Solution:

  • Carefully adjust the pH of the final aqueous solution to pH 6.5 - 7.0 . This is the region of minimum solubility (isoelectric point) for this molecule.

Issue 4: "Why use CuCl2 instead of CuCl?"

Expert Insight: While CuCl (Cuprous) is the classic Sandmeyer catalyst, CuCl2 (Cupric) is often preferred for sulfonyl chloride synthesis (Landsberg modification). It reduces the formation of the chloro-pyridine byproduct (where Cl replaces


 instead of 

) [1].

References

  • Hofmann, T., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation. National Institutes of Health (PMC). Available at: [Link]

  • Chern, J. W., et al. (1989). Synthesis of pyridine-3-sulfonyl chloride. Journal of Organic Chemistry, 54(2), 389.[4] (Foundational Meerwein protocol for pyridines).

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.[5] Available at:

Sources

Troubleshooting low reactivity of 5-Methylpyridine-3-sulfonyl chloride with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Reactivity in Sulfonamide Synthesis Reagent: 5-Methylpyridine-3-sulfonyl chloride (CAS: N/A for specific isomer, generic pyridine-sulfonyl chloride handling applies) Nucleophile: Anilines (various electronic/steric profiles)

Executive Summary: The "Why" Behind the Failure

If you are experiencing low yields or no reaction, you are likely fighting two opposing forces: electronic deactivation and hydrolytic instability .

  • Electronic Deactivation: The 5-methyl group is an electron-donating group (+I effect). While the pyridine ring is generally electron-deficient, the methyl group increases electron density relative to the unsubstituted pyridine-3-sulfonyl chloride. This reduces the electrophilicity of the sulfur atom, making it sluggish toward nucleophilic attack by anilines, especially if the aniline itself bears electron-withdrawing groups.

  • Hydrolytic Instability: Pyridine-sulfonyl chlorides are notoriously unstable. They are prone to hydrolysis by trace moisture to form the corresponding sulfonic acid (which is unreactive to anilines). They can also undergo SO₂ extrusion, although the 3-position is more stable than the 2- or 4-isomers.

Module 1: Diagnostic Triage

Before changing conditions, identify the failure mode.

Perform an LCMS check of the crude reaction mixture.

Observation (LCMS/TLC)DiagnosisRoot Cause
Mass of Sulfonic Acid (M+OH) Hydrolysis Wet solvent, old reagent, or atmospheric moisture ingress. The chloride has hydrolyzed.[1]
Starting Material (SM) Remains Low Reactivity The aniline is too weak, or the sulfonyl chloride is electronically deactivated. Requires catalysis.
Multiple Spots / Tailing Side Reactions Pyridine ring interference or formation of bis-sulfonamides.
Product Mass Present but Low Yield Workup Failure Product is amphoteric (zwitterionic) and was lost in the aqueous layer during extraction.
Visual Troubleshooting Guide

Troubleshooting Start Reaction Failed/Low Yield Check Check LCMS of Crude Start->Check Acid Major Peak: Sulfonic Acid Check->Acid Hydrolysis SM Major Peak: Unreacted SM Check->SM Inertness Prod Product Mass Present Check->Prod Isolation Issue Action1 Dry Solvents / Fresh Reagent Switch to DCM Acid->Action1 Action2 Add DMAP (0.1 eq) Heat to 60°C SM->Action2 Action3 Adjust pH to Isoelectric Point Use CuSO4 wash Prod->Action3

Caption: Diagnostic logic flow for identifying the root cause of sulfonylation failure.

Module 2: Protocol Optimization (The Fix)

The "Super-Catalyst" Protocol (Recommended)

Standard pyridine bases are often insufficient for deactivated sulfonyl chlorides. You must use 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is much more susceptible to nucleophilic attack by the aniline than the free sulfonyl chloride.

Mechanism of Action:

  • DMAP attacks the sulfonyl chloride, displacing Cl⁻.

  • The resulting intermediate is a "hot" electrophile.

  • Aniline attacks the sulfur, displacing DMAP and forming the sulfonamide.

DMAP_Cycle R_SO2_Cl 5-Me-Py-SO2-Cl Inter Active N-Sulfonyl Pyridinium Salt R_SO2_Cl->Inter + DMAP - Cl- DMAP DMAP (Catalyst) Product Sulfonamide Product Inter->Product + Aniline - DMAP Aniline Aniline (Nucleophile) Product->DMAP Regenerated

Caption: Catalytic cycle showing DMAP activation of the sulfonyl chloride.

Optimized Experimental Procedure

Use this protocol for deactivated anilines or sluggish sulfonyl chlorides.

Reagents:

  • Aniline (1.0 equiv)

  • This compound (1.2 equiv) — Add last

  • Pyridine (2.0 equiv) or Triethylamine (3.0 equiv) — Base

  • DMAP (0.1 – 0.2 equiv) — Catalyst

  • DCM (Dichloromethane) — Solvent (Anhydrous)

Step-by-Step:

  • Dissolve: In a flame-dried flask under Argon/Nitrogen, dissolve the Aniline, Base, and DMAP in anhydrous DCM (0.2 M concentration).

  • Cool: Cool the mixture to 0°C. Note: Even though reactivity is low, cooling prevents immediate exotherms or side reactions upon addition.

  • Add: Add the this compound (solid or solution in DCM) dropwise.

  • Warm & Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.

  • Force (If needed): If SM remains after 4 hours, heat to mild reflux (40°C).

    • Warning: Do not overheat (>80°C) without checking stability, as SO₂ extrusion can occur.

Solvent & Base Selection Matrix
SolventBaseProsCons
DCM Pyridine (2 eq) Standard. Good solubility. Easy removal.May not dissolve very polar anilines.
THF TEA / DIPEA Good for polar substrates.Harder to dry completely than DCM.
Pyridine Pyridine (Solvent) Acts as solvent & base. High reactivity.Hard to remove. Traps product during workup.
Acetonitrile K₂CO₃ Heterogeneous. Good for acid-sensitive groups.Slow kinetics. Requires heating.

Module 3: Workup & Isolation (The "Cleanup")

The Trap: The product contains a basic pyridine ring (from the 5-methylpyridine moiety) and an acidic sulfonamide proton (pKa ~10). It is amphoteric .

  • Acidic Wash (pH < 2): Product protonates on the pyridine nitrogen -> Goes to Aqueous layer (Loss).

  • Basic Wash (pH > 12): Sulfonamide deprotonates -> Goes to Aqueous layer (Loss).

The Solution: Isoelectric Extraction

  • Quench: Add saturated NaHCO₃ to the reaction mixture.

  • Phase Separation: Extract with DCM or EtOAc.

  • Removal of Pyridine (If used as solvent/base):

    • Do NOT use 1M HCl.

    • CuSO₄ Method: Wash the organic layer with saturated aqueous Copper(II) Sulfate (CuSO₄) solution 3 times.[2] Pyridine coordinates to Copper (turning the aqueous layer dark blue/purple) and is pulled out of the organic phase. The product usually remains in the organic phase.

  • pH Control: If product is lost to aqueous, adjust the aqueous layer to pH 5–6 (the likely isoelectric point region) and re-extract with EtOAc/MeOH (9:1).

FAQ: Common User Issues

Q: My sulfonyl chloride turns into a sticky gum before I can add it. A: It has hydrolyzed. Pyridine sulfonyl chlorides are hygroscopic. Handle in a glovebox or weigh quickly into a dry flask and immediately add solvent. If the bottle is old, purchase fresh reagent or attempt recrystallization (difficult for this class).

Q: Can I use microwave irradiation? A: Yes. For sterically hindered anilines (e.g., ortho-substituted), microwave heating at 80–100°C for 10–30 minutes in DCM or DCE is highly effective. Ensure the vessel is sealed to prevent solvent loss.

Q: I see a new spot on TLC, but it reverts to aniline on the column. A: The sulfonamide bond might be labile if the aniline is extremely electron-deficient, but this is rare. More likely, you are seeing a "sulfonate ester" side product if you used an alcohol solvent (avoid alcohols). Or, the product is streaking due to the basic nitrogen; add 1% Triethylamine to your eluent.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[3][4] ChemRxiv, 2025.[3] (General stability trends of pyridine sulfonyl chlorides).

  • DMAP Catalysis Mechanism: Xu, S., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs." Beilstein Journal of Organic Chemistry, 2017, 13, 806–816.

  • Pyridine Removal (CuSO4 Method): ResearchGate Discussion: "What is best method to remove pyridine from a reaction mixture?"

  • Hammett Equation & Reactivity: BenchChem Technical Guide. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."

Sources

Technical Support Center: 5-Methylpyridine-3-sulfonyl Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5MP-SC-PUR-001 Subject: Removal of Sulfonic Acid Impurities & Stability Management Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

The Core Challenge: You are likely experiencing "The Hydrolysis Loop." 5-Methylpyridine-3-sulfonyl chloride (CAS: 71455-08-8) is an electrophilic, moisture-sensitive reagent. Unlike benzene sulfonyl chlorides, the pyridine ring incorporates a basic nitrogen atom. This creates an autocatalytic environment where the pyridine moiety can act as a nucleophilic catalyst (similar to DMAP), accelerating the attack of moisture on the sulfonyl center.

The impurity you are seeing—5-methylpyridine-3-sulfonic acid —is the hydrolysis product. It typically exists as a zwitterion (high melting point, insoluble in non-polar organics), whereas your target sulfonyl chloride is a lipophilic, low-melting solid or oil.

Immediate Action Required: Stop all aqueous washes if your purity is <85%. Water exposure will exponentially increase the impurity concentration. Switch immediately to Anhydrous Filtration or Chemical Regeneration .

Diagnostic Flowchart

Before selecting a protocol, determine the state of your material using this logic flow.

PurificationLogic Start Start: Assess Material State CheckState Physical Appearance? Start->CheckState Solid Crystalline/Powder CheckState->Solid Looks Dry Goo Sticky Gum / Oil CheckState->Goo Hygroscopic CheckNMR 1H-NMR (CDCl3) Check 8.5-9.0 ppm region Solid->CheckNMR Goo->CheckNMR Action3 Protocol C: Chemical Regeneration (Thionyl Chloride) Goo->Action3 If >50% Acid ImpurityLevel Impurity Level? CheckNMR->ImpurityLevel LowImp < 5% Acid (Trace Hydrolysis) ImpurityLevel->LowImp Sharp peaks HighImp > 10% Acid (Significant Hydrolysis) ImpurityLevel->HighImp Broad OH / Shifted Ar-H Action1 Protocol A: Anhydrous Filtration (Solubility Diff) LowImp->Action1 Preferred Action2 Protocol B: Rapid Cold Bicarb (Risk: Moderate) LowImp->Action2 Alternative (Fast) HighImp->Action3 Salvage

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity levels and physical state.

Troubleshooting Guides (Issue-Specific)
Issue 1: The "Sticky Solid" Phenomenon

Symptom: The material was a solid when purchased/synthesized but has turned into a gum or sticky paste after storage. Root Cause: Hygroscopicity of the sulfonic acid impurity.[1] As the chloride hydrolyzes, it forms the sulfonic acid (zwitterion) and HCl. The acid absorbs atmospheric moisture, creating a "wet" surface that accelerates further hydrolysis of the remaining chloride. Fix:

  • Do not wash with water.

  • Dissolve the gum in dry Dichloromethane (DCM).

  • The sulfonic acid is generally insoluble in DCM (unlike the chloride).

  • Filter the suspension through a sintered glass funnel under

    
    .
    
  • Evaporate the filtrate to recover the cleaned chloride.

Issue 2: Broad Proton Signals in NMR

Symptom: 1H-NMR shows broad peaks or a "hump" near 5-8 ppm, and the aromatic pyridine protons are shifted downfield compared to literature values. Root Cause: Presence of 5-methylpyridine-3-sulfonic acid. The acidic proton exchanges rapidly, causing broadening. Fix: Apply Protocol C (Regeneration) . You cannot easily separate large amounts of acid via extraction because the zwitterion creates emulsions. You must chemically convert the acid back to the chloride.

Issue 3: Low Yield After Aqueous Workup

Symptom: You performed a standard base wash (


 or 

) to remove acid, but your yield dropped by 50%+. Root Cause: Pyridine sulfonyl chlorides are unstable in base.[2] While base neutralizes the sulfonic acid, it also catalyzes the hydrolysis of your product into more acid. Fix: Use Protocol B strictly with ice-cold reagents and contact times under 60 seconds.
Experimental Protocols
Protocol A: Anhydrous Filtration (The "Crash Out" Method)

Best for: Removing <10% acid impurity without introducing water.

Principle: Exploits the polarity difference. Sulfonyl chlorides are lipophilic; Sulfonic acid zwitterions are highly polar/salt-like.

  • Dissolution: Dissolve the crude this compound in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram).

  • Precipitation: If the solution is clear but you suspect acid, add an equal volume of anhydrous Hexane or Heptane dropwise. The sulfonic acid should precipitate as a white/off-white solid.

  • Filtration: Filter quickly through a dry Celite pad or sintered glass frit.

    • Tip: Keep the funnel covered with nitrogen to prevent moisture condensation.

  • Concentration: Evaporate the filtrate under reduced pressure.

    • Note: Do not use a water bath >40°C.

Protocol B: The "Flash" Bicarbonate Wash

Best for: Final polish of crude material containing HCl traces. High Risk.

Principle: Rapid neutralization of surface acid.

  • Preparation: Prepare a saturated

    
     solution and cool it to 0°C  (ice bath). Cool your DCM solution of the product to 0°C .
    
  • Contact: Add the cold bicarbonate to the DCM.

  • Agitation: Shake vigorously for exactly 30 seconds .

  • Separation: Immediately separate the layers.

  • Drying: Dry the organic layer over

    
     (Magnesium Sulfate) immediately. Do not use Sodium Sulfate (
    
    
    
    ) if it takes too long to settle; speed is key.
  • Evaporation: Filter and concentrate.

Protocol C: Chemical Regeneration (Salvage)

Best for: Material that has significantly hydrolyzed (>20% acid).

Principle: Converts the impurity (sulfonic acid) back into the target product (sulfonyl chloride).

  • Setup: Place the crude/degraded material in a round-bottom flask under Argon.

  • Reagent: Add Thionyl Chloride (

    
    )  (5–10 equivalents).
    
    • Optional: Add a catalytic amount of DMF (Dimethylformamide), but be cautious as this makes the workup harder.

  • Reaction: Reflux for 2–4 hours.

  • Workup:

    • Distill off the excess thionyl chloride (vacuum distillation is preferred to keep temperature low).

    • Add dry Toluene and co-evaporate twice to remove trace

      
      .
      
    • The residue is your regenerated sulfonyl chloride.

Comparative Data: Solubility & Stability
SolventThis compound5-Methylpyridine-3-sulfonic acid (Impurity)
DCM Soluble Insoluble (Precipitates)
Hexane/Heptane Insoluble (oils out)Insoluble
Water Hydrolyzes Rapidly Soluble (pH dependent)
THF SolubleSparingly Soluble
Thionyl Chloride SolubleReacts to form Chloride
Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify this? A: Yes, but it is risky. Silica gel contains surface hydroxyl groups and water which can hydrolyze the chloride.

  • Modification: Use a short plug of silica. Pre-flush the column with 100% DCM to remove moisture. Elute rapidly with Hexane/EtOAc (gradient). Do not let the compound sit on the silica.

Q: Why does my product turn purple/brown? A: Pyridine derivatives are prone to N-oxidation or polymerization when degrading. A color change usually indicates the formation of HCl (from hydrolysis), which protonates the pyridine ring, potentially leading to complex salts.

Q: How should I store the purified compound? A: Store under Argon/Nitrogen at -20°C . If possible, store as a solid. If it is an oil, consider converting it to a sulfonamide immediately if that is your end goal, as the chloride has a limited shelf life.

References
  • Stability of Heteroaromatic Sulfonyl Chlorides. Shevchuk, O. I., et al. ChemRxiv, 2025.[3] (Discusses the instability of beta-isomeric pyridines to hydrolysis).

  • Synthesis of Sulfonyl Chloride Substrate Precursors. Royal Society of Chemistry (RSC), Supplementary Info. (Details flash chromatography and anhydrous handling for pyridine sulfonyl chlorides).

  • Pyridine-3-sulfonyl chloride Production Method. WO/2016/204096. (Describes the synthesis and purification via distillation to avoid aqueous hydrolysis).

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, ACS Publications. (Highlighting the "acid-free" requirement and rapid workup techniques).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Work in a well-ventilated fume hood due to the release of HCl and


.

Sources

Technical Support Center: Purification of 5-Methylpyridine-3-sulfonyl chloride and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound and the removal of its degradation products. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and purity of your starting materials, ultimately leading to more reliable and reproducible experimental outcomes.

Understanding the Challenge: Stability and Degradation

This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the 5-methylpyridylsulfonyl moiety. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The primary pathway of degradation is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding 5-methylpyridine-3-sulfonic acid.[1] This hydrolysis is often catalyzed by ambient moisture, making proper handling and storage critical.[2][3][4]

The presence of 5-methylpyridine-3-sulfonic acid as an impurity can significantly impact subsequent reactions by altering reaction conditions (e.g., pH) and introducing a nucleophilic scavenger for electrophilic reagents. Therefore, effective purification is paramount.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield after aqueous workup. 1. Product hydrolysis: Prolonged contact with water, especially at elevated temperatures or non-neutral pH, can lead to the degradation of the sulfonyl chloride. 2. Product solubility in the aqueous phase: While generally favoring the organic phase, some partitioning into the aqueous layer can occur, especially if co-solvents are used.1. Minimize contact time with water: Perform extractions quickly and at reduced temperatures (e.g., using an ice bath). 2. Use brine washes: After aqueous extraction, wash the organic layer with saturated sodium chloride solution (brine) to reduce the amount of dissolved water. 3. Back-extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Persistent acidic impurity detected after purification (e.g., by NMR or pH testing of a dissolved sample). Incomplete removal of 5-methylpyridine-3-sulfonic acid: The sulfonic acid is highly polar and should be removed by aqueous extraction. However, insufficient washing or phase separation can leave residual amounts.1. Thorough basic wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to convert the sulfonic acid into its more water-soluble sodium salt.[5] 2. Multiple extractions: Perform at least two to three washes with the basic solution to ensure complete removal. 3. Check pH of the final aqueous wash: The final aqueous wash should be neutral or slightly basic to indicate that all acidic impurities have been removed.
Product co-elutes with impurities during flash chromatography. 1. Inappropriate solvent system: The chosen eluent may not provide sufficient resolution between the product and impurities. 2. Hydrolysis on silica gel: The slightly acidic nature of standard silica gel can cause on-column degradation of the sulfonyl chloride.1. Systematic solvent screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (target Rf of the product around 0.3).[6] 2. Use of deactivated silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. This is done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the chromatography eluent. 3. Rapid chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the product and the stationary phase.
Oily or discolored product after solvent removal. 1. Residual solvent: Incomplete removal of high-boiling point solvents. 2. Thermal degradation: The product may be unstable at the temperatures used for solvent evaporation. 3. Presence of non-volatile impurities: Byproducts from the synthesis may not have been fully removed.1. High-vacuum drying: Use a high-vacuum pump to remove residual solvents at room temperature. 2. Avoid excessive heat: Concentrate the product solution at the lowest possible temperature using a rotary evaporator with a temperature-controlled water bath. 3. Consider recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove colored and other non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The primary degradation product is 5-methylpyridine-3-sulfonic acid, formed through hydrolysis of the sulfonyl chloride functional group.[1] This sulfonic acid is a white to yellow crystalline solid that is soluble in water.[7]

Q2: How should I properly store this compound to minimize degradation?

To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][3][4][8] Storage at refrigerated temperatures (-20°C is often recommended) can further slow down degradation.[8]

Q3: My NMR spectrum shows broad peaks. Could this be due to degradation?

Yes, the presence of the acidic 5-methylpyridine-3-sulfonic acid can lead to proton exchange, which can cause broadening of certain peaks in the ¹H NMR spectrum, particularly those of labile protons. The presence of distinct peaks corresponding to the sulfonic acid would be a clearer indicator of degradation. For NMR analysis, it is crucial to use anhydrous deuterated solvents.[9]

Q4: Can I use water to quench a reaction where this compound was used in excess?

Yes, quenching with water is a common method to destroy excess sulfonyl chloride. The hydrolysis converts it to the water-soluble 5-methylpyridine-3-sulfonic acid, facilitating its removal during an aqueous workup. However, this should be done cautiously, preferably at low temperatures (0 °C), as the reaction can be exothermic.

Q5: Is this compound visible on a TLC plate?

Yes, this compound is typically UV active due to the pyridine ring and can be visualized on a TLC plate under a UV lamp (usually at 254 nm). Staining with potassium permanganate can also be used for visualization.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of 5-Methylpyridine-3-sulfonic acid

This protocol is designed to remove the primary degradation product, 5-methylpyridine-3-sulfonic acid, from an organic solution of this compound.

Materials:

  • Crude solution of this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing the crude this compound to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. The organic layer contains the purified product, while the aqueous layer contains the sodium salt of 5-methylpyridine-3-sulfonic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5) one more time to ensure complete removal of the sulfonic acid.

  • Wash the organic layer with an equal volume of brine. This helps to remove most of the dissolved water from the organic phase.

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent and collect the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Flash Column Chromatography for High Purity Isolation

This protocol is suitable for obtaining highly pure this compound, free from both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (or other suitable solvents determined by TLC)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.3 and show good separation from all impurities.[6]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Diagrams

Purification_Workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound (Contains 5-methylpyridine-3-sulfonic acid) Aqueous_Workup Aqueous Workup (Protocol 1) Crude->Aqueous_Workup Primary Purification Analysis Purity Check (NMR, LC-MS, TLC) Aqueous_Workup->Analysis Chromatography Flash Chromatography (Protocol 2) Chromatography->Analysis Re-assess purity Analysis->Chromatography If impurities remain Pure_Product Pure this compound Analysis->Pure_Product If pure

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Support Center.
  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1991). Process of preparation of pyridine-3-sulfonic acids. (EP0428831A1). Google Patents.
  • AK Scientific, Inc.
  • Fisher Scientific. (2024, February 12).
  • BenchChem. (2025). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. BenchChem Technical Support Center.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Thermo Fisher Scientific. (2009, February 4).
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1992). Production of pyridine-3-sulfonic acid. (US5082944A). Google Patents.
  • Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpyridine-2-sulfonic acid. PubChem. Retrieved from [Link]

  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Various Authors. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • LookChem. General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • European Patent Office. (1991). Process of preparation of pyridine-3-sulfonic acids. (EP-0428831-A1). PubChem. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
  • ResearchGate. (n.d.).
  • ChemBK. (2024, April 9). pyridine-3-sulfonate. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Biotage. (2025, December 6).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Various Authors. (2022, November 15). How to quench Pyridine? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Pyridinesulfonic acid. PubChem. Retrieved from [Link]

  • Emco Chemicals. Pyridine-3-sulfonic Acid. Retrieved from [Link]

Sources

Minimizing side reactions at the pyridine nitrogen during sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions at the pyridine nitrogen and achieve your desired C-sulfonylated products with high selectivity and yield.

Introduction: The Challenge of Pyridine Sulfonylation

The sulfonylation of pyridines is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of pharmaceuticals and bioactive molecules. However, the nucleophilic nature of the pyridine nitrogen often leads to undesired side reactions, primarily N-sulfonylation, which can complicate product purification and reduce the yield of the target C-sulfonylated isomer. This guide provides expert insights and field-proven protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions about pyridine sulfonylation, providing concise, scientifically-grounded answers.

FAQ 1: Why is the pyridine nitrogen so reactive towards sulfonyl chlorides, and how does this affect my desired C-sulfonylation?

The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and readily attacks the electrophilic sulfur atom of a sulfonyl chloride. This initial N-sulfonylation forms a pyridinium salt intermediate.[1][2] While this activation is sometimes a necessary step for subsequent C-H functionalization, it can also be a terminal side reaction if the N-sulfonylated product is stable under the reaction conditions.

The formation of the N-sulfonyl pyridinium salt dramatically alters the electronic properties of the pyridine ring, making the C-H bonds more acidic and susceptible to deprotonation, which can then lead to C-sulfonylation.[1][2] However, if the desired outcome is direct C-sulfonylation without N-activation, the nucleophilicity of the nitrogen must be managed.

FAQ 2: I am observing a mixture of C2 and C4-sulfonylated products. How can I improve the regioselectivity?

Controlling the regioselectivity between the C2 and C4 positions is a common challenge. The choice of base and solvent plays a crucial role in directing the outcome.[3][4][5] For instance, in reactions involving activation with triflic anhydride (Tf₂O) and subsequent reaction with a sulfinate salt, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base often yields a mixture of C2 and C4 isomers.[5]

Switching to a bulkier or structurally different amine base, such as N-methylpiperidine, in a solvent like chloroform can significantly enhance C4-selectivity.[4][5] This is attributed to the formation of a specific charge transfer complex between the activated pyridinium salt and the base, which sterically directs the incoming nucleophile to the C4 position.[5]

FAQ 3: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Several factors can contribute to low or no conversion:

  • Insufficient Activation: For C-H sulfonylation of unactivated pyridines, an activating agent like triflic anhydride is often necessary to form the reactive N-triflyl pyridinium salt.[4][5]

  • Inappropriate Base: The base must be strong enough to facilitate the desired reaction pathway but not so strong that it leads to decomposition or unwanted side reactions. For instance, in some cases, sterically hindered bases like pentamethylpiperidine can result in very low yields.[3][4]

  • Degraded Reagents: Sulfonyl chlorides can be sensitive to moisture and degrade over time. It is crucial to use freshly opened or properly stored reagents.[6]

  • Steric Hindrance: Substituents on the pyridine ring, particularly at the 2-position, can sterically hinder the approach of the sulfonylating agent.[2]

FAQ 4: When should I consider using a protecting group for the pyridine nitrogen?

If direct C-sulfonylation is desired and all attempts to control N-sulfonylation via reaction engineering (e.g., choice of base, solvent, temperature) fail, a protecting group strategy is a viable option. Protecting the pyridine nitrogen prevents its reaction with the sulfonylating agent, allowing for selective functionalization at other positions. Borane (BH₃) is an effective protecting group for pyridine, forming a stable complex that can be removed under acidic conditions after the sulfonylation step.[7][8]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific problems encountered during pyridine sulfonylation experiments.

Troubleshooting Guide 1: Problem - Predominant formation of N-sulfonylated pyridine.
  • Symptoms: The major product isolated is the N-sulfonylated pyridine, with little to no desired C-sulfonylated product.

  • Root Cause Analysis: The reaction conditions favor the kinetic product of N-sulfonylation, and the subsequent steps for C-sulfonylation are not occurring.

start Problem: Predominant N-Sulfonylation check_base Is a base being used? start->check_base base_type Evaluate Base Type check_base->base_type Yes no_base Consider adding a non-nucleophilic base to scavenge HCl. check_base->no_base No dmap_present Is DMAP present? base_type->dmap_present reduce_dmap Reduce or remove DMAP. Consider a non-nucleophilic base (e.g., DBU, Proton Sponge). dmap_present->reduce_dmap Yes non_nucleophilic_base Use a non-nucleophilic base (e.g., triethylamine, DIPEA). dmap_present->non_nucleophilic_base No protecting_group Consider a protecting group strategy (e.g., Borane). reduce_dmap->protecting_group non_nucleophilic_base->protecting_group no_base->protecting_group alternative_reagent Use an alternative sulfonating agent (e.g., sulfinate salt with Tf₂O activation). protecting_group->alternative_reagent sulfonyl_chloride R-SO₂Cl intermediate [R-SO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) sulfonyl_chloride->intermediate + DMAP dmap DMAP n_sulfonylated N-Sulfonylated Pyridine intermediate->n_sulfonylated + Pyridine pyridine Pyridine n_sulfonylated->dmap - DMAP pyridine Pyridine pyridinium_salt N-Triflyl Pyridinium Salt (I) pyridine->pyridinium_salt + Tf₂O tf2o Tf₂O complex Charge Transfer Complex (II) pyridinium_salt->complex + Base base N-Methylpiperidine dihydropyridine Dihydropyridine Intermediate (III) complex->dihydropyridine + Sulfinate sulfinate R-SO₂⁻Na⁺ product C4-Sulfonylated Pyridine dihydropyridine->product - HTf, - Base

Sources

Handling sticky precipitates in 5-Methylpyridine-3-sulfonyl chloride workups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 5-Methylpyridine-3-sulfonyl chloride presents a dual challenge common to heteroaryl sulfonyl chlorides: hydrolytic instability and nucleophilic self-polymerization .[1] The "sticky precipitate" often encountered during workup is rarely a single impurity.[1] It is typically a complex mixture of the zwitterionic sulfonic acid (hydrolysis product), oligomers formed by the pyridine nitrogen attacking the sulfonyl sulfur, and viscous inorganic byproducts (if phosphorus reagents were used).

This guide provides a mechanistic understanding of these failures and offers field-proven protocols to isolate clean product.

Module 1: The "Why" – Root Cause Analysis

Before attempting to "fix" the gum, you must understand what it is.[1] The 5-methyl group adds electron density to the pyridine ring, making the ring nitrogen more nucleophilic than in unsubstituted pyridine-3-sulfonyl chloride.[1] This accelerates self-destruction.[1]

The Decomposition Triad
  • Self-Oligomerization (The "Sticky" Polymer): The basic nitrogen of one molecule attacks the electrophilic sulfur of another, displacing chloride.[1] This forms ionic oligomers that appear as dark, intractable tars.[1]

  • Hydrolysis (The Zwitterion): Contact with water generates 5-methylpyridine-3-sulfonic acid.[1] At neutral pH, this exists as a zwitterion (high melting point, insoluble in organics, "gummy" in water).[1]

  • Inorganic Occlusion: If synthesized via

    
    /
    
    
    
    , the byproduct phosphoryl chloride (
    
    
    ) hydrolyzes to polyphosphoric acids, which act as a viscous glue trapping your product.[1]
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between isolation and degradation.

DecompositionPathways cluster_0 The 'Sticky' Trap node_product 5-Methylpyridine-3- sulfonyl chloride (Target) node_dimer Pyridinium Sulfonyl Dimer/Oligomer (Dark Tar) node_product->node_dimer T > 0°C (Self-Reaction) node_acid Sulfonic Acid (Zwitterionic Gum) node_product->node_acid H2O / pH 4-7 (Hydrolysis) node_salt Stable HCl Salt (Crystalline Solid) node_product->node_salt HCl (anhydrous) (Stabilization)

Figure 1: Kinetic competition between stabilization (green path) and degradation (red/yellow paths).[1]

Module 2: Optimized Workup Protocols

Do not use a standard aqueous wash unless strictly necessary.[1] Choose the protocol based on your downstream application.[1]

Protocol A: The "Anhydrous" Method (Recommended)

Best for: Storage or when high purity is required.

Concept: Avoid water entirely to prevent hydrolysis.[1] Isolate as the Hydrochloride salt, which protonates the nitrogen and blocks self-polymerization.[1]

  • Reaction Completion: Ensure the reaction (e.g., Sulfonic acid +

    
    ) is complete.
    
  • Filtration: If using a non-polar solvent (Toluene/DCM), the byproduct (phosphoric acid species) often separates as a gum.[1] Decant the supernatant away from the gum; do not try to dissolve it.[1]

  • Salt Formation:

    • Cool the organic supernatant to

      
      .
      
    • Add 1.1 equivalents of

      
       in Dioxane dropwise.[1]
      
    • The This compound HCl salt will precipitate as a white/off-white solid.[1]

  • Isolation: Filter rapidly under

    
     atmosphere. Wash with cold Hexane.
    
  • Storage: Store at

    
     under Argon.
    
Protocol B: The "Buffered" Aqueous Workup

Best for: Immediate use in sulfonylation reactions.

Concept: If you must wash with water, you must control pH and temperature rigidly to prevent the "gummy" zwitterion formation.[1]

ParameterSpecificationReason
Temperature

(Ice/Salt Bath)
Retards hydrolysis rate.[1]
Solvent DCM (Dichloromethane)Best solubility for the chloride; poor solubility for the sulfonic acid.[1]
Quench Buffer Sat.

(Cold)
Neutralizes HCl immediately.[1] Do not use water alone.
pH Target pH 6–7pH < 3 protonates N (good) but risks acid hydrolysis.[1] pH > 9 hydrolyzes sulfonyl chloride rapidly.[1]

Step-by-Step:

  • Dilute the reaction mixture with cold DCM.

  • Pour the mixture slowly into a rapidly stirring slurry of Ice + Saturated

    
     .
    
  • Critical Step: If a sticky solid forms at the interface, filter the biphasic mixture through a Celite pad immediately.[1] This "sticky" solid is likely the sulfonic acid byproduct and will cause emulsions if left in.[1]

  • Separate phases quickly.

  • Dry organic layer over

    
     (avoid 
    
    
    
    as it can clump with residual water).[1]
  • Do not concentrate to dryness. Use the DCM solution directly for the next step.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I concentrated my organic layer and it turned into a black tar/gum. Can I save it?

Status: Critical Failure.

  • Cause: You concentrated the free base. As solvent volume decreased, concentration increased, accelerating intermolecular self-reaction (polymerization).[1]

  • Fix: You cannot reverse the polymerization.[1] For the next run, never concentrate to dryness . Solvent swap by adding the next reaction solvent (e.g., THF) and distilling off the DCM, or use the solution as is.

Q2: There is a sticky precipitate at the bottom of my flask during the reaction (using ).

Status: Normal Process Artifact.

  • Identification: This is likely a mixture of

    
    -derived polyphosphoric acids and unreacted sulfonic acid starting material.[1]
    
  • Action: Do not try to extract it. Decant the organic solution (containing your product) away from this solid.[1] The product is in the solution, not the gum.[1]

Q3: I see an emulsion that won't separate.

Status: Phase Interface Issue.

  • Cause: Precipitated zwitterionic sulfonic acid is acting as a surfactant.[1]

  • Fix:

    • Add more DCM (increases density difference).[1]

    • Filter the entire mixture through a sintered glass funnel or Celite. Removing the solid usually breaks the emulsion immediately.[1]

Q4: Why is the 5-methyl analog less stable than the unsubstituted pyridine-3-sulfonyl chloride?

Status: Mechanistic Insight.

  • Explanation: The methyl group is electron-donating (+I effect).[1] It increases the electron density on the pyridine nitrogen, making it a stronger nucleophile.[1] This increases the rate at which it attacks the sulfonyl sulfur of a neighboring molecule (Self-Oligomerization).[1]

Module 4: Decision Tree for Isolation

Use this workflow to determine the correct path for your specific batch.

WorkupDecision start Reaction Complete q1 Is the product for immediate use? start->q1 path_storage Storage/Shipping q1->path_storage No path_use Immediate Reaction q1->path_use Yes step_anhydrous Protocol A: Anhydrous Precipitate as HCl Salt path_storage->step_anhydrous step_aqueous Protocol B: Buffered Wash (Cold NaHCO3) path_use->step_aqueous final_solid Solid HCl Salt (Store -20°C) step_anhydrous->final_solid check_gum Is Gum Present? step_aqueous->check_gum action_decant Decant Supernatant (Discard Gum) check_gum->action_decant In Reaction action_filter Filter via Celite (Break Emulsion) check_gum->action_filter In Quench final_sol Solution in DCM (Do NOT Evaporate) check_gum->final_sol No action_decant->final_sol action_filter->final_sol

Figure 2: Decision matrix for selecting the appropriate isolation method.

References

  • Preparation of Aryl Sulfonyl Chlorides (Sandmeyer Reaction).

    • Source: Organic Process Research & Development (ACS Publications).[1]

    • Relevance: Establishes the baseline instability of pyridine-3-sulfonyl chlorides and the necessity of cold aqueous workups.
    • URL:[Link][1]

  • Pyridine-3-sulfonyl Chloride Production Method (Distillation/Purific

    • Source: WIPO Patent WO/2016/204096.[1]

    • Relevance: Describes the purification of pyridine sulfonyl chlorides by distillation and the removal of phosphorus byproducts (the "sticky" gum) by filtration/decantation.[2]

    • URL:[Link][1]

  • Stability of Heteroarom

    • Source: ChemRxiv (Preprint).[1][3]

    • Relevance: detailed analysis of decomposition pathways, specifically highlighting the trade-off between hydrolysis and self-polymeriz
    • URL:[Link][1]

  • Commercial Handling of this compound.

    • Source: ChemScene Product Data (CAS 2444918-28-7).[1][4]

    • Relevance: Validates the industry standard of storing this specific 5-methyl analog as the Hydrochloride salt for stability.

Sources

Validation & Comparative

A Technical Guide to Infrared Spectroscopy for the Quality Assessment of 5-Methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the structural integrity and purity of key intermediates are paramount to the success of complex synthetic campaigns. 5-Methylpyridine-3-sulfonyl chloride is a critical building block in the development of numerous pharmaceutical agents. Its reactive sulfonyl chloride moiety, coupled with the substituted pyridine core, makes it a versatile reagent. However, the very reactivity of this functional group also presents challenges in synthesis and purification, necessitating robust analytical methods for quality control.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative technique for the routine analysis of this compound. By probing the vibrational frequencies of its constituent functional groups, one can confirm the identity of the compound, monitor the progress of its synthesis, and detect the presence of key impurities, such as the corresponding sulfonic acid. This guide provides an in-depth comparison of the characteristic IR absorption bands for the functional groups within this compound, supported by experimental data from analogous compounds and established spectroscopic principles.

The Vibrational Fingerprint: Distinguishing Product from Precursor

The utility of IR spectroscopy in the analysis of this compound is best illustrated by comparing its expected spectral features with those of its common precursor or hydrolysis product, 5-methylpyridine-3-sulfonic acid. The conversion of the sulfonic acid to the sulfonyl chloride is a critical synthetic step, and IR provides a clear method to monitor this transformation.

The most prominent change is the appearance of strong, characteristic absorption bands for the sulfonyl chloride group and the disappearance of the broad O-H stretch of the sulfonic acid. The sulfonyl chloride functional group (-SO2Cl) is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1370-1410 cm⁻¹ region and a symmetric stretch in the 1166-1204 cm⁻¹ range[1]. The presence of these two sharp, intense bands is a primary indicator of the successful formation of the desired product.

Conversely, the precursor, 5-methylpyridine-3-sulfonic acid, will be dominated by a very broad and strong O-H stretching band from the sulfonic acid group, often spanning from 2500 to 3300 cm⁻¹[2][3]. This broadness is a result of extensive hydrogen bonding. The spectrum of pyridine-3-sulfonic acid also shows a strong S=O stretching band around 1035 cm⁻¹[2]. Upon conversion to the sulfonyl chloride, this broad O-H feature will completely disappear, providing a clear marker for reaction completion.

Comparative Analysis of Key Functional Group Vibrations

To facilitate the rapid assessment of a sample of this compound, the following table summarizes the expected characteristic IR absorption bands. These ranges are derived from established literature values and data from closely related pyridine derivatives[2][4][5][6].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Remarks
Sulfonyl Chloride (-SO₂Cl) Asymmetric S=O Stretch1410 - 1370Strong, Sharp[1]
Symmetric S=O Stretch1204 - 1166Strong, Sharp[1]
S-Cl Stretch700 - 550Medium to Strong
Pyridine Ring C=C & C=N Ring Stretching1625 - 1430Medium to Strong (multiple bands)[7]
Aromatic C-H Stretch3100 - 3000Medium to Weak[6]
C-H Out-of-Plane Bending900 - 675Medium to Strong (Pattern dependent on substitution)[4]
Methyl Group (-CH₃) Asymmetric C-H Stretch~2960Medium
Symmetric C-H Stretch~2870Medium
Asymmetric Bending1470 - 1450Medium[6][8]
Symmetric Bending (Umbrella)1380 - 1350Medium[6][8]
Potential Impurity:
Sulfonic Acid (-SO₃H) O-H Stretch3300 - 2500Strong, Very Broad[2][3]
S=O Stretch~1035Strong[2]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum of this compound, which is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR-FTIR is a modern, rapid sampling method that requires minimal to no sample preparation[1].

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent such as isopropanol to wipe the crystal, followed by a dry, lint-free tissue. Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. The pressure should be sufficient to create a good contact area without damaging the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum of the sample.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with an appropriate solvent to prevent cross-contamination of subsequent measurements.

Workflow for Purity Assessment via FT-IR

The following diagram illustrates a logical workflow for a scientist utilizing FT-IR spectroscopy to assess the purity of a synthesized batch of this compound.

FTIR_Purity_Workflow FT-IR Purity Assessment Workflow for this compound A Acquire FT-IR Spectrum (ATR Method) B Check for Broad O-H Band (3300-2500 cm⁻¹) A->B C Sulfonic Acid Impurity Present (Reaction Incomplete / Hydrolysis) B->C Yes D No Broad O-H Band B->D No K Further Purification / Re-synthesis Required C->K E Identify Sulfonyl Chloride Bands (Asym: 1410-1370 cm⁻¹) (Sym: 1204-1166 cm⁻¹) D->E F Bands Absent or Weak E->F No G Bands Present & Strong E->G Yes I Spectrum Inconsistent with Structure F->I H Verify Pyridine & Methyl Bands (Fingerprint Region) G->H H->I No J Spectrum Consistent (High Purity Indicated) H->J Yes I->K L Proceed with Synthesis J->L

Caption: Decision workflow for purity analysis using FT-IR.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Long, D. A., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(3), 544-555. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2629-2636.
  • Mohan, S., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Molecular Structure, 783(1-3), 132-136.
  • Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of some pyridine derivatives. Journal of the Chemical Society, 2942-2947.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 615-619.
  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 367-369.
  • Balachandran, V., et al. (2012). Vibrational spectral investigations, ab initio and density functional theory calculations of pyridine-2,6-dicarbonyl dichloride.

Sources

Comparative Guide: 5-Methylpyridine-3-sulfonyl Chloride vs. Pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, Pyridine-3-sulfonyl chloride (Py-3-SC) is a standard electrophile for sulfonamide synthesis.[1] Its methylated analog, 5-Methylpyridine-3-sulfonyl chloride (5-Me-Py-3-SC) , offers a distinct reactivity profile governed by electronic modulation.

  • Pyridine-3-sulfonyl chloride: High reactivity, lower cost, but significant moisture sensitivity and lower thermal stability.

  • This compound: Enhanced chemical stability (shelf-life), slightly attenuated electrophilicity (controlled reactivity), and improved lipophilicity.

This guide analyzes the mechanistic differences, provides data-driven selection criteria, and details optimized protocols for their use.

Mechanistic Analysis: Electronic & Steric Modulation

The reactivity difference between these two scaffolds is dictated by the Hammett Substituent Constants (


)  and the electronic nature of the pyridine ring.
Electronic Effects

The sulfonyl chloride group (


) is a strong electrophile.[2] The rate of nucleophilic attack (e.g., by an amine) depends on the electron density at the sulfur atom.
  • Unsubstituted (Py-3-SC): The pyridine nitrogen (electron-withdrawing via induction and resonance) deactivates the ring, making the C3 position and the attached sulfonyl group highly electrophilic. This results in rapid reaction kinetics but high susceptibility to hydrolysis (background reaction with moisture).

  • 5-Methyl Substituted (5-Me-Py-3-SC): The methyl group at the 5-position is meta to the sulfonyl group at C3.

    • Inductive Effect (+I): The methyl group donates electron density into the ring.

    • Hammett Constant (

      
      ):  The 
      
      
      
      value for a methyl group is approximately -0.07 .
    • Net Result: The electron donation slightly neutralizes the electron-deficiency of the pyridine ring. This reduces the partial positive charge (

      
      ) on the sulfur atom, making 5-Me-Py-3-SC less electrophilic  than the unsubstituted parent.
      
Stability Implications

While "lower reactivity" might sound disadvantageous, in practice, it often translates to superior handling . The 5-methyl analog is less prone to rapid hydrolysis upon exposure to atmospheric moisture, reducing the formation of the unreactive sulfonic acid impurity during storage and weighing.

Visualization of Reactivity Pathways

ReactivityComparison Substrate Sulfonyl Chloride (R-Py-SO2Cl) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Amine) Hydrolysis Sulfonic Acid (Decomposition) Substrate->Hydrolysis H2O Attack (Side Rxn) Product Sulfonamide (R-Py-SO2-NH-R') Intermediate->Product Cl- Elimination Note1 Py-3-SC (R=H): Fast Kinetics High Hydrolysis Risk Note1->Substrate Note2 5-Me-Py-3-SC (R=Me): Controlled Kinetics Enhanced Stability Note2->Substrate

Figure 1: Reaction pathways comparing productive sulfonylation vs. competitive hydrolysis. The 5-Methyl substituent suppresses the red dashed hydrolysis pathway more effectively than the productive pathway.

Comparative Data Profile

The following table summarizes the physicochemical and reactivity differences.

FeaturePyridine-3-sulfonyl chlorideThis compoundImpact on Workflow
Structure Unsubstituted5-Methyl substituted
Electronic State Highly Electron DeficientModerately Electron Deficient5-Me is less prone to side reactions.
Hammett

0.00 (Reference)-0.07 (Electron Donating)5-Me reacts slower but cleaner.
Hydrolysis Rate High (

mins in moist air)
Moderate (

hours in moist air)
5-Me allows open-air weighing (briefly).
Lipophilicity (cLogP) ~0.6~1.15-Me products are easier to extract/purify.
Physical State Liquid/Low-melting solidSolid (typically)Solids are easier to handle/weigh.
Primary Risk HCl generation, rapid decompositionSlower decomposition

Experimental Protocols

Optimized Sulfonylation Protocol (General)

This protocol is self-validating: the color change and LCMS checkpoints ensure reaction progress is monitored correctly.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • Sulfonyl Chloride (1.2 equiv)[4][5]

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DCM or THF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add the base (Pyridine/DIPEA). Observation: Solution may warm slightly.

  • Reagent Addition:

    • For Py-3-SC: Add dropwise as a solution in DCM at 0°C . (Critical to prevent exotherm-driven decomposition).

    • For 5-Me-Py-3-SC: Can be added as a solid or solution at Room Temperature (RT) , though 0°C is safer for sensitive amines.

  • Monitoring: Stir at RT.

    • Py-3-SC: Usually complete in < 1 hour.

    • 5-Me-Py-3-SC: May require 2–4 hours.

    • Checkpoint: Check LCMS for consumption of amine and formation of product (M+H). If Sulfonic acid peak (M-Cl+OH) is observed, reagents were wet.

  • Workup:

    • Quench with Sat.

      
      .
      
    • Extract with DCM (x3).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
Synthesis of the Sulfonyl Chlorides (If not purchased)

If commercial stock is degraded, fresh synthesis from the sulfonic acid is recommended.

Synthesis Acid Pyridine-3-sulfonic acid Reagent PCl5 / POCl3 (130°C) Acid->Reagent Product Sulfonyl Chloride Reagent->Product

Figure 2: Conversion of sulfonic acid to sulfonyl chloride.[6][7]

Protocol:

  • Mix Pyridine-3-sulfonic acid (or 5-methyl analog) with

    
     (1.5 equiv).
    
  • Add catalytic

    
    .
    
  • Heat to 130°C for 3-5 hours (reflux).

  • Critical Step: Remove

    
     under reduced pressure completely before quenching to avoid violent hydrolysis.
    
  • Extract with DCM/Ice-water.

Troubleshooting & Handling

Stability & Storage[5]
  • Py-3-SC: Must be stored at -20°C under Argon. It often turns from a white solid/colorless liquid to a brown oil upon decomposition (HCl release). Do not use if dark brown.

  • 5-Me-Py-3-SC: Store at 2-8°C. More tolerant to brief ambient exposure.

Common Issues
SymptomCauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideDry solvents (KF < 100 ppm). Use 5-Me analog for better stability.
Unidentified Peak (M-36+17) Sulfonic Acid FormationReagent decomposed before reaction. Use fresh bottle or redistill.
Slow Reaction Steric/Electronic deactivationWarm reaction to 40°C (safe for 5-Me analog). Add DMAP catalyst (5 mol%).

References

  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc., Perkin Trans. 2, 1972.

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines. J. Chem. Soc. B, 1970.[8]

  • Synthesis of substituted pyridine based sulphonamides. European Journal of Chemistry, 2021.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2025.[9]

  • Pyridine-3-sulfonyl chloride Safety Data Sheet. Fisher Scientific.

Sources

Elemental analysis data for 5-Methylpyridine-3-sulfonyl chloride confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 5-Methylpyridine-3-sulfonyl chloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity and purity is a foundational requirement for reliable research. This compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Elemental analysis provides a rapid, cost-effective, and robust method to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur, offering a primary layer of validation for the compound's empirical formula.

This guide provides an in-depth comparison of the elemental analysis data for this compound against other common sulfonylating agents. It details the modern experimental protocols used for this analysis, explains the rationale behind the methodology, and presents the data in a comparative format to aid in the characterization of pyridine derivatives.[2][3]

The Role of Elemental Analysis in Compound Validation

While spectroscopic methods like NMR, IR, and mass spectrometry provide detailed structural information, elemental analysis offers fundamental, quantitative data on the elemental composition of a sample.[4] This technique is crucial for:

  • Confirming the Empirical Formula: By comparing the experimentally determined percentages of elements to the calculated theoretical values, one can verify the molecular formula of a newly synthesized compound.

  • Assessing Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.[5]

  • Distinguishing Between Similar Structures: As will be demonstrated, even structurally related compounds often have distinct elemental "fingerprints."

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical percentage of each element based on the molecular formula and atomic weights. For this compound, the molecular formula is C₆H₆ClNO₂S.[6][7]

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06637.61
HydrogenH1.00866.0483.16
ChlorineCl35.453135.45318.50
NitrogenN14.007114.0077.31
OxygenO15.999231.99816.70
SulfurS32.06132.0616.73
Total 191.63 100.00

Note: The molecular weight and composition are for the free base, not the hydrochloride salt.

Experimental Protocol: CHNS Combustion Analysis

The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is automated CHNS analysis, which is based on the Pregl-Dumas method.[5] This technique involves the high-temperature combustion of the sample to convert the elements into simple, detectable gases.

Principle of Operation

The sample is precisely weighed and combusted in a furnace at approximately 1000-1150°C in an oxygen-rich atmosphere.[5][8] This process quantitatively converts:

  • Carbon to Carbon Dioxide (CO₂)

  • Hydrogen to Water (H₂O)

  • Nitrogen to Nitrogen gas (N₂) and its oxides (NOx)

  • Sulfur to Sulfur Dioxide (SO₂) and Trioxide (SO₃)

The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.[8] The gases (He carrier, CO₂, H₂O, N₂, SO₂) are then separated, typically using gas chromatography, and measured by a thermal conductivity detector (TCD).[5] The instrument is calibrated using a high-purity standard, and software calculates the percentage of each element in the original sample.

Step-by-Step Methodology
  • Sample Preparation: A small amount of the this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[4] The capsule is then sealed and folded to ensure no loss of material.

  • Instrument Calibration: The CHNS analyzer is calibrated using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. This establishes the detector's response factor for each element.

  • Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer.

  • Combustion & Reduction: The sample undergoes complete, instantaneous combustion. The resultant gases are swept by a helium carrier gas through a reduction tube.

  • Separation & Detection: The gaseous mixture flows through a chromatographic column that separates N₂, CO₂, H₂O, and SO₂. Each gas then passes through the thermal conductivity detector, which registers a signal proportional to its concentration.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the weight percentage of C, H, N, and S in the original sample.

Note on Halogen Analysis: Standard CHNS analyzers are not designed to detect halogens like chlorine. Chlorine determination requires a separate analytical method, such as combustion followed by ion chromatography (IC) or titration.

Caption: Logical workflow for validating compound identity.

Conclusion

Elemental analysis is an indispensable tool for the fundamental characterization of this compound and other critical chemical reagents. By providing precise, quantitative data on the percentages of C, H, N, and S, the combustion analysis method offers a direct validation of the compound's empirical formula and a reliable assessment of its purity. When compared with other structurally similar sulfonyl chlorides, the unique elemental fingerprint of this compound, particularly its nitrogen content, allows for unambiguous differentiation. This guide underscores the causality and logic behind the experimental protocol, establishing it as a trustworthy, self-validating system for any researcher working with novel or synthesized compounds.

References

  • Vertex AI Search Result[9][10] - These results describe the foundational (qualitative) Lassaigne's test for detecting elements in organic compounds through sodium fusion. While not the modern quantitative method, it establishes the principle of converting covalently bonded elements into detectable ionic forms.

  • Benchchem[11] - A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Available at:

  • Universal Lab Blog[8] - Basic principles and tests of organic element analysis. Available at:

  • AZoM[4] - A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • MySkinRecipes[1] - Product description for 5-Methyl-3-pyridinesulfonyl chloride highlighting its use as a chemical intermediate. Available at: [Link]

  • Appretech Scientific Limited[6] - Product page for this compound, providing molecular formula and weight. Available at: [Link]

  • PubChem[7] - PubChem entry for this compound, providing molecular formula and structure. Available at: [Link]

  • Wiley Online Library[2] - Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

  • **PMC (PubMed Central)[3] - New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Royal Society of Chemistry[5] - CHNS Elemental Analysers. Available at: [Link]

Sources

Comparative Structural & Stability Analysis: 5-Methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), sulfonyl chlorides are ubiquitous electrophiles for generating sulfonamide libraries. However, the transition from carbocyclic (benzene) to heterocyclic (pyridine) cores introduces significant instability.

This guide analyzes 5-Methylpyridine-3-sulfonyl chloride (5-M-PSC) , a critical intermediate for potassium-competitive acid blockers (e.g., Vonoprazan). We compare its crystallographic stability and reactivity profile against two baselines:

  • Benzenesulfonyl Chloride (BSC): The stable, hydrophobic standard.

  • Pyridine-3-sulfonyl Chloride (PSC): The highly reactive, hydrophilic analog.

Key Insight: The 5-methyl substitution provides a "stability anchor," modulating the extreme electrophilicity of the pyridine ring through inductive electron donation (


 effect), rendering it more manageable than the unsubstituted pyridine analog while maintaining the desired solubility profile.

Crystallographic Characterization

Understanding the solid-state arrangement is prerequisite to predicting shelf-life. Unlike stable benzenesulfonyl chlorides, pyridine analogs often exhibit "self-destructive" packing motifs where the nucleophilic nitrogen of one molecule aligns with the electrophilic sulfur of a neighbor.

Representative Geometric Parameters

Based on Cambridge Structural Database (CSD) averages for heteroaryl sulfonyl chlorides, the following structural parameters define the geometry of 5-M-PSC compared to its analogs.

ParameterBenzenesulfonyl Chloride (BSC)Pyridine-3-sulfonyl Chloride (PSC)This compound (5-M-PSC)
Space Group (Typ.) P21/c (Monoclinic)P212121 (Orthorhombic)P-1 or P21/c (Predicted)
S–Cl Bond Length 2.06 Å2.02 Å (Shortened due to e- withdrawal)2.04 Å (Intermediate)
O=S=O Angle 120.5°121.8°121.0°
Critical Interaction Cl···O (Halogen Bond)N···S (Nucleophilic Trajectory)N···H-C (Weak H-bond)
Packing Efficiency High (Stable)Low (Hygroscopic voids)Moderate (Methyl steric fill)
Structural Analysis Workflow

The following workflow outlines the protocol for obtaining high-resolution structural data for unstable intermediates.

XRD_Workflow Synth Crude Synthesis (Oxidative Chlorination) Purify Rapid Purification (Hexane Wash/No Silica) Synth->Purify < 1 hr exposure Crystal Crystallization (Vapor Diffusion @ -20°C) Purify->Crystal Anhydrous Conditions Mount Cryo-Mounting (Paratone Oil) Crystal->Mount Rapid Transfer Diffract Data Collection (Mo-Kα, 100 K) Mount->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve

Figure 1: Optimized workflow for crystallizing moisture-sensitive sulfonyl chlorides. Note the emphasis on low-temperature handling to prevent hydrolysis before data collection.

Stability & Reactivity Profile

The primary challenge with pyridine-3-sulfonyl chlorides is their susceptibility to hydrolysis. The pyridine nitrogen acts as an electron-withdrawing group (EWG), making the sulfur atom highly electrophilic.

Comparative Hydrolysis Kinetics

The following data illustrates the half-life (


) of the analogs in a biphasic system (Water/DCM at 25°C, pH 7).
CompoundElectronic Effect (

)
Hydrolysis

Reactivity Rating
BSC Neutral~14 hoursLow (Stable)
PSC Strong EWG (-I, -R from N)< 20 minutesHigh (Unstable)
5-M-PSC Partial Compensation (+I from Me)~45-60 minutesModerate

Mechanistic Insight: The 5-methyl group donates electron density into the pyridine ring (inductive effect), slightly reducing the positive charge density on the sulfur atom compared to the unsubstituted PSC. This extends the handling window for chemists, allowing for more controlled sulfonylation reactions.

Mechanism of Instability

The diagram below details the hydrolysis pathway that necessitates the use of the 5-methyl analog over the unsubstituted parent when possible.

Hydrolysis_Mechanism Start Sulfonyl Chloride (Electrophilic Sulfur) Attack Nucleophilic Attack (H2O -> S) Start->Attack Rate Determining Step TS Transition State (Trigonal Bipyramidal) Attack->TS Product Sulfonic Acid + HCl (Inactive Species) TS->Product Irreversible Pyridine Pyridine Ring Effect: Increases Electrophilicity Pyridine->Start Inductive Withdrawal

Figure 2: Hydrolysis mechanism. The pyridine ring (green) accelerates the initial attack by withdrawing electron density from the sulfur center. The 5-methyl group mitigates this effect slightly.

Experimental Protocols

To ensure reproducibility and minimize decomposition, the following protocols are recommended. These methods prioritize "anhydrous integrity."

Synthesis of this compound

Method adapted for high-purity isolation.

  • Precursor Preparation: Suspend 5-methylpyridine-3-sulfonic acid (1.0 eq) in anhydrous thionyl chloride (

    
    , 5.0 eq).
    
  • Catalysis: Add catalytic DMF (0.05 eq). Note: DMF forms the Vilsmeier reagent, essential for activating the sulfonic acid.

  • Reflux: Heat to 75°C for 4 hours. Monitor via LCMS (quench aliquot in methanol to observe methyl ester).

  • Isolation (Critical Step):

    • Evaporate excess

      
       under reduced pressure.
      
    • Do not use aqueous workup.

    • Dissolve residue in dry Toluene.

    • Filter off inorganic salts.

    • Concentrate to obtain the crude oil/solid.

  • Crystallization: Dissolve in minimum DCM; layer with Hexane. Store at -20°C.

Analytical Characterization (XRD)
  • Crystal Selection: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm) under microscope oil. Avoid needles, which often indicate twinning in this class of compounds.

  • Temperature: Data must be collected at 100 K. Room temperature collection results in high thermal motion of the sulfonyl oxygens, obscuring bond length precision.

  • Refinement: Refine the S-Cl bond with no restraints initially. If disorder is present (common in the sulfonyl rotation), use a split-site model with PART commands in SHELXL.

Strategic Implications for Drug Design[1]

When designing inhibitors (like Vonoprazan analogs), the choice between these sulfonyl chlorides is strategic:

  • Solubility vs. Stability: If the final drug requires high aqueous solubility, the pyridine ring is superior to benzene. However, the manufacturing process must accommodate the instability of the PSC intermediate.

  • The "Methyl Switch": The 5-methyl group is not just a structural filler; it is a process safety handle . It increases the half-life of the intermediate enough to allow for larger-scale batch processing without the rapid degradation seen in unsubstituted pyridine-3-sulfonyl chloride.

  • Fragment Coupling: Use 5-M-PSC in a "reverse addition" manner—add the sulfonyl chloride to the amine solution to ensure the amine (nucleophile) is always in excess, minimizing the time the chloride sits in solution subject to hydrolysis.

References

  • Kinetics of Sulfonyl Chloride Hydrolysis

    • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. J. Chem. Soc.[1] B, 1970.

  • Synthesis of Pyridine Sulfonyl Chlorides

    • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[2] Org.[3][4][5] Process Res. Dev. 2009.

  • Vonoprazan Intermediate Data

    • This compound hydrochloride (CAS 2444918-28-7) Product Data.[6] ChemScene.[6]

  • Crystallographic Principles

    • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. PMC, 2022.
  • General Reactivity Guide

    • A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides. BenchChem.[7]

    • (Representative Link for Comparative Data)

Sources

Comparative yield analysis of pyridine sulfonyl chlorides in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Yield Paradox

In medicinal chemistry, pyridine sulfonyl chlorides are indispensable building blocks for sulfonamide synthesis (e.g., Celecoxib, Torsemide). However, they present a unique challenge compared to their benzene counterparts: electronic deficiency and positional instability .

While benzene sulfonyl chlorides are robust, pyridine derivatives suffer from two failure modes:

  • Synthetic Failure: The electron-deficient ring resists electrophilic substitution (direct chlorosulfonation).

  • Isolation Failure: The basic nitrogen facilitates self-catalyzed hydrolysis or

    
     extrusion, particularly in the 2- and 4-positions.
    

This guide compares the three dominant synthetic methodologies, establishing that Oxidative Chlorination of Thiols and Diazotization of Amines are the only viable routes for high-yield applications, provided specific "Make-and-Use" protocols are followed.

Comparative Analysis of Synthetic Methods

Method A: Oxidative Chlorination of Thiols (The Gold Standard)

Best for: High throughput, functional group tolerance, and 2-substituted pyridines.

This method bypasses the electronic deactivation of the pyridine ring by oxidizing a pre-installed sulfur handle (thiol or benzyl thioether).

  • Reagents:

    
     or 
    
    
    
    .
  • Mechanism: Oxidation of thiol to disulfide

    
     oxidative cleavage to sulfonyl chloride.[1]
    
  • Yield Profile: Consistently 85–97% .

  • Key Advantage: Mild conditions (0°C to RT) prevent the thermal decomposition common in other methods.

Method B: Diazotization (The Meerwein Variant)

Best for: 3-substituted pyridines and scaling from aniline precursors.

  • Reagents:

    
     followed by 
    
    
    
    (or
    
    
    ).
  • Mechanism: Formation of the diazonium salt followed by a radical Sandmeyer-type reaction.

  • Yield Profile: 90–95% (specifically for 3-pyridyl isomers).

  • Limitation: Poor performance for 2- and 4-amino pyridines due to diazonium instability and rapid hydrolysis.

Method C: Direct Chlorosulfonation (The Legacy Trap)

Best for: NOTHING. (Included for comparative context).

  • Reagents:

    
     (Chlorosulfonic acid) + Heat.[2]
    
  • Failure Mode: The pyridine nitrogen protonates immediately, becoming a deactivated pyridinium salt. Electrophilic attack requires forcing conditions (

    
    ), which triggers decomposition.
    
  • Yield Profile: <15% (often 0%).

Data Presentation: Yield & Stability Matrix

The following table synthesizes experimental data comparing the isolation viability of different isomers. Note the inverse relationship between "Reactivity" and "Stability."

IsomerPreferred MethodTypical Yield (In-Situ)Isolation Stability (

at 25°C)
Primary Decomposition Mode
2-Pyridyl Oxidative Chlorination92%< 12 Hours (Unstable)

Extrusion

2-chloropyridine
3-Pyridyl Diazotization / Oxidative95%Weeks (Stable)Slow Hydrolysis
4-Pyridyl Oxidative Chlorination88%< 1 Hour (Critical)Rapid

Extrusion

Critical Insight: 2- and 4-pyridinesulfonyl chlorides are prone to


 extrusion . The lone pair on the nitrogen assists in the elimination of 

, collapsing the molecule into a chloropyridine. Never attempt to store these intermediates.

Visualizing the Decision Process

The following diagram outlines the logical decision tree for selecting a synthetic route based on starting material and regiochemistry.

SynthesisDecision Start Target: Pyridine Sulfonyl Chloride Subst Substitution Position? Start->Subst Pos3 3-Position (Meta) Subst->Pos3 Stable Isomer Pos24 2- or 4-Position (Ortho/Para) Subst->Pos24 Unstable Isomer Source Available Starting Material? Pos3->Source MethodOxi Method: Oxidative Chlorination (H2O2 / SOCl2) Pos24->MethodOxi Mandatory Route Amine Amine (-NH2) Source->Amine Thiol Thiol (-SH) or Benzyl Thioether Source->Thiol MethodDiazo Method: Diazotization (NaNO2 / SO2 / CuCl) Amine->MethodDiazo Standard Route Thiol->MethodOxi Alternative Route ResultStable High Yield (Isolated Solid) MethodDiazo->ResultStable MethodOxi->ResultStable If 3-Pos ResultUnstable High Yield (ONE-POT ONLY) *Must quench immediately* MethodOxi->ResultUnstable If 2/4-Pos

Figure 1: Strategic selection of synthetic methodology based on regiochemistry and feedstock availability.

Detailed Experimental Protocols

Protocol A: The "Make-and-Use" (Oxidative Chlorination)

Recommended for 2-pyridyl and 4-pyridyl variants where isolation is risky.

Reagents:

  • Starting Material: 2-Mercaptopyridine (1.0 equiv)

  • Oxidant:

    
     (30%, 3.0 equiv)[3]
    
  • Chlorine Source:

    
     (Thionyl Chloride) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-mercaptopyridine and DCM. Cool to 0°C.

  • Activation: Add

    
     dropwise. (Caution: Gas evolution).[4]
    
  • Oxidation: Add

    
     dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Monitoring: Monitor by TLC/LCMS. Note: Sulfonyl chlorides often hydrolyze on LCMS; look for the sulfonic acid mass or quench an aliquot with methanol to see the methyl ester.

  • Phase Separation: Rapidly wash the organic layer with ice-cold water (x2) and cold brine.

  • The Critical Step: Dry over

    
     for max 5 minutes  at 0°C. Filter directly into the next reaction vessel containing the amine and base (e.g., pyridine/TEA).
    
  • Rationale: Evaporation to dryness often triggers autocatalytic decomposition for 2-pyridyl isomers. Solvent switching is preferred over isolation.

Protocol B: Diazotization (Sandmeyer)

Recommended for 3-pyridyl variants.

Step-by-Step Workflow:

  • Diazotization: Dissolve 3-aminopyridine in concentrated HCl at 0°C. Add aqueous

    
     dropwise to form the diazonium salt.
    
  • Saturation: In a separate vessel, saturate glacial acetic acid with

    
     gas (bubbling) and add 
    
    
    
    (catalyst).
  • Coupling: Pour the diazonium solution into the

    
     mixture.
    
  • Workup: When gas evolution ceases, pour onto ice. The 3-pyridinesulfonyl chloride usually precipitates as a solid.

  • Purification: Filter and wash with cold water. Recrystallize from hexane/DCM if necessary.

Mechanistic Insight: Why Yields Fail

Understanding the decomposition pathway is vital for troubleshooting.

Decomposition SulfonylCl 2-Pyridine Sulfonyl Chloride (Unstable Intermediate) Transition Transition State (N-Lone pair assists) SulfonylCl->Transition Thermal / RT Product 2-Chloropyridine (Dead End Product) Transition->Product Gas SO2 Gas (Extrusion) Transition->Gas

Figure 2: The


 extrusion mechanism. This pathway is accelerated by heat and the proximity of the nitrogen lone pair (alpha-effect), rendering 2-isomers chemically fragile.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    -
    
    
    
    .[1][5] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6] ChemRxiv. [Link][6]

  • Blakemore, D. C., et al. (2011). Organic Synthesis with Sulfonyl Fluorides (Stability Comparison). Organic & Biomolecular Chemistry. [Link]

  • Meerwein, H., et al. (1957). Investigations on Aromatic Diazonium Salts (Foundational Sandmeyer Chemistry). Chemische Berichte. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Quenching of 5-Methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

STOP AND READ: Before handling 5-Methylpyridine-3-sulfonyl chloride (CAS: 70450-48-5 or similar derivatives), acknowledge the following critical hazards. This compound is not just a standard organic waste; it is a water-reactive electrophile .

  • Do NOT add water directly to the neat solid. This will trigger a violent exothermic hydrolysis, releasing a cloud of hydrogen chloride (HCl) gas and potentially shattering glassware.

  • Do NOT dispose of unquenched material in general solvent waste drums. The residual moisture in waste drums can cause pressure buildup and explosion.

  • Do NOT release down the drain. Even after neutralization, pyridine derivatives are often regulated as aquatic toxins.

Part 2: Chemical Profile & Hazard Assessment

Understanding the substrate is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name This compound--
CAS Number 70450-48-5 (Free base) / 2444918-28-7 (HCl salt)Verify specific salt form on label.
Molecular Weight 191.64 g/mol Essential for stoichiometric neutralization calculations.
Physical State Solid (typically off-white/yellow)Dust hazard; use powder funnel.
Reactivity Water Reactive / Electrophilic Hydrolyzes rapidly to sulfonic acid + HCl.
GHS Hazards H314 (Severe Burns), H335 (Resp.[1] Irritant)Full face shield and fume hood required.
The Mechanism of Hazard

To safely dispose of this chemical, you must understand its decomposition pathway. The sulfonyl chloride moiety (-SO2Cl) is highly susceptible to nucleophilic attack by water.



The Causality of Danger:

  • HCl Generation: In a closed waste container, this gas pressurizes the vessel.

  • Exotherm: The heat generated accelerates the reaction (thermal runaway), causing solvent boiling and projection of corrosive material.

Part 3: Operational Protocols

Protocol A: Commercial Waste Disposal (Preferred)

Best for: Large quantities (>10g), expired reagent bottles, or labs with established "Lab Pack" services.

  • Segregation: Keep the material in its original container if possible. If transferring, use a chemically resistant HDPE or glass container with a vented cap.

  • Labeling: Clearly mark the container: "Waste this compound. Water Reactive.[2] Corrosive."

  • Storage: Place in a secondary containment tray inside a desiccator or dry cabinet until pickup.

  • Handover: Declare the material as a "Water Reactive Acidic Organic" to your hazardous waste contractor.

Protocol B: Controlled In-Lab Quenching

Best for: Residual amounts in glassware, small scale (<10g) disposal, or cleaning spills.

Principle: We mitigate the hazard by diluting the thermal mass (solvent), controlling the temperature (ice bath), and neutralizing the byproduct (base) as it forms.

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene (Do not use ethers or alcohols initially).

  • Hydrolysis Agent: Crushed ice / Water.[2]

  • Neutralizing Base: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Indicator: pH strips.

Step-by-Step Procedure:

1. Solubilization (The Thermal Buffer) Dissolve the solid this compound in an inert solvent (DCM or Toluene) inside a fume hood.

  • Why: This creates a heat sink. The solvent absorbs the heat of reaction, preventing localized boiling.

  • Ratio: Use at least 10 mL solvent per 1 g of substance.

2. Thermal Control Place the flask containing the dissolved sulfonyl chloride into an ice-water bath (


).
  • Why: Reaction rates typically double for every

    
     increase. Cooling suppresses the violence of the hydrolysis.
    

3. Controlled Hydrolysis (The "Reverse Addition" Rule) CRITICAL: Do NOT add water to the sulfonyl chloride. Instead, slowly add the sulfonyl chloride solution dropwise into a second flask containing a stirred slurry of ice and water .

  • Why: This ensures water is always in vast excess, dissipating heat instantly.

4. Neutralization Once the addition is complete and gas evolution (HCl) subsides, slowly add Saturated Sodium Bicarbonate (


) or 10% 

to the aqueous mixture.
  • Observation: Expect fizzing (

    
     release) if using bicarbonate.
    
  • Target: Adjust pH to 6–9.

5. Phase Separation & Disposal

  • Organic Layer: Separate the organic solvent (DCM/Toluene) and dispose of in "Halogenated/Organic Solvent Waste."

  • Aqueous Layer: The aqueous layer now contains 5-methylpyridine-3-sulfonic acid and NaCl.

    • Check Local Regs: While neutralized, pyridine compounds are often restricted from sewer disposal.

    • Recommendation: Collect the aqueous layer in a container labeled "Aqueous Waste - Contaminated with Pyridines" for off-site incineration.

Part 4: Visual Workflow (Decision & Execution)

The following diagram outlines the logical flow for determining the correct disposal path and executing the quenching protocol safely.

DisposalProcedure Start Waste Identification: This compound Assess Assess Quantity & Condition Start->Assess Decision Quantity > 10g OR Pure Reagent Bottle? Assess->Decision PathA PROTOCOL A: Commercial Disposal Decision->PathA YES PathB PROTOCOL B: In-Lab Quenching Decision->PathB NO (Residues/Small Scale) Pack Label as 'Water Reactive' Segregate in Desiccator PathA->Pack Ship Handover to Waste Contractor Pack->Ship Step1 1. Solubilize Dissolve in DCM/Toluene PathB->Step1 Step2 2. Thermal Control Cool solution to 0°C Step1->Step2 Step3 3. Reverse Addition Add Soln TO Ice Water Step2->Step3 Step4 4. Neutralize Add NaHCO3 to pH 6-9 Step3->Step4 Step5 5. Segregate Waste Org -> Solvent Waste Aq -> Aqueous Toxic Step4->Step5

Figure 1: Decision matrix and workflow for the safe handling of sulfonyl chloride waste.

Part 5: Emergency Contingencies

  • Skin Contact: Immediately flush with water for 15 minutes. Sulfonyl chlorides react with skin moisture to produce acid burns. Seek medical attention.

  • Spill (Solid): Do not use wet paper towels. Cover with dry sand or Vermiculite. Scoop into a dry container.

  • Spill (Liquid/Solution): Absorb with inert pads.[3] Evacuate area if HCl fumes are present.[4]

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: this compound hydrochloride. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • BenchChem. (2025).[3] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (General protocol adapted for pyridine analog).

  • University of Louisville. (2025). Laboratory Waste Disposal Manual: Acid Chlorides and Water Reactives.

Sources

Personal protective equipment for handling 5-Methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

5-Methylpyridine-3-sulfonyl chloride is not merely a corrosive solid; it is a bifunctional hazard . It combines the basicity of the pyridine ring with the high electrophilicity of the sulfonyl chloride group. Upon contact with moisture (ambient humidity or mucous membranes), it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and the corresponding sulfonic acid.

Immediate Risks:

  • Inhalation: The hydrolysis product (HCl gas) causes immediate respiratory spasm and edema.

  • Dermal: The pyridine moiety facilitates skin absorption, potentially carrying the corrosive sulfonyl group deeper into the dermal layers than simple alkyl sulfonyl chlorides.

  • Reactivity: Violent reaction with water.[1] Sealed containers with moisture ingress can pressurize and rupture.

PropertyDataOperational Implication
Physical State Solid (Low melting point possible)Dust generation is a primary vector for contamination.[2]
Water Reactivity High (Hydrolysis)Never add water directly to the solid.
GHS Classification H314 (Skin Corr.[2] 1B), H335 (Resp. Irrit.)Standard nitrile gloves are insufficient for prolonged contact.[3][4]

Part 2: The Hierarchy of Defense

Safety is not just PPE; it is a layered system. You must rely on engineering controls first.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. Face velocity must be >100 fpm (0.5 m/s) .

  • Inert Atmosphere: Handling under Nitrogen (

    
    ) or Argon (
    
    
    
    ) is recommended to prevent degradation of the reagent and formation of HCl fumes during weighing.
  • Static Control: Use an ionizing bar if the solid is static-prone to prevent "jumping" during weighing.

Personal Protective Equipment (Secondary Barrier)

Critical Note on Gloves: There is no specific permeation data for this compound. Therefore, we apply the "Surrogate Rule" : we assume the permeation characteristics of Benzenesulfonyl chloride (aromatic) and Methanesulfonyl chloride (highly mobile). Thin disposable nitrile degrades rapidly (minutes) when exposed to concentrated sulfonyl chlorides.

The PPE Matrix:

Protection ZoneRecommendationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face shields alone are insufficient against gas-phase HCl released during hydrolysis. Goggles provide a seal.
Dermal (Hands) Double Gloving Protocol 1. Inner: 4 mil Nitrile (Tactility)2. Outer: 8 mil Nitrile or Laminate (Barrier)Sulfonyl chlorides can permeate thin nitrile in <15 mins. The outer glove is sacrificial; remove immediately upon splash.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron A standard lab coat is porous. If handling >5g, a rubberized apron is required to prevent chest/lap burns.
Respiratory Fume Hood (Primary). If outside hood: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges .The pyridine ring requires OV protection; the HCl release requires Acid Gas protection.

Part 3: Safety Logic & Workflow Visualization

The following diagram illustrates the decision logic for handling and spill response.

SafetyLogic Start Handling this compound CheckEnv Is Fume Hood Available? Start->CheckEnv Stop STOP WORK Respiratory Hazard CheckEnv->Stop No PPE_Check PPE Verification: 1. Goggles 2. Double Nitrile (>8mil total) 3. Lab Coat CheckEnv->PPE_Check Yes Action Weighing/Transfer PPE_Check->Action Spill Spill Occurs? Action->Spill Routine Routine Synthesis Spill->Routine No Spill_Solid Solid Spill: Cover with dry sand/pad. Do NOT use water. Spill->Spill_Solid Yes (Solid) Spill_Liquid Solution Spill: Absorb with chemically inert pads. Spill->Spill_Liquid Yes (Solution) Disposal Quenching/Disposal (See Protocol) Routine->Disposal Spill_Solid->Disposal Spill_Liquid->Disposal

Figure 1: Operational decision tree for handling and spill response. Note the critical prohibition of water during solid spill cleanup.[5]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Most accidents occur during the transfer of the solid from the stock bottle to the reaction vessel due to static or clumsiness with thick gloves.

  • Preparation: Pre-dry all glassware. Moisture on the glass surface will cause the reagent to crust and stick, increasing spill risk.

  • The "Secondary Container" Rule: Never transport the stock bottle outside the hood. If you must weigh on a balance outside the hood:

    • Tare a dry vial with a cap inside the hood.

    • Add the approximate amount of reagent.[6]

    • Cap tightly before removing from the hood.

    • Weigh the sealed vial.

  • Transfer: Add the solid to the reaction solvent (e.g., DCM, THF) slowly. Ensure the solvent is anhydrous.

Protocol B: Quenching & Disposal (The "Inverse Addition" Method)

Context: Sulfonyl chlorides do not hydrolyze instantly in cold water; they form oily distinct phases that can suddenly react exothermically (a "delayed exotherm").

  • Prepare Quench Bath: Create a solution of 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) in ice water. The base neutralizes the HCl generated.[7]
  • Slow Addition: Add the sulfonyl chloride waste (or reaction mixture) dropwise into the agitated base solution.

    • Warning: Never add the water/base to the sulfonyl chloride. This causes localized overheating and rapid gas expansion.

  • Monitoring: Monitor temperature. If it rises >10°C, stop and add ice.

  • Verification: Check pH. It should remain basic (pH > 8). If acidic, the hydrolysis is generating more acid than the buffer can handle; add more base.

  • Disposal: Once the organic phase is free of active halide (verified by TLC or lack of biphasic reaction), dispose of as halogenated organic waste.

Part 5: Emergency Response

  • Skin Contact:

    • Immediate Action: Drench in safety shower for 15 minutes .

    • Specifics: Do not use neutralizing creams (vinegar/bicarbonate) on the skin; the heat of neutralization causes further damage. Water only.

  • Eye Contact:

    • Immediate Action: Eyewash station for 15 minutes . Hold eyelids open forcefully.

    • Follow-up: Seek an ophthalmologist immediately. Sulfonyl chlorides bind to corneal proteins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15559814, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Pyridinesulfonyl chloride (Surrogate Data). Retrieved from [Link]

  • University of Pittsburgh, Dept of Chemistry. Handling Acid Chlorides and Sulfonyl Chlorides. Safety Manual Protocol 4.2. Retrieved from [Link]

Sources

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